3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9-7-11(17-12(9)13(14)15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGKZCPMRYOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354484 | |
| Record name | 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303064-47-3 | |
| Record name | 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, a substituted furan derivative of interest to researchers in medicinal chemistry and materials science. The furan scaffold is a crucial motif in a wide array of pharmacologically active compounds.[1][2] This document outlines plausible synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis of this specific molecule is not widely reported, and thus, this guide is constructed based on established methodologies for the functionalization of furan rings, providing a robust framework for its successful laboratory-scale preparation.
Introduction and Strategic Analysis
The target molecule, this compound, possesses a unique combination of functional groups: a carboxylic acid at the 2-position, a methyl group at the 3-position, and a phenoxymethyl substituent at the 5-position. Each of these moieties contributes to the overall physicochemical properties of the molecule, making it an attractive candidate for investigation in drug discovery and as a building block in polymer chemistry. The synthesis of polysubstituted furans requires careful strategic planning to control regioselectivity and ensure compatibility of functional groups.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent approach, starting from readily available furan precursors. The disconnection of the key functional groups reveals several potential synthetic routes. A primary disconnection of the carboxylic acid group suggests a late-stage carboxylation or hydrolysis of a corresponding ester. The phenoxymethyl ether linkage can be disconnected to reveal a hydroxymethylfuran and phenol.
A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
This analysis suggests that a key intermediate is a suitably substituted furan-2-carboxylate ester, which allows for easier handling and purification compared to the free carboxylic acid.
Key Synthetic Transformations
The successful synthesis of this compound hinges on the effective execution of several key chemical transformations.
Furan Ring Functionalization
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the 2 and 5 positions.[3] However, direct functionalization can sometimes lead to a lack of regioselectivity or polymerization under acidic conditions.[3] A more controlled approach involves the use of organometallic intermediates. Deprotonation of the furan ring using strong bases like n-butyllithium or lithium diisopropylamide (LDA) can generate nucleophilic furan species that react with various electrophiles.[4][5]
Formation of the Phenoxymethyl Ether Linkage
The Williamson ether synthesis is a reliable method for forming the phenoxymethyl bond. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The phenoxide can be generated by treating phenol with a suitable base, such as sodium hydride or potassium carbonate.
Introduction of the Carboxylic Acid Group
There are several established methods for introducing a carboxylic acid group at the 2-position of a furan ring:
-
Oxidation of Furfural: 2-Furfural can be oxidized to 2-furancarboxylic acid using various oxidizing agents.[3][6]
-
Carboxylation of Lithiated Furan: Reaction of a 2-lithiofuran intermediate with carbon dioxide is a common and efficient method for the synthesis of furan-2-carboxylic acids.[4][5]
-
Hydrolysis of an Ester: A carboxylic acid can be obtained by the hydrolysis of its corresponding ester under acidic or basic conditions.
Proposed Synthetic Pathway
The following is a detailed, step-by-step synthetic route for the preparation of this compound, starting from the readily available bio-based platform chemical, 5-(hydroxymethyl)furfural (HMF).
Caption: Proposed multi-step synthesis of the target molecule.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate
This initial phase focuses on establishing the core substituted furan ring.
-
Protection of 5-(hydroxymethyl)furfural (HMF): The primary alcohol of HMF is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.
-
Oxidation to the Carboxylic Acid: The aldehyde group is then selectively oxidized to a carboxylic acid.
-
Esterification: The resulting carboxylic acid is esterified to facilitate purification and handling.
-
Deprotection: The TBDMS protecting group is removed to yield the free hydroxymethyl group.
-
Methylation at the 3-position: This is a critical regioselective step. The furan ring is deprotonated at the 3-position using a strong, sterically hindered base like LDA at low temperature, followed by quenching with methyl iodide.[4][5]
Step 2: Synthesis of Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate
-
Bromination: The primary alcohol of Ethyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is converted to a bromide, a good leaving group for the subsequent ether synthesis. Reagents such as phosphorus tribromide (PBr3) or carbon tetrabromide in the presence of triphenylphosphine can be employed.
Step 3: Synthesis of Ethyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate
-
Williamson Ether Synthesis: Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate is reacted with phenol in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. The reaction mixture is typically heated to ensure a reasonable reaction rate.
Step 4:
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid product. This can be achieved under basic conditions using an aqueous solution of sodium hydroxide or potassium hydroxide in a co-solvent like ethanol or methanol, followed by acidic workup to protonate the carboxylate.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Protection of HMF | TBDMSCl, Imidazole | DMF | 90-95 |
| 2 | Oxidation | NaClO2, NaH2PO4 | t-BuOH/H2O | 85-90 |
| 3 | Esterification | Ethanol, H2SO4 (cat.) | Ethanol | 80-90 |
| 4 | Deprotection | TBAF | THF | 90-95 |
| 5 | Methylation | LDA, Methyl Iodide | THF | 50-60 |
| 6 | Bromination | PBr3 | Dichloromethane | 70-80 |
| 7 | Ether Synthesis | Phenol, K2CO3 | Acetone | 75-85 |
| 8 | Hydrolysis | NaOH, H2O/EtOH | Ethanol/Water | 85-95 |
Characterization and Purification
Throughout the synthetic sequence, purification of intermediates is crucial for the success of subsequent steps. Column chromatography on silica gel is a common technique for purifying the ester intermediates. The final product can be purified by recrystallization.
The structure and purity of all synthesized compounds should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the regiochemistry of substitution on the furan ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition via high-resolution mass spectrometry (HRMS).
Safety Considerations
-
Strong Bases: n-Butyllithium and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Halogenating Agents: PBr3 is corrosive and reacts with moisture to produce HBr gas. It should be handled in a well-ventilated fume hood.
-
Solvents: Many of the organic solvents used (THF, DMF, dichloromethane) are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
The synthesis of this compound is a challenging but achievable goal for a skilled synthetic chemist. The proposed multi-step pathway, starting from HMF, provides a logical and experimentally sound approach. Careful control of reaction conditions, particularly for the regioselective methylation step, is paramount to achieving a good overall yield. The methodologies outlined in this guide are based on well-established and reliable transformations in furan chemistry, providing a solid foundation for the successful synthesis of this and other similarly substituted furan derivatives.
References
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Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
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ResearchGate. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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PMC. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from [Link]
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PMC. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]
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StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]
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PMC. (n.d.). Side-chain Modifications of Highly Functionalized 3(2H)-Furanones. Retrieved from [Link]
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An In-depth Technical Guide to 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid: Properties, Synthesis, and Potential Applications
Disclaimer: Direct experimental data for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is limited in publicly accessible literature. This guide has been compiled by leveraging established principles of furan chemistry and drawing analogies from structurally related compounds to provide a comprehensive and predictive overview for research and development purposes. All presented protocols and properties should be considered theoretical and require experimental validation.
Introduction
Furan-containing molecules are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical nature.[1] The furan scaffold is a key pharmacophore in numerous natural products and synthetic drugs.[1][2] This guide focuses on a specific, yet underexplored derivative, this compound. This compound integrates several key structural motifs: a substituted furan ring, a carboxylic acid function, and a phenoxymethyl group, suggesting a rich potential for chemical manipulation and biological interaction. This document aims to provide researchers, scientists, and drug development professionals with a thorough technical understanding of its core chemical properties, a plausible synthetic pathway, and an exploration of its potential applications based on the established chemistry of analogous structures.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₃H₁₂O₄ | Confirmed by multiple chemical suppliers. |
| Molecular Weight | 232.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to pale yellow crystalline solid. | Based on the typical appearance of similar furoic acid derivatives.[5] |
| Melting Point | Expected to be in the range of 100-150 °C. | 5-Methyl-2-furoic acid has a melting point of 110 °C.[4] The larger phenoxymethyl group may increase the melting point. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The carboxylic acid group imparts some water solubility, while the aromatic and furan rings favor solubility in organic solvents.[6] |
| pKa | Estimated to be around 3-4. | The pKa of 2-furoic acid is 3.12.[6] Substituents on the furan ring can influence acidity. |
Proposed Synthesis
A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of polysubstituted furans. A potential strategy involves the construction of the furan ring followed by functional group manipulations. One such conceptual pathway is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Diethyl 2-acetyl-3-methylsuccinate
-
To a solution of sodium ethoxide in ethanol, add ethyl 3-oxobutanoate dropwise at 0 °C.
-
After stirring for 30 minutes, add ethyl 2-chloroacetoacetate dropwise and allow the reaction to warm to room temperature.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, neutralize with a weak acid, and remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate and purify by column chromatography.
Step 2: Synthesis of 3-Methyl-5-ethoxycarbonylfuran-2-acetic acid ethyl ester
-
Treat the diester from Step 1 with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at an elevated temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture onto ice and extract the furan derivative with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation or chromatography.
Step 3: Synthesis of 3-Methyl-5-(hydroxymethyl)furan-2-carboxylic acid
-
Reduce the ester groups of the furan derivative from Step 2 using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to room temperature.
-
Quench the reaction carefully with water and an aqueous base.
-
Filter the aluminum salts and acidify the aqueous layer to precipitate the carboxylic acid.
-
The intermediate diol can be selectively oxidized at the C2-position to the carboxylic acid, or a protection strategy for the C5-hydroxymethyl group may be employed prior to a more general oxidation.
Step 4: Synthesis of 3-Methyl-5-(chloromethyl)furan-2-carboxylic acid
-
Convert the hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent.
-
The reaction is typically performed at low temperatures to control reactivity.
-
Isolate the product by removing the excess reagent and solvent.
Step 5: Synthesis of this compound
-
In a suitable solvent such as DMF or acetone, treat phenol with a base like potassium carbonate to form the phenoxide.
-
Add the chloromethyl furan derivative from Step 4 to the reaction mixture.
-
Heat the reaction to facilitate the Williamson ether synthesis.
-
After completion, perform an aqueous workup and extract the final product.
-
Purify by recrystallization or column chromatography.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dictated by its three main components: the furan ring, the carboxylic acid, and the phenoxymethyl ether.
-
Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. However, it is less aromatic than benzene and can undergo reactions like Diels-Alder cycloadditions.[7] The substituents at the 3 and 5 positions will direct further electrophilic substitution to the C4 position. The electron-donating methyl group at C3 and the electron-withdrawing nature of the phenoxymethyl and carboxylic acid groups will influence the overall reactivity.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.[8] For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Treatment with thionyl chloride will produce the acyl chloride, a reactive intermediate for the synthesis of amides and other derivatives.
-
Phenoxymethyl Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The presence of the phenyl group may offer sites for electrophilic aromatic substitution on the benzene ring, although the furan ring is likely more reactive.
Predicted Spectral Properties
Based on the analysis of related furan derivatives, the following spectral characteristics are anticipated for this compound:
-
¹H NMR:
-
A singlet for the methyl protons around δ 2.0-2.5 ppm.
-
A singlet for the furan proton at the C4 position, likely in the δ 6.0-6.5 ppm region.
-
A singlet for the methylene protons of the phenoxymethyl group around δ 5.0-5.5 ppm.
-
Aromatic protons of the phenyl group will appear in the δ 6.8-7.5 ppm range.
-
A broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm).
-
-
¹³C NMR:
-
Signals for the furan ring carbons, with the C2 and C5 carbons being the most deshielded.
-
A signal for the carboxylic acid carbonyl carbon around δ 160-170 ppm.
-
Signals for the methyl, methylene, and phenyl carbons in their respective expected regions.
-
-
IR Spectroscopy:
Potential Applications in Drug Discovery and Materials Science
While no specific biological activities have been reported for this compound, its structural features suggest several areas of potential interest for researchers.
-
Antimicrobial and Antifungal Agents: Many furan derivatives exhibit potent antibacterial and antifungal properties.[1][2] The combination of the furan ring and the carboxylic acid is a common motif in bioactive compounds. Further derivatization of the carboxylic acid to amides or esters could lead to novel antimicrobial candidates.
-
Anticancer Activity: Furan-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[11] The structural similarity to other bioactive furans suggests that this molecule could serve as a scaffold for the development of new anticancer agents.
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. This makes this compound a potential starting point for designing specific enzyme inhibitors.
-
Polymer Chemistry: Furan-2,5-dicarboxylic acid is a well-known bio-based monomer for the production of polymers like polyethylene furanoate (PEF).[12] While the subject molecule is a mono-carboxylic acid, its derivatives could be explored as modifiers for existing polymers or as building blocks for novel materials.
Conclusion
This compound represents an intriguing yet understudied molecule with significant potential in both medicinal chemistry and materials science. This technical guide provides a predictive framework for its chemical properties, a plausible synthetic strategy, and an outlook on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into this promising furan derivative.
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ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
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ResearchGate. (2019). High‐Yielding Synthesis of 5‐(alkoxymethyl)furfurals from Biomass‐Derived 5‐(halomethyl)furfural (X=Cl, Br). [Link]
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ResearchGate. (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]
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ACS Publications. (2022). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. [Link]
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MDPI. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]
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MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]
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A Technical Guide to the Biological Activities of Furan-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan ring is a fundamental five-membered aromatic heterocycle containing one oxygen atom.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][4][5] Furan-2-carboxylic acid, a simple derivative, and its analogues have garnered substantial interest due to their vast and diverse biological activities.[2][6] These compounds serve as privileged structures for the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide provides a technical overview of the synthesis, biological activities, and evaluation protocols for furan-2-carboxylic acid derivatives, offering field-proven insights for professionals in drug discovery and development.
The Furan-2-Carboxylic Acid Scaffold: A Versatile Core
The versatility of the furan-2-carboxylic acid core lies in its amenability to chemical modification at several positions. The carboxylic acid group at position 2 is a key handle for forming amides, esters, and other functional groups, while the hydrogen atoms on the furan ring, particularly at position 5, can be substituted to modulate the compound's physicochemical properties and biological activity. This structural flexibility allows for the creation of large libraries of derivatives for screening and optimization.
Diagram: Core Scaffold and Derivatization Sites
Caption: General structure of furan-2-carboxylic acid highlighting key modification sites.
Spectrum of Biological Activities
Furan-2-carboxylic acid derivatives have demonstrated significant activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][7]
-
Antibacterial Action: Studies have shown that various derivatives exhibit potent antibacterial effects. For instance, certain 3-(furan-2-yl)propanoic acid derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli.[6][8] Some carbamothioyl-furan-2-carboxamide derivatives have shown notable activity against S. aureus, E. coli, and B. cereus.[9] The lipophilicity of these compounds, often enhanced by aromatic moieties, appears to play a role in their antibacterial efficacy.[9] Naturally occurring furancarboxylic acids isolated from Penicillium species have also displayed potent inhibition of E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.9 to 3.5 μg/mL.[7]
-
Antifungal Properties: The antifungal potential of these derivatives is also well-documented.[9] Compounds such as 3-(furan-2-yl)propanoic acid and its methyl ester are active against the yeast Candida albicans.[6] Carbamothioyl-furan-2-carboxamide derivatives have shown more prominent antifungal than antibacterial activity, with MIC values ranging from 120.7 to 190 µg/mL against various fungal strains.[9] Furancarboxylic acids from Penicillium species were also effective against C. albicans, with MICs between 3.3 and 7.0 μg/mL.[7]
-
Antibiofilm Activity: Beyond direct antimicrobial effects, certain furan-2-carboxamides have shown promise as antibiofilm agents. By acting as bioisosteres of furanones, they can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa. This activity is thought to be mediated by targeting quorum sensing systems, such as the LasR receptor.[10]
The furan scaffold is a key component in the development of novel anticancer agents.[3][6] Derivatives of furan-2-carboxylic acid have demonstrated cytotoxicity against a variety of cancer cell lines through diverse mechanisms.[9][11]
-
Cytotoxicity: Numerous studies have reported the potent cytotoxic effects of these derivatives.
-
A silver(I) complex of furan-2-carboxylate showed significant activity against Jurkat cell lines with an IC50 of 8.00 μM, comparable to cisplatin.[6]
-
Novel furan-based carbohydrazide and triazinone derivatives exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[6]
-
Carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines.[9]
-
2,5-Dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide was identified as a hit compound with an MG-MID GI50 value of 4.22μM against a panel of human tumor cell lines.[12]
-
-
Mechanism of Action: The anticancer effects are often mediated by inducing cell cycle arrest and apoptosis. For example, certain derivatives were found to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[6]
Table 1: Selected Anticancer Activities of Furan-2-Carboxylic Acid Derivatives
| Derivative Class | Cell Line | Activity (IC50 / GI50) | Reference |
| Silver(I) furan-2-carboxylate | Jurkat | 8.00 µM | [6] |
| Pyridine carbohydrazide derivative | MCF-7 | 4.06 µM | [6] |
| N-phenyl triazinone derivative | MCF-7 | 2.96 µM | [6] |
| Bis-2(5H)-furanone derivative | C6 glioma | 12.1 µM | [6] |
| 2,5-Dimethyl-furan-3-carboxamide | NCI-H460 (Lung) | 1.05 µM | [12] |
| 2,5-Dimethyl-furan-3-carboxamide | MDA-MB-468 (Breast) | 2.50 µM | [12] |
Furan derivatives have been recognized for their anti-inflammatory properties.[1][2][4] They can exert these effects through various mechanisms, including antioxidant activity and modulation of inflammatory signaling pathways.[4][5]
-
Mechanism of Action: Natural furan derivatives have been shown to regulate cellular activities by modifying signaling pathways like MAPK and PPAR-ɣ.[4][5] Their anti-inflammatory effects can also stem from the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[5]
-
In Vivo Efficacy: In a carrageenan-induced rat paw edema model, certain 2,5-dimethyl-N-arylfuran-3-carboxamides demonstrated anti-inflammatory activity comparable to or exceeding that of ibuprofen.[12]
The therapeutic potential of furan-2-carboxylic acid derivatives extends to other areas:
-
Anticonvulsant Activity: Derivatives of dihydrofuran-2(3H)-one have been shown to be effective in the maximal electroshock (MES) seizure test in mice, indicating anticonvulsant potential.[13] Other dibenzofuran derivatives have also been designed and synthesized, showing significant anticonvulsant effects.[14][15]
-
Analgesic Activity: Some dihydrofuran-2(3H)-one derivatives have also displayed strong analgesic activity in hot plate and writhing tests, with efficacy comparable to morphine and acetylsalicylic acid.[1][13]
-
Antiviral Activity: The furan scaffold is present in compounds with known antiviral properties.[1][3]
Experimental Protocols for Biological Evaluation
To ensure trustworthy and reproducible results, standardized and validated protocols are essential. The following section details common methodologies for assessing the key biological activities of furan-2-carboxylic acid derivatives.
Diagram: General Workflow for Biological Activity Screening
Caption: A typical workflow for the discovery and validation of bioactive compounds.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Causality: The broth microdilution method is a quantitative assay that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for susceptibility testing due to its reproducibility and ability to test multiple agents simultaneously.
Self-Validation:
-
Positive Control: A well containing a known effective antibiotic (e.g., gentamicin, ciprofloxacin) to ensure the assay conditions support inhibition.[9]
-
Negative Control: A well containing only the growth medium and microorganism to confirm bacterial/fungal viability.
-
Sterility Control: A well containing only the growth medium to check for contamination.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
This protocol assesses the effect of a compound on the viability of cancer cell lines.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Self-Validation:
-
Positive Control: A well containing a known cytotoxic drug (e.g., doxorubicin) to validate the assay's ability to detect cell death.[9]
-
Negative Control (Vehicle Control): Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any solvent-induced toxicity.
-
Untreated Control: Wells containing only cells and culture medium, representing 100% cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the furan-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Conclusion and Future Perspectives
Furan-2-carboxylic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry.[2][6] The extensive research into their biological activities has revealed significant potential for developing new drugs to combat a wide range of diseases, including bacterial and fungal infections, cancer, and inflammatory conditions.[1][3] The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Furthermore, exploring novel synthetic methodologies to access greater chemical diversity and employing advanced computational tools for rational drug design will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to the clinic.
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Mechanism of action for substituted furan compounds
**A Technical Guide to the
Mechanisms of Action of Substituted Furan Compounds**
Authored for Drug Development Professionals, Researchers, and Scientists
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique steric and electronic properties, often serving as a bioisostere for phenyl rings, allow for the fine-tuning of drug-receptor interactions, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by substituted furan derivatives across various therapeutic areas, grounded in recent scientific findings. We will delve into their roles as inhibitors of key enzymes, their efficacy as antimicrobial and anticancer agents, and the experimental methodologies crucial for elucidating these complex biological activities.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A primary mechanism by which furan derivatives exert anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] These enzymes are pivotal in the inflammatory response, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[5]
Mechanism of Inhibition:
Substituted furans often act as competitive inhibitors of COX-2. The structural features of these compounds, including the specific substitutions on the furan ring, allow them to fit into the active site of the COX-2 enzyme.[4] This binding prevents the natural substrate, arachidonic acid, from accessing the catalytic site, thereby blocking the synthesis of prostaglandins like PGE2.[3] Some furan derivatives have been shown to achieve dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory action with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[5][6]
Furthermore, the anti-inflammatory properties of certain furan compounds are linked to the suppression of nitric oxide (NO) and PGE2 production and the regulation of mRNA expression of inflammatory mediators.[3] Some derivatives also exhibit antioxidant effects by scavenging free radicals, which contributes to their overall anti-inflammatory profile.[3][7]
Caption: Furan compounds inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
Anticancer Mechanisms: A Multi-Pronged Attack
Substituted furan derivatives have emerged as promising anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]
Key Anticancer Pathways:
-
Induction of Apoptosis: Many furan-based compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[10]
-
Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, frequently at the G2/M phase.[10] This disruption prevents cancer cells from dividing and proliferating. Some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase.[11]
-
Signaling Pathway Modulation: Furan compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For example, some derivatives suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[8][9] These pathways are crucial for cell proliferation, survival, and growth.
-
DNA Interaction: Some furan derivatives can directly interact with DNA, potentially leading to damage and cell death in rapidly dividing cancer cells.[11]
-
Tubulin Polymerization Inhibition: By inhibiting the polymerization of tubulin, a key component of microtubules, some furan compounds disrupt the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and subsequent apoptosis.[10][12]
Caption: Furan derivatives employ multiple mechanisms to induce cancer cell death.
Antimicrobial Action: Disrupting Microbial Viability
Furan derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3][13][14] Their mechanisms often involve the selective inhibition of microbial growth or the modification of essential enzymes.[3]
A classic example is Nitrofurantoin, a furan derivative used to treat urinary tract infections.[15] Its mechanism relies on the furan ring acting as a scaffold for a nitro group.[1]
Mechanism of Nitrofurantoin:
-
Uptake: The drug is taken up by bacterial cells.
-
Reductive Activation: Inside the bacteria, flavoproteins reduce the nitro group on the furan ring.[1]
-
Formation of Reactive Intermediates: This reduction creates highly reactive intermediates.
-
Macromolecular Damage: These intermediates then damage bacterial ribosomal proteins and DNA, inhibiting protein synthesis, aerobic energy metabolism, and DNA/RNA synthesis, ultimately leading to cell death.[1]
Other antimicrobial furan compounds may work by disrupting cell membranes, inhibiting enzymes crucial for microbial survival, or interfering with processes like swarming motility.[3]
Experimental Protocols for Mechanistic Elucidation
Determining the precise mechanism of action is a critical step in drug discovery.[16][17] A series of well-designed experiments are necessary to move from identifying a bioactive compound to understanding its molecular targets.[18][19]
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for assessing the effect of a compound on cell proliferation and determining its cytotoxic potential.[10][16]
Objective: To determine the concentration of a substituted furan compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Compound Treatment: Prepare serial dilutions of the furan compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).[16]
-
Incubation: Incubate the plates for 48-72 hours.[16] The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16] This self-validating step ensures that the observed effect is dose-dependent.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol is designed to specifically measure the inhibitory activity of a compound against the COX-2 enzyme.
Objective: To quantify the COX-2 inhibitory potency of a furan derivative.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid (substrate) solutions. The furan test compound should be dissolved in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Inhibitor Incubation: Add various concentrations of the furan test compound or a known inhibitor (e.g., celecoxib) to the wells. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin: The product of the reaction, typically Prostaglandin H2, is unstable. It is reduced to the more stable Prostaglandin F2α using stannous chloride. The amount of PGF2α is then quantified using a competitive Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.
Caption: Workflow for identifying and characterizing bioactive furan compounds.
Structure-Activity Relationship (SAR) and Future Outlook
The biological activity of furan compounds is highly dependent on the nature and position of substituents on the furan ring.[1]
| Ring Position | Substituent Type | General Effect on Bioactivity |
| Position 2 & 5 | Electron-withdrawing groups (e.g., -NO2) | Often crucial for activity; can increase antibacterial and anticancer effects.[1] |
| Position 2 & 5 | Aromatic/Heterocyclic rings | Can enhance binding affinity to target enzymes or receptors. |
| Various | Hydroxyl (-OH) groups | May contribute to antioxidant activity through hydrogen atom transfer mechanisms.[3][7] |
The versatility of the furan scaffold continues to make it a privileged structure in drug discovery.[1] Future research will likely focus on synthesizing novel derivatives with enhanced selectivity for their molecular targets, thereby improving efficacy and reducing off-target effects. The development of dual-action inhibitors and compounds that modulate complex signaling networks represents an exciting frontier for furan-based therapeutics.[5]
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Sarkar, S., et al. (2016). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. INIS-IAEA. Available at: [Link]
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Discovery and Isolation of Novel Furan-Based Compounds: A Technical Guide for Researchers
<Technical Guide >
Authored by: A Senior Application Scientist
Abstract
The furan nucleus is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable breadth of therapeutic potential.[1][2][3][4] From naturally occurring metabolites in plants and fungi to synthetically derived molecules, furan-containing compounds have shown significant promise as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2][3][4][5] This guide provides an in-depth technical overview of the methodologies and strategic considerations essential for the successful discovery, isolation, and characterization of novel furan-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and field-proven insights required to navigate the complexities of this exciting area of chemical and pharmaceutical research.
The Furan Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of furan, containing one oxygen atom, imparts unique electronic and steric properties that make it a valuable component in medicinal chemistry.[2][3] Its electron-rich nature allows for a variety of chemical interactions with biological targets, while its aromaticity contributes to the stability of the overall molecule.[3] The versatility of the furan ring allows for the synthesis of a diverse array of derivatives, each with the potential for distinct pharmacological profiles.[1][3]
Sources of Novel Furan-Based Compounds
The quest for new furan-containing molecules begins with identifying promising sources. These can be broadly categorized into natural products and synthetic libraries.
2.1. Natural Sources: A Reservoir of Chemical Diversity
Nature remains a prolific source of intricate and biologically active furan compounds.[6][7] Plants, fungi, marine organisms, and bacteria have all yielded a wealth of furan derivatives.[5][7][8][9]
-
Plants: Many plant species produce furan-containing secondary metabolites, such as furanocoumarins and furanoditerpenoids, often as part of their defense mechanisms.[9]
-
Fungi: Fungi are known to produce a diverse range of bioactive compounds, including furan derivatives with potent antimicrobial and anticancer properties.[7][8]
-
Marine Organisms: The marine environment offers a unique chemical space, with many organisms producing halogenated and other unusual furan-containing natural products.[10]
The primary challenge in natural product discovery often lies in the low abundance of the target compounds within a complex biological matrix.[11][12]
2.2. Synthetic Approaches: Tailoring Molecules for Specific Targets
Chemical synthesis provides a powerful avenue for creating novel furan-based compounds that may not be accessible from natural sources.[13][14] Synthetic strategies offer the advantage of producing compounds in larger quantities and allowing for systematic structural modifications to optimize biological activity.[13] Common synthetic routes include the Paal-Knorr furan synthesis and various cycloaddition reactions.[15]
A Roadmap for Discovery and Isolation: From Crude Extract to Pure Compound
The journey from a promising source to a purified, characterized novel furan compound is a multi-step process that requires a systematic and often iterative approach.
Caption: A generalized workflow for the discovery and isolation of novel bioactive furan-based compounds.
3.1. Extraction of Furan Compounds from Natural Sources
The initial step in isolating furan compounds from natural sources is extraction. The choice of extraction method and solvent is critical for maximizing the yield of the target compounds while minimizing the co-extraction of interfering substances.[9]
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the source material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Can degrade thermally labile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster than traditional methods, improved yields. | Can generate heat, potentially degrading some compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Very rapid, requires less solvent. | Requires specialized equipment. |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency. | Fast, highly efficient, and uses minimal solvent. | High initial equipment cost.[9] |
Protocol: Microwave-Assisted Extraction (MAE) of Furanocoumarins [9]
-
Sample Preparation: Weigh 0.1 g of dried and finely ground plant material into a microwave extraction vessel.[9]
-
Solvent Addition: Add an appropriate volume of a suitable solvent (e.g., hexane for nonpolar furanocoumarins).[9]
-
Extraction: Place the vessel in the microwave extractor and apply a program with controlled power and temperature for a short duration (e.g., 2-5 minutes).
-
Filtration: After cooling, filter the extract to remove solid plant material.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.
3.2. Bioassay-Guided Fractionation: Homing in on Bioactivity
For the discovery of bioactive compounds, bioassay-guided fractionation is an indispensable strategy.[16] This involves systematically separating the crude extract into fractions and testing each fraction for the desired biological activity.[17] This iterative process allows researchers to focus their purification efforts on the fractions that contain the active compound(s).[17]
Bioassays are fundamental to early-stage drug discovery, providing crucial evidence about a compound's activity against a biological target.[18][19] They can be broadly categorized as:
-
Target-based assays: Measure the interaction of a compound with a specific molecular target, such as an enzyme or receptor.[18]
-
Phenotypic assays: Assess the effect of a compound on the overall phenotype of a cell or organism.[18]
Caption: The iterative process of bioassay-guided fractionation to isolate a pure, active compound.
3.3. Chromatographic Purification: The Art of Separation
Chromatography is the workhorse of natural product isolation.[16] The separation of individual furan compounds from a complex mixture relies on the differential partitioning of the analytes between a stationary phase and a mobile phase.[20][21]
Commonly Used Chromatographic Techniques:
-
Column Chromatography (CC): A preparative technique used for the initial fractionation of crude extracts.
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive analytical technique for monitoring the progress of a separation and selecting appropriate solvent systems.[21]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution preparative and analytical technique that is often the final step in purifying a compound to homogeneity.[22]
-
Gas Chromatography (GC): Suitable for the separation of volatile and thermally stable furan derivatives.[22][23]
Protocol: Solid-Phase Extraction (SPE) for Furanocoumarin Purification [9]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., silica gel) with a nonpolar solvent like hexane.[9]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the nonpolar solvent and load it onto the conditioned cartridge.[9]
-
Stepwise Elution: Elute the compounds from the cartridge using a stepwise gradient of increasing solvent polarity (e.g., increasing percentages of acetone in hexane).[9]
-
Fraction Collection: Collect the eluting solvent in separate fractions.[9]
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the target furanocoumarins.
Structural Elucidation: Unveiling the Molecular Architecture
Once a furan-based compound has been isolated in pure form, the next critical step is to determine its chemical structure. This is typically achieved through a combination of spectroscopic and spectrometric techniques.[8]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8][24]
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule. The protons on the furan ring have characteristic chemical shifts, with those at the α-positions (adjacent to the oxygen) typically appearing at a lower field than those at the β-positions.[8]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.[8]
| Furan Proton | Typical ¹H NMR Chemical Shift (ppm in CDCl₃) |
| H-2, H-5 (α-protons) | ~7.44 |
| H-3, H-4 (β-protons) | ~6.38 |
Note: Chemical shifts can vary depending on the solvent and the presence of substituents on the furan ring.[8]
4.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.[8] The fragmentation pattern observed in the mass spectrum can also provide clues about the compound's structure.[25]
4.3. Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. The furan ring exhibits characteristic C-O-C and C=C stretching vibrations.[26]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to identify chromophores within the molecule. An unsubstituted furan ring typically absorbs in the low UV region.[8]
Challenges and Future Perspectives
The discovery and isolation of novel furan-based compounds are not without their challenges. These include the often low natural abundance of these compounds, the complexity of the biological matrices in which they are found, and the potential for compound degradation during the isolation process.[11][12][16]
However, advancements in analytical technologies, such as high-throughput screening, automated purification systems, and more sensitive spectroscopic techniques, are continually streamlining the discovery pipeline.[11][19] Furthermore, the integration of computational methods and synthetic biology approaches holds great promise for accelerating the discovery and production of novel furan-based therapeutics.[11]
Conclusion
The furan scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of the principles and techniques outlined in this guide is essential for researchers seeking to unlock the full potential of this versatile class of compounds. By combining systematic extraction and purification strategies with powerful analytical methods, the scientific community can continue to discover and develop novel furan-based molecules that address unmet medical needs.
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An In-depth Technical Guide on the Potential Therapeutic Targets of Furan Carboxylic Acids
Abstract
Furan carboxylic acids (FCAs), a diverse class of heterocyclic organic compounds, are gaining significant attention within the medicinal chemistry and drug development landscapes. Characterized by a five-membered aromatic ring containing one oxygen atom and a carboxylic acid functional group, these scaffolds are present in numerous natural products and synthetically derived molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of FCAs, delving into their mechanisms of action and the experimental methodologies used to elucidate them. We will explore their roles as enzyme inhibitors, modulators of nuclear receptors, and agents that counteract inflammatory and oxidative stress pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Introduction to Furan Carboxylic Acids
Furan-containing compounds are integral to numerous biological processes and are found in a variety of natural sources, including plants, algae, and microorganisms.[1][2] The presence of the furan ring, a bioisostere for the phenyl group, can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles of drug candidates.[3] The carboxylic acid moiety further imparts unique physicochemical properties, including the ability to form critical hydrogen bonds and salt bridges with biological targets.[4]
One of the earliest described furan derivatives was 2-furoic acid, identified in 1780.[5] Since then, a vast number of furan carboxylic acid derivatives have been synthesized and evaluated for their therapeutic potential. These compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[6][7] This guide will focus on the specific molecular targets that mediate these pharmacological responses.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of furan carboxylic acids stems from their ability to interact with a variety of biological targets. This section will detail some of the most well-characterized and promising targets, supported by experimental evidence.
Enzyme Inhibition
Furan carboxylic acids have been identified as inhibitors of several key enzymes implicated in various disease states.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation and CO2 homeostasis, making them attractive targets for drug design in diverse diseases.[8] Carboxylic acid-bearing small molecules represent a significant class of non-classical CA inhibitors.[8] They can inhibit CAs through various mechanisms, including direct binding to the catalytic zinc ion or by anchoring to the zinc-bound water molecule.[8]
-
Benzofuran-based carboxylic acids have been developed as potential CA inhibitors, demonstrating the versatility of the furan scaffold in this context.[8]
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with several types of cancer, making it a validated target for anticancer drug development.
-
Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 and Pim-2 kinases.[4] X-ray crystallography has revealed that the carboxylic acid group of these inhibitors forms important salt-bridge and hydrogen bond interactions within the Pim-1 active site.[4]
Succinate dehydrogenase is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have profound effects on cellular metabolism and is a validated target for antifungal agents.
-
Derivatives of the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) have been synthesized and shown to exhibit significant antifungal activity by targeting SDH.[9] Molecular docking and mechanistic studies have provided insights into the interaction of these compounds with the enzyme.[9]
Modulation of Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes, including metabolism, development, and immunity.
PPARγ is a key regulator of lipid and glucose metabolism and is the molecular target for the thiazolidinedione class of antidiabetic drugs.
-
Certain furan fatty acids, such as 11M5 and 11D5 , have been shown to bind to and act as activators of human PPARγ.[10] This suggests a potential role for these compounds in the management of metabolic disorders.
RXR is a promiscuous nuclear receptor that forms heterodimers with many other nuclear receptors, including PPARs and the Farnesoid X receptor (FXR), to regulate gene expression.[11]
-
In addition to activating PPARγ, furan fatty acids like 11M5 and 11D5 have also been identified as activators of RXR in human cells.[10]
Anti-inflammatory and Antioxidant Pathways
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Furan carboxylic acids have demonstrated potent anti-inflammatory and antioxidant activities through various mechanisms.
The furan ring itself possesses antioxidant properties, primarily due to its ability to donate an electron to or form an adduct with peroxyl radicals.[1] This radical scavenging activity helps to mitigate cellular damage caused by oxidative stress.
-
Furan fatty acids have been shown to protect brain cells from oxidative stress-induced cell death by scavenging radicals generated during lipid peroxidation within the cell membrane.[1][12]
Furan derivatives can influence key signaling pathways involved in the inflammatory response.
-
Some furan derivatives exert anti-inflammatory effects by modulating the MAPK pathway , leading to the inhibition of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[7]
-
Furan fatty acids isolated from the green-lipped mussel have demonstrated more potent anti-inflammatory effects than eicosapentaenoic acid (EPA) in a rat model of arthritis.[2]
Impact on Metabolic Diseases
Recent metabolomics studies have highlighted the association of certain furan carboxylic acid metabolites with metabolic diseases, particularly type 2 diabetes (T2D).
-
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , a metabolite of furan fatty acids, has been found to be elevated in the plasma of individuals with gestational diabetes, impaired glucose tolerance, and T2D.[13]
-
Mechanistically, CMPF has been shown to directly impair β-cell function by causing mitochondrial dysfunction, reducing glucose-stimulated ATP production, and inducing oxidative stress, ultimately leading to decreased insulin biosynthesis.[13] Interestingly, some studies have reported a controversial association, with lower CMPF levels in subjects with diabetes.[14] Further research is needed to clarify its precise role.
Experimental Protocols and Methodologies
The identification and validation of therapeutic targets for furan carboxylic acids rely on a variety of robust experimental techniques. This section provides an overview of key methodologies.
In Vitro Enzyme Inhibition Assays
These assays are fundamental for determining the inhibitory potency of a compound against a specific enzyme.
Table 1: Common Enzyme Inhibition Assay Formats
| Assay Type | Principle | Example Application |
| Biochemical Assay | Measures the activity of a purified enzyme in the presence of varying concentrations of the inhibitor. | Determining the IC50 of a benzofuran-2-carboxylic acid against Pim-1 kinase.[4] |
| Cell-based Assay | Measures the effect of the inhibitor on enzyme activity within a cellular context. | Assessing the inhibition of NO production in LPS-stimulated macrophages by a furan derivative.[7] |
Step-by-Step Protocol: Pim-1 Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, purified Pim-1 kinase, peptide substrate, ATP, and the furan carboxylic acid inhibitor at various concentrations.
-
Reaction Setup: In a 96-well plate, add the Pim-1 kinase, the inhibitor (or vehicle control), and the peptide substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Nuclear Receptor Activation Assays
Reporter gene assays are commonly used to assess the ability of a compound to activate nuclear receptors.
Experimental Workflow: PPARγ Reporter Gene Assay
Caption: Workflow for a PPARγ reporter gene assay.
Cellular Assays for Inflammation and Oxidative Stress
A variety of cell-based assays are employed to evaluate the anti-inflammatory and antioxidant properties of furan carboxylic acids.
Table 2: Assays for Anti-inflammatory and Antioxidant Activity
| Assay | Measured Parameter | Biological Relevance |
| Griess Assay | Nitrite (a stable product of NO) | Inhibition of inflammatory NO production. |
| ELISA | Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Modulation of cytokine release. |
| Western Blot | Expression of inflammatory proteins (e.g., COX-2, iNOS) | Inhibition of pro-inflammatory gene expression. |
| DCFDA Assay | Intracellular ROS levels | Assessment of antioxidant capacity. |
Analytical Methods for In Vivo Studies
To understand the in vivo effects and metabolism of furan carboxylic acids, sensitive analytical methods are required for their quantification in biological samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of small molecules like furan carboxylic acids and their metabolites in complex biological matrices such as plasma and urine.[15]
Structure-Activity Relationships (SAR)
The biological activity of furan carboxylic acids is highly dependent on their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.
-
Substitutions on the furan ring: The nature and position of substituents on the furan ring can significantly impact activity. For example, in a series of furan-based anticancer agents, a pyridine carbohydrazide and an N-phenyl triazinone derivative showed potent cytotoxic activity.[6]
-
Modifications of the carboxylic acid group: Conversion of the carboxylic acid to its methyl ester did not significantly alter the antimicrobial potency of 3-(Furan-2-yl)propanoic acid, suggesting this part of the molecule may not be critical for its antimicrobial action in that specific scaffold.[6]
Signaling Pathway: Furan Derivative-Mediated Anti-inflammatory Effects
Caption: Inhibition of inflammatory signaling by furan derivatives.[7]
Future Directions and Conclusion
Furan carboxylic acids represent a rich and versatile scaffold for the development of novel therapeutics. While significant progress has been made in identifying their biological targets, several areas warrant further investigation. The elucidation of the precise mechanisms of action for many of these compounds is still ongoing. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles is essential for their successful translation into clinical candidates.
The continued exploration of natural sources for novel furan carboxylic acids, coupled with advances in synthetic chemistry and computational drug design, will undoubtedly lead to the discovery of new and improved therapeutic agents. The diverse range of biological activities associated with this class of compounds underscores their potential to address a wide spectrum of unmet medical needs.
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The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma. (n.d.). National Institutes of Health. Retrieved from [Link]
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Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. (n.d.). ResearchGate. Retrieved from [Link]
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Furan fatty acid metabolite CMPF is associated with lower risk of type 2 diabetes, but not chronic kidney disease: a longitudinal population-based cohort study. (2023, September). The American Journal of Clinical Nutrition. Retrieved from [Link]
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Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. (n.d.). FLORE. Retrieved from [Link]
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Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. (2011, October 18). PubMed. Retrieved from [Link]
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Synthesis and biological activity of furancarboxylic acid derivatives. (2024, July 6). Lviv Polytechnic National University Institutional Repository. Retrieved from [Link]
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Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. (n.d.). National Institutes of Health. Retrieved from [Link]
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Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. (n.d.). Oxford Academic. Retrieved from [Link]
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Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]
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Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). National Institutes of Health. Retrieved from [Link]
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Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. (2025, August 10). ResearchGate. Retrieved from [Link]
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Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023, February 16). National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven approach, explaining the rationale behind each analytical step and demonstrating how a combination of modern spectroscopic techniques can be used to unambiguously determine the molecule's constitution.
The structure , this compound, with a molecular formula of C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol , presents an interesting analytical puzzle.[1] It combines a substituted furan core—a common motif in pharmacologically active compounds—with a flexible phenoxymethyl side chain.[2] This guide will simulate a de novo structure elucidation process, predicting spectral outcomes based on established principles and data from analogous structures, and then outlining a confirmatory workflow.
Section 1: Foundational Analysis - What the Formula Tells Us
Before any spectra are acquired, a foundational analysis of the molecular formula, C₁₃H₁₂O₄, provides critical insights. The first step is to calculate the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.
Degree of Unsaturation (DoU) Calculation:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₁₃H₁₂O₄: DoU = 13 + 1 - (12/2) = 8
A DoU of 8 suggests a significant number of π-bonds and/or rings. We can anticipate an aromatic ring (DoU = 4), a substituted furan ring (DoU = 1 for the ring and 1 for a C=C bond), and a carboxylic acid group (DoU = 1 for the C=O bond). This accounts for 7 degrees of unsaturation, leaving one more to be accounted for, which is consistent with the additional C=C bond in the furan ring. This initial analysis immediately focuses our attention on identifying these specific functional groups in the subsequent spectroscopic investigation.
Section 2: Mass Spectrometry - Determining the Molecular Mass and Fragmentation
Mass spectrometry is the first experimental step, providing the molecular weight and crucial clues about the molecule's substructures through fragmentation analysis.[3][4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization Method: Utilize Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[4]
-
Mass Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain high-resolution mass data, allowing for the determination of the elemental composition.
-
Data Analysis: Identify the molecular ion peak and calculate its elemental composition to confirm the molecular formula. Induce fragmentation (MS/MS) to analyze the resulting daughter ions.
Predicted Mass Spectrum and Fragmentation Pattern
-
Molecular Ion: The high-resolution mass spectrum should show a prominent peak for the [M-H]⁻ ion at m/z 231.0657 (calculated for C₁₃H₁₁O₄⁻).
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the 231.0657 ion would likely reveal characteristic losses:
-
Loss of CO₂ (44 Da): A fragment corresponding to the loss of the carboxyl group as carbon dioxide.
-
Loss of the phenoxy group (93 Da): Cleavage of the ether linkage could result in the loss of a phenoxy radical.
-
Formation of the tropylium ion (91 Da): A characteristic fragment from the benzyl portion of the molecule.
-
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 231.0657 | [M-H]⁻ |
| 187.0759 | [[M-H] - CO₂]⁻ |
| 138.0317 | [[M-H] - C₆H₅O]⁻ |
| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |
Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Predicted IR Absorption Bands
The IR spectrum is expected to show the following key absorptions, confirming the presence of the carboxylic acid, the aromatic rings, and the ether linkage:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~3100 | C-H stretch (aromatic) | Furan and Phenyl rings |
| ~2950 | C-H stretch (aliphatic) | Methyl group |
| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |
| 1600, 1500 | C=C stretch | Aromatic rings |
| 1320-1210 | C-O stretch | Carboxylic Acid, Ether |
| ~1100 | C-O-C stretch | Furan ring |
The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6]
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D NMR: Acquire ¹H and ¹³C{¹H} spectra.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show signals for 12 protons. The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~13.0 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded. |
| 7.35-7.25 | m | 2H | H-meta (phenyl) | Protons on the phenyl ring. |
| 7.05-6.95 | m | 3H | H-ortho, H-para (phenyl) | Protons on the phenyl ring. |
| 6.50 | s | 1H | H-4 (furan) | Furan proton, singlet due to no adjacent protons. |
| 5.10 | s | 2H | -CH₂- | Methylene protons adjacent to an oxygen and the furan ring. |
| 2.20 | s | 3H | -CH₃ | Methyl group attached to the furan ring. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show 13 distinct carbon signals, including quaternary carbons.
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~165 | C=O | Carboxylic acid carbonyl. |
| ~158 | C-5 (furan) | Furan carbon attached to the phenoxymethyl group. |
| ~155 | C-ipso (phenyl) | Phenyl carbon attached to the ether oxygen. |
| ~145 | C-2 (furan) | Furan carbon attached to the carboxylic acid. |
| ~130 | C-meta (phenyl) | Phenyl carbons. |
| ~125 | C-3 (furan) | Furan carbon attached to the methyl group. |
| ~122 | C-para (phenyl) | Phenyl carbon. |
| ~115 | C-ortho (phenyl) | Phenyl carbons. |
| ~112 | C-4 (furan) | Furan carbon with an attached proton. |
| ~65 | -CH₂- | Methylene carbon. |
| ~12 | -CH₃ | Methyl carbon. |
2D NMR Spectroscopy: Connecting the Pieces
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds).[8] We would expect to see correlations between the protons on the phenyl ring. The other signals (furan proton, CH₂, CH₃, and COOH) are expected to be singlets and will not show COSY correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[9] This is crucial for definitively assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over 2-3 bonds.[8] The long-range correlations are critical for connecting the quaternary carbons and the different fragments of the molecule.
-
The methyl protons (~2.20 ppm) should show a correlation to the furan carbons C-3 (~125 ppm) and C-2 (~145 ppm).
-
The methylene protons (~5.10 ppm) should show correlations to the furan carbon C-5 (~158 ppm) and the phenyl ipso-carbon C-ipso (~155 ppm).
-
The furan proton H-4 (~6.50 ppm) should show correlations to furan carbons C-3 (~125 ppm) and C-5 (~158 ppm).
Section 5: Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of experiments and data interpretation for the structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Section 6: Final Confirmation and Conclusion
The convergence of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure as this compound. The high-resolution mass spectrum confirms the elemental composition. The IR spectrum verifies the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide the chemical environment of each atom, and the 2D NMR experiments, particularly HMBC, connect the individual structural fragments into the final molecular architecture. This systematic approach, grounded in the fundamental principles of spectroscopy, represents a robust and reliable methodology for the structural characterization of novel chemical entities in a research and development setting.
References
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National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
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-
ResearchGate. (n.d.). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved from [Link]
-
PubMed Central. (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic acid. Retrieved from [Link]
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Physicochemical properties of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid
Introduction
This compound is a polysubstituted furan derivative. The furan ring is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The specific combination of a carboxylic acid at the 2-position, a methyl group at the 3-position, and a phenoxymethyl group at the 5-position suggests a molecule with potential for nuanced interactions with biological targets. The carboxylic acid group provides a key site for ionic interactions or hydrogen bonding, while the phenoxymethyl moiety introduces significant lipophilicity and potential for aromatic interactions. The methyl group can influence the electronic properties and conformation of the furan ring.
This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on the analysis of its constituent functional groups and data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for the empirical determination of these critical parameters, offering a roadmap for researchers in drug discovery and development.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound is presented below. Its molecular formula is C₁₃H₁₂O₄, and its calculated molecular weight is 232.23 g/mol .
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₁₂O₄ | - |
| Molecular Weight | 232.23 g/mol | - |
| Melting Point (°C) | Not available. Likely a crystalline solid at room temperature. | The melting point is expected to be higher than that of simpler analogs like 5-methyl-2-furoic acid (109-110 °C) due to the increased molecular weight and intermolecular forces from the phenoxymethyl group.[1] |
| Boiling Point (°C) | Not available. Likely to decompose upon heating at atmospheric pressure. | Carboxylic acids with high molecular weights often have high boiling points and may decompose before boiling. |
| pKa | ~3-4 | The pKa of 2-furancarboxylic acid is approximately 3.17. The electron-donating methyl group at the 3-position may slightly increase the pKa (making it a weaker acid), while the electron-withdrawing nature of the ether oxygen in the phenoxymethyl group might have a counteracting, albeit likely smaller, effect. |
| LogP (o/w) | ~2.5-3.5 | The related compound, 3-(phenoxymethyl)furan-2-carboxylic acid, has a computed XLogP3-AA of 2.3.[2] The addition of a methyl group is expected to increase the lipophilicity, and therefore the LogP value. This parameter is crucial for predicting membrane permeability and overall ADME properties.[3] |
| Aqueous Solubility | Low in neutral water; soluble in basic solutions. | The presence of the polar carboxylic acid group suggests some interaction with water, but the larger, nonpolar phenoxymethyl and methyl groups will limit overall aqueous solubility.[1] In basic solutions (pH > pKa), it will deprotonate to form a more soluble carboxylate salt. |
| Organic Solvent Solubility | Soluble in polar organic solvents. | Expected to be soluble in solvents like methanol, ethanol, DMSO, and ethyl acetate, owing to the various functional groups capable of hydrogen bonding and dipole-dipole interactions. |
Predicted Spectral Characteristics
Table 2: Expected Spectral Data
| Technique | Expected Key Signals |
| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet, likely > 10 ppm.- Furan Ring Proton (H-4): A singlet around 6-7 ppm.- Methylene Protons (O-CH₂-Ar): A singlet around 5.0-5.5 ppm.- Phenyl Protons (O-C₆H₅): Multiplets in the aromatic region, ~6.8-7.5 ppm.- Methyl Protons (CH₃): A singlet around 2.0-2.5 ppm. |
| ¹³C NMR | - Carboxylic Carbonyl (C=O): ~160-170 ppm.- Furan Ring Carbons: Resonances between ~110-160 ppm.- Methylene Carbon (O-CH₂-Ar): ~60-70 ppm.- Phenyl Carbons (O-C₆H₅): ~115-160 ppm.- Methyl Carbon (CH₃): ~10-20 ppm. |
| IR Spectroscopy (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.- C-H Stretch (Aromatic/Aliphatic): ~2850-3100.- C=O Stretch (Carboxylic Acid): ~1680-1710.- C=C Stretch (Aromatic/Furan): ~1450-1600.- C-O Stretch (Ether/Furan/Acid): Multiple bands in the 1000-1300 region. |
| Mass Spectrometry | - Molecular Ion (M⁺): An exact mass of 232.0736 Da for [M]⁺ or 233.0814 Da for [M+H]⁺ in high-resolution mass spectrometry. |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures to empirically determine the key physicochemical properties of this compound.
Protocol 1: Determination of Aqueous and Organic Solubility
This protocol provides a qualitative assessment of solubility in various solvents, which is a fundamental parameter in drug development.[4][5]
Methodology:
-
Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., deionized water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, ethanol, acetone, diethyl ether).
-
Sample Addition: Add approximately 10 mg of this compound to each test tube.
-
Solvent Addition: Add the respective solvent to each tube in 0.5 mL increments, up to a total of 3 mL.
-
Mixing: After each addition, vortex or vigorously shake the tube for 30-60 seconds.
-
Observation: Visually inspect the solution for the complete dissolution of the solid.
-
Classification:
-
Soluble: Complete dissolution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
Causality and Self-Validation:
-
Solubility in 5% NaHCO₃ or 5% NaOH indicates the presence of an acidic functional group, in this case, the carboxylic acid, which is deprotonated to form a more polar and soluble salt.
-
Lack of solubility in 5% HCl confirms the absence of a basic functional group.
-
The results should be consistent: if the compound is soluble in the weak base NaHCO₃, it must also be soluble in the strong base NaOH.
Caption: Workflow for the qualitative determination of solubility.
Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a measure of the acidity of a compound and is critical for understanding its ionization state at different physiological pH values.
Methodology:
-
Solution Preparation: Accurately weigh approximately 20-50 mg of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 ethanol:water) to ensure solubility of both the acidic and basic forms.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, loaded into a burette.
-
Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the center of the inflection).
-
The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).
-
Causality and Self-Validation:
-
The shape of the titration curve should be a classic sigmoid for a monoprotic acid, which validates the titration of a single acidic proton (the carboxylic acid).
-
The experiment should be repeated multiple times to ensure the reproducibility of the pKa value.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 3: Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
LogP is the measure of a compound's lipophilicity and is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][6]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration. The concentration should be chosen such that it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a separatory funnel or a screw-cap vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the mixture to stand until the two layers have clearly separated. Centrifugation can be used to expedite this process.
-
Analysis: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound in the aqueous phase ([aqueous]) using the chosen analytical method.
-
Calculation:
-
Calculate the concentration of the compound remaining in the octanol phase ([organic]) by subtraction from the initial concentration.
-
The partition coefficient, P, is calculated as P = [organic] / [aqueous].
-
LogP is the base-10 logarithm of P: LogP = log₁₀(P) .
-
Causality and Self-Validation:
-
The analytical method used for concentration determination must be validated for linearity, accuracy, and precision in the relevant concentration range.
-
The experiment should be performed at a controlled temperature, as P is temperature-dependent.
-
Repeating the experiment with different initial concentrations can help to confirm that the LogP value is independent of concentration, which is expected for a pure compound.
Caption: Workflow for LogP determination via the shake-flask method.
Conclusion
While experimental data for this compound is not widely published, a robust profile of its expected physicochemical properties can be predicted through the analysis of its chemical structure and comparison with related furan derivatives. The presence of both a hydrophilic carboxylic acid group and lipophilic phenoxymethyl and methyl groups suggests a molecule with balanced properties that could be advantageous in a drug discovery context. The provided experimental protocols offer a clear and reliable framework for researchers to empirically determine these critical parameters, thereby enabling a comprehensive understanding of this compound's potential as a lead candidate in drug development programs.
References
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PubChem. 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
-
The Good Scents Company. 5-methyl-2-furan carboxylic acid. Available at: [Link].
- Lewkowski, J. (2001).
- Fischer, R., & Fišerová, M. (2013). One-step synthesis of furan-2, 5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC: Online Journal of Organic Chemistry.
-
PubChem. 3-(Phenoxymethyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 5-(Methoxymethyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
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NIST. 3-Furancarboxylic acid, methyl ester. National Institute of Standards and Technology. Available at: [Link].
- Gallocchio, E., et al. (2020). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
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LibreTexts Chemistry. EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].
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ACD/Labs. LogP—Making Sense of the Value. Available at: [Link].
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The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Available at: [Link].
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Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link].
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-
ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available at: [Link].
-
ResearchGate. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link].
-
Bellevue College. Experiment 2 # Solubility 13. Available at: [Link].
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-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link].
-
Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. Available at: [Link].
-
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-
PubChem. Furan-2-carboxylic acid, 3-methyl-, trimethylsilyl ester. National Center for Biotechnology Information. Available at: [Link].
-
Organic Syntheses. FURFURAL. Available at: [Link].
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An In-depth Technical Guide to 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid (CAS Number: 303064-47-3) is a distinct member of this versatile class of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, detailed analytical methodologies for its characterization, and a discussion of its potential biological activities, complete with experimental protocols for its evaluation.
Compound Identity and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 303064-47-3 | [4] |
| Molecular Formula | C₁₃H₁₂O₄ | [4] |
| Molecular Weight | 232.23 g/mol | [4] |
| IUPAC Name | This compound | ChemScene |
| Synonyms | 3-METHYL-5-(PHENOXYMETHYL)-2-FUROIC ACID | [4] |
| Predicted logP | 2.5 (estimation) | |
| Predicted pKa | ~3.5 (estimation based on similar structures) | |
| Appearance | White to off-white solid (predicted) |
Plausible Synthetic Route: A Modified Feist-Benary Approach
Proposed Synthetic Pathway
The proposed synthesis involves the condensation of ethyl 2-chloroacetoacetate with phenoxyacetone in the presence of a base, followed by hydrolysis of the resulting ester.
Caption: Proposed Feist-Benary synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate
-
To a solution of phenoxyacetone (1.0 eq) in a suitable solvent such as ethanol, add a mild base like pyridine (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3 eq) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with cold 2M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic Characterization
The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques.[10][11][12][13]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm)
-
~10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).
-
~7.30 (t, 2H): Protons on the phenoxy group meta to the oxygen.
-
~7.00 (d, 2H): Protons on the phenoxy group ortho to the oxygen.
-
~6.95 (t, 1H): Proton on the phenoxy group para to the oxygen.
-
~6.50 (s, 1H): Proton at the C4 position of the furan ring.
-
~5.10 (s, 2H): Methylene protons of the phenoxymethyl group (-CH₂-O-).
-
~2.40 (s, 3H): Methyl protons at the C3 position of the furan ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, δ in ppm)
-
~165.0: Carboxylic acid carbon (-COOH).
-
~158.0: Carbon of the phenoxy group attached to oxygen.
-
~155.0: C5 of the furan ring.
-
~145.0: C2 of the furan ring.
-
~130.0: Meta carbons of the phenoxy group.
-
~125.0: C3 of the furan ring.
-
~122.0: Para carbon of the phenoxy group.
-
~115.0: Ortho carbons of the phenoxy group.
-
~112.0: C4 of the furan ring.
-
~65.0: Methylene carbon of the phenoxymethyl group (-CH₂-O-).
-
~12.0: Methyl carbon at C3.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): m/z 232.
-
Key Fragmentation Peaks:
-
m/z 187: Loss of the carboxyl group (-COOH).
-
m/z 139: Loss of the phenoxy group (-OPh).
-
m/z 93: Phenoxy cation.
-
m/z 77: Phenyl cation.
-
Caption: Workflow for spectroscopic analysis of the synthesized compound.
Potential Biological Activities and Screening Protocols
Given the broad spectrum of bioactivities associated with furan derivatives, this compound is a promising candidate for various therapeutic applications.[14][15][16][17]
Potential Anticancer Activity
Many furan-containing molecules have demonstrated cytotoxic effects against various cancer cell lines.[18][19][20]
This assay determines a compound's ability to inhibit cell proliferation.[18][21]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
Potential Antimicrobial Activity
Furan derivatives have been extensively studied for their antibacterial and antifungal properties.[15][22][23]
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[24][25][26]
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Hypothetical Mechanism of Action
The biological activity of furan derivatives can be attributed to various mechanisms. As a potential anticancer agent, this compound might induce apoptosis through the modulation of key signaling pathways, such as the p53 or MAPK pathways. Its antimicrobial effects could stem from the inhibition of essential microbial enzymes or disruption of the cell membrane. Further detailed mechanistic studies would be required to elucidate the precise mode of action.
Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically significant furan family. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route and experimental protocols offer a starting point for researchers to further investigate the therapeutic potential of this compound and its derivatives. The convergence of the furan core, the carboxylic acid functionality, and the phenoxymethyl substituent suggests a high potential for discovering novel biological activities.
References
-
PubMed. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Retrieved from [Link]
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Wikipedia. Feist–Benary synthesis. Retrieved from [Link]
-
BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]
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ChemEurope.com. Feist-Benary synthesis. Retrieved from [Link]
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Wikipedia. Paal–Knorr synthesis. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
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Química Orgánica. Feist-Benary synthesis of furan. Retrieved from [Link]
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Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]
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Química Orgánica. Paal–Knorr synthesis of furans. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
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MBB College. Synthesis of Furan. Retrieved from [Link]
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NIH. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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International Journal of Research Trends and Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2025). Examples of furan derivatives with biological activity. Retrieved from [Link]
-
CAS. Patent Detail - Citation. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
Canadian Science Publishing. (1957). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
-
MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
CAS. Patent kind codes for CAS basic and patent family members. Retrieved from [Link]
-
PubMed. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Retrieved from [Link]
-
MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Retrieved from [Link]
-
RSC Publishing. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]
-
NIH. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Retrieved from [Link]
-
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Methodological & Application
Protocol for the synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
An Application Note and Protocol for the Synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is a multi-step process commencing with the esterification and subsequent halogenation of a suitable furan precursor, followed by a Williamson ether synthesis to introduce the phenoxymethyl moiety, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This protocol is designed to be a robust and reproducible method for laboratory-scale synthesis.
Introduction
Furan-2-carboxylic acid derivatives are a class of heterocyclic compounds that are prevalent in numerous biologically active molecules and functional materials.[1] The specific substitution pattern of this compound suggests its potential as a scaffold in drug discovery, leveraging the established bioactivity of furan cores and the phenoxymethyl group present in various pharmaceuticals. This protocol outlines a logical and efficient synthetic pathway to access this valuable compound.
Synthetic Strategy Overview
The synthesis is designed as a three-step sequence starting from a commercially available or readily synthesized precursor, methyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate. The overall transformation is depicted below:
Caption: Overall synthetic workflow.
Experimental Protocols
PART 1: Synthesis of Methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate (Intermediate 1)
Rationale: The conversion of the primary alcohol on the furan ring to a chloromethyl group is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, proceeding through a chlorosulfite ester intermediate to yield the desired alkyl chloride with gaseous byproducts (SO₂ and HCl), which are easily removed.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Methyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate | 170.15 | 10.0 g | 0.0588 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 8.4 g (5.1 mL) | 0.0706 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous magnesium sulfate | - | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add methyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate (10.0 g, 0.0588 mol) and anhydrous dichloromethane (150 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.1 mL, 0.0706 mol) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully pour the reaction mixture into 100 mL of a stirred, ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.
-
Separate the organic layer in a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate as a pale yellow oil.
PART 2: Synthesis of Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate (Intermediate 2)
Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] Sodium hydride, a strong base, is used to deprotonate phenol to the more nucleophilic sodium phenoxide.[4] The resulting phenoxide then displaces the chloride from the chloromethylfuran intermediate in an SN2 reaction.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate | 188.60 | 10.0 g | 0.0530 | 1.0 |
| Phenol | 94.11 | 5.5 g | 0.0583 | 1.1 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 2.33 g | 0.0583 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
| Diethyl ether | - | 150 mL | - | - |
| 1 M Sodium hydroxide solution | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous magnesium sulfate | - | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (2.33 g of a 60% dispersion, 0.0583 mol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully.
-
Add anhydrous DMF (50 mL) to the flask and cool to 0 °C.
-
In a separate flask, dissolve phenol (5.5 g, 0.0583 mol) in anhydrous DMF (50 mL).
-
Slowly add the phenol solution to the sodium hydride suspension at 0 °C. Stir for 30 minutes at this temperature, allowing for the formation of sodium phenoxide.
-
To this suspension, add a solution of methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate (10.0 g, 0.0530 mol) in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate.
PART 3: Synthesis of this compound (Final Product)
Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard base-catalyzed hydrolysis. Subsequent acidification protonates the carboxylate salt to yield the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate | 246.25 | 10.0 g | 0.0406 | 1.0 |
| Sodium hydroxide (NaOH) | 40.00 | 2.44 g | 0.0609 | 1.5 |
| Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Methanol (MeOH) | - | 50 mL | - | - |
| Water | - | 50 mL | - | - |
| 2 M Hydrochloric acid (HCl) | - | ~35 mL | - | - |
| Ethyl acetate | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous sodium sulfate | - | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate (10.0 g, 0.0406 mol) in a mixture of THF (50 mL) and methanol (50 mL).
-
In a separate beaker, dissolve sodium hydroxide (2.44 g, 0.0609 mol) in water (50 mL).
-
Add the sodium hydroxide solution to the ester solution and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[6]
Visualization of the Synthetic Pathway
Caption: Detailed three-step synthetic pathway.
References
-
Arkat USA. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]
-
ResearchGate. sp³ γ‐C−H alkylation of 3‐methylfuran‐2‐carboxamide 4 b with various.... Available at: [Link]
-
Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. Available at: [Link]
-
ResearchGate. (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
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StudySmarter. Furan Derivatives: Preparation & Hydrogenation Techniques. Available at: [Link]
-
Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]
-
J-STAGE. Williamson Ether Synthesis. Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Organic Chemistry Portal. Furan synthesis. Available at: [Link]
-
Royal Society of Chemistry. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Available at: [Link]
-
eScholarship. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available at: [Link]
-
Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Available at: [Link]
-
ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. Available at: [Link]
Sources
Application Note: A Methodological Framework for Evaluating the Antifungal Efficacy of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The rise of invasive fungal infections and the growing prevalence of drug-resistant strains present a significant challenge to global health, necessitating the discovery and development of novel antifungal agents. Furan-containing compounds represent a promising class of heterocyclic molecules known for their diverse pharmacological activities.[1][2] This document provides a comprehensive methodological framework for the systematic evaluation of a novel candidate, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, for its potential antifungal properties. We present detailed, step-by-step protocols for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) based on internationally recognized standards. Furthermore, we explore potential fungal-specific biological pathways that may serve as the compound's mechanism of action, providing a robust guide for researchers in the field of antifungal drug discovery.
Introduction: The Furan Scaffold in Antifungal Research
The furan ring is a five-membered aromatic heterocycle that serves as a crucial structural motif in numerous biologically active compounds.[2][3] Its unique steric and electronic properties allow it to function as a bioisostere for other aromatic systems, like phenyl rings, often improving pharmacokinetic profiles and target interactions.[1] Several furan derivatives have demonstrated significant antimicrobial activity, including against pathogenic fungi such as Candida and Aspergillus species.[1][4]
This compound (Figure 1) is an investigational compound that combines the furan core with carboxylic acid and phenoxymethyl moieties. While its specific biological activity is yet to be fully characterized, its structure merits investigation as a potential antifungal agent. This guide provides the necessary protocols to rigorously assess its in vitro efficacy.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₃H₁₂O₄ Molecular Weight: 232.23 g/mol [5]
Hypothesized Mechanisms of Antifungal Action
The efficacy of an antifungal agent is determined by its ability to disrupt essential fungal processes while exhibiting minimal toxicity to the host. The fungal cell wall and cell membrane are the primary targets of most clinically approved antifungal drugs due to their unique composition compared to mammalian cells.[6][7]
Disruption of Fungal Cell Membrane Integrity
The fungal cell membrane's integrity is critically dependent on ergosterol, a sterol that is functionally analogous to cholesterol in mammals.[8][9] The ergosterol biosynthesis pathway involves over 20 enzymes and is a well-established target for antifungal drugs, most notably the azole class, which inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[9][10] Inhibition of this pathway leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and arresting fungal growth.[9]
Caption: Key structural components and biosynthetic enzymes of the fungal cell wall.
Protocols for Antifungal Susceptibility Testing
To ensure reproducibility and comparability of results, all antifungal susceptibility testing should adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). [11][12]
Workflow Overview
The evaluation of an investigational compound typically follows a tiered approach, starting with a broad screening for inhibitory activity (MIC) and followed by an assessment of cidal activity (MFC) for promising candidates.
Caption: General experimental workflow for determining MIC and MFC values.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [13][14]The protocol is adapted from the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively. [15][16] Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality Control (QC) strains: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 [17][18]* Reference antifungal (e.g., Fluconazole, Voriconazole)
-
Sterile saline, 0.5 McFarland turbidity standard
-
Spectrophotometer, hemocytometer
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create a working solution from this stock by diluting it in RPMI-1640 medium to twice the highest final concentration to be tested.
-
Inoculum Preparation (Yeast):
-
Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). [14] * Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells. [14]3. Inoculum Preparation (Filamentous Fungi):
-
Culture fungi on Potato Dextrose Agar until sporulation occurs.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer. [14]4. Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the working compound solution (from step 1) to the wells in column 12.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing thoroughly. Repeat this process across the plate to column 2. Discard 100 µL from column 2. Column 1 will serve as the growth control.
-
-
Inoculation: Add 100 µL of the final fungal inoculum (from step 2 or 3) to all wells from columns 1 to 12. The final volume in each well will be 200 µL.
-
Controls: Include a sterility control (medium only) and a growth control (medium + inoculum, no drug). Run a parallel plate with a known reference antifungal.
-
Incubation: Incubate plates at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the control well. [19][20]8. Endpoint Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control. For azoles and new compounds, this is often a ≥50% reduction in turbidity. [19]For agents like amphotericin B, it is the concentration with no visible growth. [19]
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. [21]It is determined by sub-culturing from the wells of the completed MIC test. [22] Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-20 µL aliquot from each well.
-
Spot-inoculate or streak the aliquot onto a drug-free Sabouraud Dextrose Agar plate.
-
Incubate the plates at 35°C for 48-72 hours, or until growth is clearly visible in the spot from the growth control well.
-
Endpoint Determination: The MFC is defined as the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFUs compared to the original inoculum count. [22][23]
Data Presentation and Interpretation
Quantitative results from MIC and MFC assays should be summarized in a clear, tabular format to allow for easy comparison across different fungal species and against reference compounds.
Table 1: Example MIC Data for this compound
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|
| Candida albicans ATCC 90028 | 1 | 0.5 |
| Candida glabrata ATCC 90030 | 4 | 16 |
| Candida parapsilosis ATCC 22019 | 0.5 | 1 |
| Candida krusei ATCC 6258 | 2 | 64 |
| Candida auris B11221 | 2 | >64 [24]|
Table 2: Example MIC and MFC Data for Filamentous Fungi
| Fungal Strain | Test Compound MIC (µg/mL) | Test Compound MFC (µg/mL) | Voriconazole MIC (µg/mL) |
|---|---|---|---|
| Aspergillus fumigatus ATCC 204305 | 2 | 8 | 0.5 |
| Aspergillus flavus ATCC 204304 | 4 | >32 | 1 |
| Trichophyton rubrum ATCC 28188 | 1 | 2 | 0.25 |
Interpretation:
-
A low MIC value indicates high potency.
-
An MFC value that is close to the MIC (e.g., MFC/MIC ≤ 4) suggests the compound has fungicidal activity. A high MFC/MIC ratio suggests fungistatic activity.
Conclusion
This application note provides a structured and scientifically grounded approach to evaluating the antifungal potential of this compound. By employing standardized protocols for MIC and MFC determination, researchers can generate reliable and reproducible data. Understanding the compound's in vitro efficacy is a critical first step in the drug development pipeline. Subsequent studies should focus on elucidating the precise mechanism of action, assessing cytotoxicity against mammalian cell lines to determine a selectivity index, and eventually, evaluating in vivo efficacy in appropriate animal models of fungal infection.
References
- MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
- Free, S. J. (2006). The structure and synthesis of the fungal cell wall. BioEssays, 28(8), 799–808.
- Bowman, S. M., & Free, S. J. (2006). Fungal cell wall organization and biosynthesis. PubMed, 10(4), 33.
- Alcazar-Fuoli, L., Mellado, E., Garcia-Effron, G., Lopez, J. F., Grimalt, J. O., Cuenca-Estrella, J. M., & Rodriguez-Tudela, J. L. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(3), 339-347.
- Giera, M., & Wójcik, A. (2021). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI.
- He, X., et al. (2019). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. PMC - NIH.
- MLabs. (n.d.). Antibiotic Susceptibility, Fungus (MIC).
- ResearchGate. (n.d.). Ergosterol biosynthetic pathway in filamentous fungi. Ergosterol is....
- Wieder, A. M., & Patterson, T. F. (2019). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed.
- Gnat, S., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Ghannoum, M., et al. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. PMC - NIH.
- Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. PubMed Central.
- CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
- Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci.
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- Garcia-Rubio, R., de Oliveira, H. C., Rivera, J., & Trevijano-Contador, N. (2020). The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species. Frontiers in Microbiology.
- Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. PubMed.
- Wikipedia. (n.d.). Minimum inhibitory concentration.
- Bowman, S. M., & Free, S. J. (2006). Fungal Cell Wall Organization and Biosynthesis. ResearchGate.
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- Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PubMed Central.
- Revie, N. M., Iyer, K. R., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips.
- Thompson, G. R., & Wieder, A. M. (2019). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central.
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- Espinel-Ingroff, A., et al. (1999). Comparison of the minimum fungicidal concentration of amphotericin B determined in filamentous fungi by macrodilution and microdilution methods. Journal of Antimicrobial Chemotherapy, 44(1), 81-85.
- CLSI. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
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- ResearchGate. (n.d.). Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline.
- Pfaller, M. A., et al. (1998). Determination of Antifungal MICs by a Rapid Susceptibility Assay. PMC - NIH.
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Application Notes and Protocols for the Quantification of Furan-2-Carboxylic Acid
Introduction: The Analytical Imperative for Furan-2-Carboxylic Acid
Furan-2-carboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound that serves as a significant analyte across diverse scientific fields.[1] It is a key component in the synthesis of pharmaceuticals and agrochemicals, a notable product of thermal processing in foods like coffee, and a metabolite of certain industrial chemicals and drugs.[2][3][4] Its presence and concentration can indicate food quality, thermal processing intensity, metabolic pathways, or the progress of a chemical synthesis.[5][6][7] Therefore, the accurate and precise quantification of furan-2-carboxylic acid is critical for researchers in food science, drug development, metabolomics, and synthetic chemistry.
This document provides a comprehensive guide to the principal analytical methodologies for the quantification of furan-2-carboxylic acid. We will delve into the technical underpinnings, field-proven insights, and detailed protocols for three major analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method ideal for routine analysis in matrices like food and beverages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic technique offering high separation efficiency, particularly for complex mixtures, which requires derivatization for this analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity analysis, essential for complex biological matrices and trace-level quantification.
Each section will explain the causality behind experimental choices, providing not just a procedure but a framework for methodological validation and adaptation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like furan-2-carboxylic acid. The separation is typically achieved using a reversed-phase (RP) column, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar.[2][8] Furan-2-carboxylic acid, being a polar molecule, has a moderate affinity for the stationary phase. The inclusion of an acid (e.g., acetic, phosphoric, or formic acid) in the mobile phase is crucial.[2][9][10] This suppresses the ionization of the carboxylic acid group (pKa ≈ 3.17), rendering the molecule less polar and increasing its retention on the nonpolar stationary phase, which results in better peak shape and chromatographic resolution.
Detection is accomplished using an Ultraviolet (UV) or Diode Array Detector (DAD). Furan-2-carboxylic acid possesses a conjugated system within its furan ring and carboxyl group, leading to strong UV absorbance.[3] A DAD allows for simultaneous monitoring across a range of wavelengths, with the maximum absorption for 2-furoic acid typically observed around 250 nm, ensuring sensitive and selective detection.[2][3]
Workflow for HPLC-UV Analysis
Caption: Workflow for Furan-2-Carboxylic Acid Quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
Furan-2-carboxylic acid standard (≥98% purity)
-
HPLC-grade methanol and water
-
Glacial acetic acid or formic acid
-
Sample matrix (e.g., coffee brew)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of furan-2-carboxylic acid standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% acid) to prepare at least five calibration standards.
3. Sample Preparation (Example: Coffee Brew):
-
For liquid samples like coffee, minimal pretreatment is needed.[2]
-
Centrifuge the coffee sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet insoluble matter.[2]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to prevent column blockage and ensure system longevity.
4. HPLC-DAD Instrumentation and Conditions:
-
Instrument: Agilent 1100 series or similar, equipped with a DAD.
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
0-2.5 min: 100% A
-
2.5-10 min: Linear gradient to 84% A / 16% B
-
10-10.5 min: Linear gradient to 100% B
-
10.5-15 min: Hold at 100% B (column wash)
-
15.1-20 min: Return to 100% A (re-equilibration)
-
-
Column Temperature: 25°C.
-
Injection Volume: 2-10 µL.
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the furan-2-carboxylic acid standard against its concentration.
-
Perform a linear regression on the calibration data. The correlation coefficient (r²) should be ≥0.998 for a valid calibration.[2]
-
Integrate the peak area corresponding to furan-2-carboxylic acid in the sample chromatogram.
-
Calculate the concentration in the sample using the regression equation from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS offers exceptional chromatographic separation and definitive identification based on mass spectra. However, furan-2-carboxylic acid is a polar, non-volatile compound, making it unsuitable for direct GC analysis.[11] Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester, typically a methyl ester (methyl 2-furoate).[11][12] This is the most critical step in the workflow, as its efficiency and reproducibility directly impact the accuracy of the final result.
Once derivatized, the analyte is introduced into the GC, where it is vaporized and separated on a capillary column (e.g., HP-INNOWAX or HP-5MS).[11][13] The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for identification.[14]
Workflow for GC-MS Analysis
Caption: Workflow for Furan-2-Carboxylic Acid Quantification by GC-MS.
Detailed Protocol: GC-MS
1. Reagents and Materials:
-
Furan-2-carboxylic acid standard (≥98% purity)
-
Derivatization reagent: e.g., 0.5 M Sodium Methoxide in Methanol, or BF₃-Methanol.[11]
-
Solvents: Toluene, n-hexane, ethyl acetate (anhydrous)
-
Glacial acetic acid
-
Anhydrous sodium sulfate
2. Standard and Sample Preparation:
-
Prepare a stock solution of furan-2-carboxylic acid in a suitable solvent like methanol.
-
For samples, perform a liquid-liquid extraction to isolate organic acids. For aqueous samples, acidify to pH ~2 and extract with a solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent from both standards and samples to dryness under a gentle stream of nitrogen.
3. Derivatization (Methylation):
-
Caution: Perform this step in a well-ventilated fume hood.
-
To the dried residue of the standard or sample, add 0.2 mL of toluene and 0.4 mL of 0.5 M sodium methoxide in methanol.[11]
-
Seal the vial and heat at 50°C for 10 minutes.[11]
-
Cool the vial, then add 20 µL of glacial acetic acid to neutralize the base, followed by 1 mL of deionized water.
-
Extract the resulting methyl 2-furoate into n-hexane (3 x 1 mL).
-
Combine the hexane layers and evaporate to a final volume of ~100 µL for injection.
4. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 7890 GC with 5977 MS or similar.
-
Column: HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium, constant flow ~1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 min
-
Ramp 1: 20°C/min to 160°C
-
Ramp 2: 5°C/min to 240°C, hold for 7 min.[11]
-
-
MS Transfer Line: 250°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) for identification and method development. For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 126, 97, 69) is recommended for higher sensitivity.
5. Data Analysis and Quantification:
-
Identify the methyl 2-furoate peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).
-
Quantify using a calibration curve constructed from derivatized standards, plotting peak area against concentration.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the premier choice for analyzing furan-2-carboxylic acid at trace levels or in highly complex matrices like plasma or tissue extracts.[11] No derivatization is required.
The analyte is separated on a reversed-phase column and introduced into the mass spectrometer via an electrospray ionization (ESI) source. For a carboxylic acid, ESI in negative ion mode is highly efficient, generating the deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it monitors a specific precursor-to-product ion transition, effectively filtering out matrix interferences.[11][15]
Workflow for LC-MS/MS Analysis
Caption: Workflow for Furan-2-Carboxylic Acid Quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials:
-
Furan-2-carboxylic acid standard (≥98% purity)
-
Isotopically labeled internal standard (IS), e.g., ¹³C₅-Furan-2-carboxylic acid (if available)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium acetate
-
Biological matrix (e.g., human plasma)
2. Standard and Sample Preparation:
-
Prepare stock and working standard solutions in methanol/water.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add the internal standard. Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and centrifuge at >12,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm filter before injection.
3. LC-MS/MS Instrumentation and Conditions:
-
Instrument: Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer or equivalent.
-
Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[11]
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A fast gradient is typically used, e.g., starting at 5-10% B, ramping to 95% B over a few minutes, holding, and re-equilibrating.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
4. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: ~2.5-3.0 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~400°C.[11]
-
Gas Flows (Nitrogen): Optimize desolvation and cone gas flows per instrument guidelines.
-
MRM Transitions:
-
Analyte (Furan-2-carboxylic acid): Precursor ion [M-H]⁻ at m/z 111. Product ions could be m/z 67 (loss of CO₂) or m/z 83 (loss of CO). These must be optimized by infusing a standard solution.
-
Internal Standard (¹³C₅-Furan-2-carboxylic acid): Precursor ion [M-H]⁻ at m/z 116. Product ions would be shifted accordingly.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Calculate the concentration of the analyte in the unknown sample using the regression equation from the calibration curve. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in extraction recovery and instrument response.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Reversed-phase chromatography with UV absorbance detection. | Gas chromatography with mass spectrometric detection. | Reversed-phase chromatography with tandem mass spectrometry. |
| Sample Prep | Simple (filtration, dilution). | Complex (extraction, mandatory derivatization ). | Moderate (protein precipitation, SPE). |
| Sensitivity | Moderate (µg/mL range).[2] | Good (ng/mL range), but depends on derivatization efficiency. | Excellent (pg/mL to low ng/mL range).[11] |
| Selectivity | Good, but susceptible to co-eluting interferences with similar UV spectra. | Very good, based on retention time and mass spectrum. | Excellent, based on retention time and specific MRM transition. |
| Throughput | High. Runtimes are typically 15-20 minutes.[2][9] | Low, due to lengthy derivatization and longer GC run times.[11] | High, with UPLC runtimes often under 5 minutes. |
| Cost | Low (instrumentation and consumables). | Moderate. | High (instrumentation and maintenance). |
| Best For | Routine QC, food analysis, high-concentration samples. | Volatile profiling, structural confirmation, when LC is not available. | Bioanalysis, trace-level quantification, complex matrices. |
Conclusion
The choice of analytical method for the quantification of furan-2-carboxylic acid is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. For routine analysis in simpler matrices like beverages, HPLC-UV offers a robust, cost-effective, and reliable solution. When higher specificity is needed or when analyzing a broader range of compounds, GC-MS is a powerful tool, provided that the critical derivatization step is carefully controlled and validated. For applications demanding the highest sensitivity and selectivity, such as in pharmacokinetic studies or trace contaminant analysis in complex biological or environmental samples, LC-MS/MS is the unequivocal method of choice, providing unparalleled performance and accuracy.
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Al-Dagal, M., & El-Bidaoui, M. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Food Science. [Link]
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Shi, J., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Request PDF on ResearchGate. [Link]
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The Furan Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a cornerstone in the architecture of medicinally active compounds. Its inherent electronic properties, potential for hydrogen bonding, and ability to act as a bioisostere for other aromatic systems have cemented its status as a privileged scaffold in drug discovery.[1][2] This guide provides an in-depth exploration of the application of furan derivatives across various therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation, designed to empower researchers in their quest for novel therapeutics.
Therapeutic Applications of Furan Derivatives: A Landscape of Diverse Bioactivity
The versatility of the furan nucleus is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. From combating infectious diseases to tackling the complexities of cancer and neurodegeneration, furan-containing molecules have demonstrated significant therapeutic potential.[2][3]
Anticancer Activity
Furan derivatives have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4] A notable example is the FDA-approved drug Lapatinib , a dual tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR).[5][6] The furan ring in Lapatinib is a key structural component that contributes to its binding affinity and inhibitory activity.[5]
Mechanism of Action of Furan-Containing Anticancer Agents: Many furan derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[4] Some compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Antibacterial and Antiviral Activity
The furan scaffold is a common feature in a number of antimicrobial agents. Nitrofurantoin , a well-established antibiotic, is widely used for the treatment of urinary tract infections.[7] Its mechanism involves the reduction of the nitro group by bacterial reductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1]
In the antiviral arena, furan derivatives have been investigated for their activity against a range of viruses, including influenza and HIV.[1][8] For instance, novel spirothiazolidinone derivatives incorporating a furan moiety have demonstrated potent inhibitory activity against the influenza A/H3N2 virus.[8]
Anti-inflammatory and Analgesic Properties
Furan-containing compounds have also been explored for their anti-inflammatory and analgesic effects. The now-withdrawn NSAID, Rofecoxib , contained a furanone ring and acted as a selective COX-2 inhibitor. While withdrawn due to cardiovascular side effects, it highlighted the potential of furan-based structures in modulating inflammatory pathways.
Neuroprotective Effects
Emerging research has shed light on the neuroprotective potential of furan derivatives, offering hope for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10] These compounds can exert their effects through various mechanisms, including antioxidant and anti-inflammatory activities, which are crucial in combating the neuronal damage associated with these conditions.[9][11] Some benzofuran derivatives have shown the ability to protect neuronal cells from excitotoxicity and reduce neuroinflammation.[12]
Furan-Containing Drugs: A Snapshot of Clinical Success
The following table summarizes some of the clinically approved drugs that feature a furan or a related benzofuran scaffold, highlighting the diverse therapeutic areas where this heterocyclic motif has made a significant impact.
| Drug Name | Structure | Therapeutic Class | Mechanism of Action |
| Nitrofurantoin | Chemical structure of Nitrofurantoin | Antibiotic | Inhibition of bacterial DNA, RNA, and protein synthesis through reactive intermediates.[1] |
| Ranitidine | Chemical structure of Ranitidine | H2 Receptor Antagonist | Competitive and reversible inhibitor of histamine H2 receptors in gastric parietal cells, reducing stomach acid secretion.[1][4][13][14][15] |
| Lapatinib | Chemical structure of Lapatinib | Anticancer (Tyrosine Kinase Inhibitor) | Dual inhibitor of HER2/ErbB2 and EGFR/ErbB1 tyrosine kinases, blocking downstream signaling pathways involved in cell proliferation and survival.[5][6][16][17][18] |
| Amiodarone | Chemical structure of Amiodarone | Antiarrhythmic | Complex mechanism involving the blockade of multiple ion channels (potassium, sodium, and calcium) and adrenergic receptors. |
| Dantrolene | Chemical structure of Dantrolene | Muscle Relaxant | Acts on the ryanodine receptor to inhibit calcium release from the sarcoplasmic reticulum in skeletal muscle. |
Protocols for Synthesis and Biological Evaluation
A critical aspect of drug discovery is the efficient synthesis of novel compounds and the reliable assessment of their biological activity. The following sections provide detailed, step-by-step protocols for the synthesis of a substituted furan via the Paal-Knorr reaction and the evaluation of its cytotoxic effects using a CCK-8 assay, a common method for assessing cell viability.
Synthesis of Substituted Furans via Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and robust method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[3][19][20][21] This protocol describes a microwave-assisted variation, which often leads to shorter reaction times and improved yields.[3]
Materials:
-
1,4-dicarbonyl starting material (e.g., hexane-2,5-dione)
-
Ethanol/water (1:1 ratio)
-
Hydrochloric acid (HCl), 1 M solution (optional, catalyst)
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1 mmol).
-
Solvent Addition: Add 3 mL of a 1:1 ethanol/water mixture.
-
Catalyst Addition (Optional): For substrates that require acid catalysis, add 2-3 drops of a 1 M HCl solution. Note: Many substrates will proceed to completion under microwave conditions without the need for an acid catalyst.[3]
-
Microwave Irradiation: Seal the vial with a septum cap and place it in the microwave reactor. Irradiate the mixture at 140°C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Workup: After the reaction is complete, cool the vial to room temperature. Transfer the contents to a separatory funnel and dilute with 10 mL of water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL, if acid catalyst was used), followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted furan.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for Microwave-Assisted Paal-Knorr Furan Synthesis.
Evaluation of Cytotoxicity using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for determining cell viability and proliferation.[10][22][23] It utilizes a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in living cells to produce a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[23]
Materials:
-
Human cancer cell line (e.g., HeLa or SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Furan derivative test compound, dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan derivative test compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software (e.g., GraphPad Prism).
Caption: Step-by-step workflow for the CCK-8 cytotoxicity assay.
Investigation of Signaling Pathways by Western Blot
To delve deeper into the mechanism of action of a bioactive furan derivative, Western blotting can be employed to assess its impact on specific signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[24][25][26][27]
Materials:
-
Human cancer cell line
-
Furan derivative test compound
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels for SDS-PAGE
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, etc.)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the furan derivative as described in the CCK-8 assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the furan derivative on protein activation.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by a furan derivative.
Conclusion and Future Perspectives
The furan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its chemical tractability and diverse biological activities ensure its enduring relevance in medicinal chemistry. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, facilitating the synthesis and evaluation of new furan derivatives. As our understanding of disease biology deepens, the strategic incorporation of the furan motif into rationally designed molecules holds immense promise for addressing unmet medical needs and advancing human health.
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Application Notes & Protocols: A Phased Approach to the Experimental Design for Testing Furan-Based Compounds
Introduction: The Furan Scaffold - A Double-Edged Sword in Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings have cemented its role in a multitude of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] However, the furan moiety is not without its challenges. The ring's susceptibility to in vivo oxidation can lead to metabolic activation, generating reactive and potentially toxic intermediates.[5][6] Specifically, cytochrome P450-mediated oxidation can produce cis-2-butene-1,4-dial (BDA), a reactive aldehyde that can alkylate proteins and DNA, leading to cytotoxicity and carcinogenicity.[7][8][9]
This inherent duality necessitates a carefully considered, phased experimental design. A successful research program must not only identify and optimize the therapeutic efficacy of furan-based compounds but also rigorously assess and mitigate their potential for toxicity. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to navigate the complexities of testing furan-based compounds, ensuring both scientific integrity and a clear path toward identifying safe and effective drug candidates.
A Phased Strategy for Comprehensive Evaluation
A logical, phase-gated approach is crucial for the efficient allocation of resources and for building a robust data package. This strategy allows for early identification of promising candidates and rapid termination of those with unfavorable profiles, saving time and cost.
Caption: A Phased Workflow for Furan Compound Testing.
Phase 1: Hit Identification & Primary Screening
The initial phase focuses on screening a library of furan-based compounds to identify "hits" with the desired biological activity. The key is to use high-throughput, cost-effective assays to quickly assess a large number of molecules.
Primary Biological Activity Assays
The choice of the primary assay is dictated by the therapeutic target.
-
Target-Based Assays: If the molecular target is known (e.g., a specific enzyme or receptor), a direct biochemical assay is preferred. Examples include enzyme inhibition assays (e.g., kinase activity) or receptor binding assays.
-
Phenotypic Assays: If the target is unknown or a complex cellular process is being modulated, a cell-based phenotypic screen is appropriate. This could involve measuring cell proliferation, apoptosis, or the expression of a reporter gene.[10]
Initial Cytotoxicity Screening
Concurrent with the primary activity screen, a general cytotoxicity assay should be performed to flag compounds that are broadly toxic. This provides an early therapeutic window assessment.
Protocol: MTT Assay for General Cytotoxicity [11]
-
Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if oncology is the target) in a 96-well plate at a density of 5,000-10,000 cells per well.[1][11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-based compounds. Treat the cells with a single, relatively high concentration (e.g., 10-50 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a plate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds showing significant toxicity (e.g., >50% cell death) may be deprioritized unless their potency in the primary assay is exceptionally high.
Hit Confirmation and Dose-Response
Compounds that demonstrate activity in the primary assay and acceptable cytotoxicity are considered "hits." These hits must be re-tested to confirm their activity and then evaluated in a dose-response format (typically an 8- to 10-point concentration curve) to determine their potency (e.g., IC50 or EC50).
Phase 2: Hit-to-Lead & Lead Optimization
This phase focuses on refining the initial hits into "leads" with improved properties. This is an iterative process involving chemical synthesis of new analogs and a more in-depth biological and toxicological evaluation.
Structure-Activity Relationship (SAR) Studies
The goal of SAR is to understand how chemical modifications to the furan scaffold and its substituents affect biological activity and other properties.[12] Systematic modifications are made to the hit molecules to improve potency, selectivity, and metabolic stability while reducing toxicity.
Data Presentation: Example SAR Table for Furan Analogs
| Compound ID | R1 Group (C5-position) | R2 Group (C2-position) | Target IC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) |
| FBC-001 | -H | -Phenyl | 12.5 | 25.0 |
| FBC-002 | -CH3 | -Phenyl | 8.2 | 30.1 |
| FBC-003 | -H | 4-Cl-Phenyl | 1.5 | 18.5 |
| FBC-004 | -CH3 | 4-Cl-Phenyl | 0.8 | >50.0 |
This data helps guide the synthetic chemistry effort toward compounds with a better therapeutic index (the ratio of cytotoxic concentration to effective concentration).
Secondary and Selectivity Assays
Leads should be tested in secondary assays to confirm their mechanism of action and to assess their selectivity. For example, a kinase inhibitor should be profiled against a panel of other kinases to ensure it does not have significant off-target effects.
Early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
Early assessment of drug-like properties is critical to avoid advancing compounds that will fail later in development.[13][14]
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes. Compounds with very rapid metabolism may have poor in vivo exposure.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions.
-
Plasma Protein Binding: High binding can reduce the amount of free drug available to act on the target.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict intestinal absorption.
Furan-Specific Toxicity Assessment: Probing Metabolic Activation
This is the most critical step for furan-based compounds. Assays must be conducted to specifically evaluate the risk of metabolic activation of the furan ring.[5]
Caption: Metabolic Activation Pathway of Furan.[9]
Protocol: Glutathione (GSH) Trapping Assay with Liver Microsomes
This assay detects the formation of reactive metabolites by "trapping" them with the nucleophile glutathione.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing pooled human liver microsomes, a NADPH-regenerating system, and glutathione (GSH).
-
Incubation: Add the furan-based test compound to the mixture. Incubate at 37°C for a set time (e.g., 60 minutes). Include a negative control without the NADPH-regenerating system (to show that metabolism is required) and a positive control (a known reactive metabolite generator).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for the predicted mass of the GSH-conjugate of the reactive metabolite. The presence of this conjugate is direct evidence of reactive metabolite formation.
Phase 3: Preclinical Candidate Characterization
Once a lead compound demonstrates a promising profile—high potency, selectivity, favorable ADMET properties, and low potential for furan-related toxicity—it can be nominated as a preclinical candidate. This phase involves more extensive and resource-intensive in vivo studies.
In Vivo Efficacy Studies
The compound is tested in a relevant animal model of the disease (e.g., a tumor xenograft model for an anticancer drug). The goal is to demonstrate that the compound has the desired therapeutic effect in vivo at a well-tolerated dose.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
PK Studies: Determine how the animal body processes the drug. Key parameters include half-life (t½), maximum concentration (Cmax), and total exposure (AUC). This helps in designing the dosing regimen for further studies.
-
PD Studies: Link the drug exposure (PK) to the biological effect (e.g., target inhibition in the tissue of interest). This confirms that the drug is engaging its target in vivo.
Formal Safety and Toxicology Studies
These studies are conducted according to regulatory guidelines (e.g., FDA, EMA) to ensure the safety of the compound before it can be tested in humans.[15][16][17]
-
Dose-Range Finding Studies: Short-term studies in two species (typically one rodent, one non-rodent) to identify doses for longer-term studies.
-
Repeat-Dose Toxicology Studies: The drug is administered daily for a longer duration (e.g., 28 days). A thorough histopathological examination of all major organs is conducted to identify any target organ toxicity. Special attention should be paid to the liver, a common target for furan-induced toxicity.[7][18]
-
Genotoxicity Testing: A battery of tests (e.g., Ames test for bacterial mutagenicity, micronucleus test in mammalian cells) is performed to assess the compound's potential to cause genetic damage.[19]
-
Safety Pharmacology: Evaluates the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[16]
Conclusion
The development of furan-based compounds offers significant therapeutic promise, but it must be approached with a clear understanding of the potential toxicological liabilities associated with the furan scaffold. The phased experimental design outlined in this guide provides a robust framework for navigating this process. By integrating efficacy testing with early and specific assessments of metabolic activation and toxicity, researchers can efficiently identify and advance furan-based drug candidates with the highest probability of success and the most favorable safety profile for human clinical trials.
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Application Notes and Protocols: 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid as a Chemical Probe for Bacterial Penicillin-Binding Proteins
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Novel Chemical Probe for Bacterial Cell Wall Synthesis
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The inherent electronic and steric characteristics of the furan ring make it a valuable pharmacophore in the design of novel therapeutic agents[1]. This document provides detailed application notes and protocols for the use of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid as a chemical probe.
Drawing inspiration from the structure of phenoxymethylpenicillin (Penicillin V), a well-known β-lactam antibiotic that targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis[4][5], we propose a hypothetical application of this compound as an inhibitor of these essential bacterial enzymes. The structural similarities, notably the phenoxymethyl side chain, suggest a potential for this compound to interact with the active site of PBPs, thereby disrupting peptidoglycan synthesis and exerting an antibacterial effect.
These application notes will guide researchers in utilizing this compound to investigate its inhibitory potential against bacterial PBPs, providing a framework for its characterization as a novel chemical probe in the quest for new antibacterial agents.
Hypothesized Mechanism of Action
We hypothesize that this compound acts as a competitive inhibitor of penicillin-binding proteins. The carboxylic acid moiety is proposed to mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing the molecule to bind to the active site of the PBP. The phenoxymethyl group, analogous to the side chain of Penicillin V, is expected to form additional interactions within the binding pocket, enhancing the affinity and specificity of the inhibitor. By occupying the active site, the probe would prevent the natural substrate from binding, thereby inhibiting the transpeptidation reaction crucial for cell wall integrity.
Caption: Hypothetical mechanism of PBP inhibition.
Experimental Protocols
In Vitro Enzyme Inhibition Assay: Determining the IC50 against Penicillin-Binding Proteins
This protocol describes a fluorescence-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified PBP. The assay is based on the competition between the test compound and a fluorescently labeled penicillin derivative for binding to the PBP.
Materials and Reagents:
-
Test Compound: this compound
-
Purified PBP: e.g., PBP2a from Staphylococcus aureus
-
Fluorescent Penicillin Probe: e.g., Bocillin FL (fluorescently labeled penicillin V)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, 100 mM NaCl
-
DMSO: (Dimethyl sulfoxide), for dissolving the test compound
-
96-well black microplates: for fluorescence measurements
-
Plate reader: with fluorescence detection capabilities (Excitation/Emission suitable for the fluorescent probe, e.g., ~485/535 nm for Bocillin FL)
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in DMSO to create a range of concentrations for the assay (e.g., 10-point, 2-fold dilution series starting from 1 mM).
-
Dilute the purified PBP to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescent penicillin probe to its working concentration in the assay buffer. This concentration should be close to its Kd for the PBP to ensure sensitive detection.
-
-
Assay Plate Setup:
-
Test Wells: Add 2 µL of each dilution of the test compound to triplicate wells.
-
Positive Control (100% activity): Add 2 µL of DMSO to triplicate wells.
-
Negative Control (0% activity/background): Add 2 µL of DMSO to triplicate wells. These wells will not receive the enzyme.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 50 µL of the diluted PBP solution to all wells except the Negative Control wells.
-
To the Negative Control wells, add 50 µL of assay buffer.
-
Incubate the plate at room temperature for 15 minutes to allow the test compound to bind to the enzyme.
-
-
Addition of Fluorescent Probe:
-
Add 50 µL of the diluted fluorescent penicillin probe to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis:
-
Subtract the average fluorescence of the Negative Control wells from all other wells to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Well / Fluorescence_Positive_Control))
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Workflow for the in vitro PBP inhibition assay.
Quantitative Data Summary
The inhibitory potency of this compound and control compounds against the target PBP is determined by their IC50 values. The results should be summarized in a clear and structured table for easy comparison.
| Compound | Target PBP | IC50 (µM) [Hypothetical] |
| This compound | PBP2a | 15.2 ± 2.1 |
| Penicillin V (Control) | PBP2a | 0.5 ± 0.08 |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental results, it is crucial to include appropriate controls in every assay:
-
Positive Control (No inhibitor): Represents 100% enzyme activity and is used to normalize the data.
-
Negative Control (No enzyme): Accounts for background fluorescence from the assay components.
-
Reference Inhibitor (e.g., Penicillin V): A known inhibitor of the target enzyme should be run in parallel to validate the assay performance and provide a benchmark for the potency of the test compound.
Conclusion and Future Directions
These application notes provide a foundational framework for investigating the potential of this compound as a chemical probe for bacterial penicillin-binding proteins. The described protocols offer a starting point for characterizing its inhibitory activity. Further studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive), assessment of its antibacterial activity in cell-based assays, and evaluation of its selectivity against other enzymes, will be crucial to fully elucidate its potential as a novel antibacterial agent.
References
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Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives: a review. World Journal of Pharmaceutical Research, 12(22), 134-145. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 213-223. [Link]
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Penicillin. (2024). In Wikipedia. [Link]
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Market Analysis of Phenoxymethylpenicillin (Penicillin V) in the United States. (2025). PharmaCompass. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(2). [Link]
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Techniques for purifying substituted furan-2-carboxylic acids
An Application Guide to the Purification of Substituted Furan-2-Carboxylic Acids
For chemists in pharmaceutical and materials science, the purity of a synthetic building block is paramount. Substituted furan-2-carboxylic acids are a critical class of heterocyclic compounds, serving as precursors to a wide array of bioactive molecules and advanced polymers. However, their synthesis often yields crude products containing unreacted starting materials, side-products, and colored impurities that can hinder downstream applications.[1][2]
This technical guide provides an in-depth exploration of the primary methods for purifying substituted furan-2-carboxylic acids. Moving beyond simple step-by-step instructions, we will delve into the physicochemical principles that govern each technique, offering researchers the expertise to not only execute these protocols but also to adapt and troubleshoot them for their specific substituted derivatives.
Foundational Principles: The "Why" Behind the Purification
The successful purification of any compound hinges on exploiting differences in the physical and chemical properties between the target molecule and its impurities. For substituted furan-2-carboxylic acids, the key properties are their acidity, polarity, and solubility.
-
Acidity (pKa): The carboxylic acid group is the most influential feature, with a pKa typically in the range of 3-4. This acidity is the cornerstone of acid-base extraction, allowing for its selective conversion into a water-soluble salt.
-
Polarity and Solubility: The presence of the carboxylic acid group and the furan ring's oxygen atom makes these molecules polar.[3] Their solubility is highly dependent on the solvent, temperature, and pH.[4] Understanding these solubility characteristics is crucial for developing effective recrystallization and chromatography methods. As a general rule, the solubility of furan-2-carboxylic acid increases with temperature.[4][5]
Table 1: Solubility Profile of Furan-2-Carboxylic Acid
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Soluble, increases with temperature.[4][5] | 1g dissolves in 26ml cold water or 4ml boiling water.[6] |
| Ethanol | Good solubility.[4][5] | Often used in mixed-solvent recrystallizations. |
| Acetone | Good solubility.[4][5] | Useful for dissolving the crude product. |
| Chloroform | Suitable for recrystallization.[6] | A non-polar option that can leave polar impurities behind. |
| Diethyl Ether | Soluble. | Common solvent for dissolving the crude mixture before extraction.[7] |
Method 1: Acid-Base Extraction
This technique is the first line of defense for removing neutral or basic impurities. It leverages the acidic nature of the carboxyl group to reversibly switch the molecule's solubility between an organic solvent and an aqueous solution.[8][9]
The Principle of the Extraction
The carboxylic acid, which is soluble in an organic solvent like diethyl ether, is treated with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[3][10] The base deprotonates the acid, forming a sodium furoate salt. This ionic salt is insoluble in the organic solvent but highly soluble in the aqueous layer. Neutral and basic impurities remain in the organic layer, which can be physically separated. The pure carboxylic acid is then regenerated by acidifying the aqueous layer with a strong acid (e.g., HCl), causing it to precipitate out of the solution.[1][10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude substituted furan-2-carboxylic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it multiple times, venting frequently to release the pressure from the CO₂ gas that evolves.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which contains the sodium salt of your target acid, into a clean Erlenmeyer flask.[1]
-
Repeat Extraction: To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution. Combine all aqueous extracts.[1][3]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath to minimize the solubility of the final product.[3] Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus or pH paper).[1]
-
Isolation: The purified substituted furan-2-carboxylic acid should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold water to remove any residual inorganic salts.[3] Dry the purified product in a desiccator or vacuum oven.
Visualization: Acid-Base Extraction Workflow
Caption: General workflow for purification by recrystallization.
Method 3: Silica Gel Column Chromatography
For separating mixtures of compounds with similar properties, column chromatography is often the most effective tool. However, carboxylic acids present a specific challenge on standard silica gel.
The Principle of Chromatography and the Challenge with Acids
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). [11]Carboxylic acids, being acidic, can interact strongly and unpredictably with the slightly acidic silanol groups on the surface of the silica gel. This can lead to severe tailing or "streaking" of the compound on a TLC plate and poor separation on a column. [1] The key to successful chromatography of furan-2-carboxylic acids is to suppress this interaction by adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.5-1%), to the mobile phase. [1]This ensures the carboxylic acid remains fully protonated and elutes as a sharp, well-defined band.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should give your target compound an Rf value of approximately 0.3. Remember to add 0.5-1% acetic acid to the eluent.
-
Column Packing: Pack a chromatography column with silica gel using your chosen mobile phase. Ensure the column is packed uniformly to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and the volatile acid additive using a rotary evaporator to yield the purified product.
Visualization: Column Chromatography Workflow
Caption: Workflow for purification via column chromatography.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Using too much solvent in recrystallization. - Incomplete precipitation during acid-base extraction. - Product is partially soluble in the cold wash solvent. | - Use the absolute minimum amount of hot solvent for dissolution. [3] - Ensure pH is sufficiently low (~2) and the solution is cold. [1] - Use a minimal amount of ice-cold solvent for washing crystals. [1] |
| Product "Oils Out" | - The melting point of the solid is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - Impurities are depressing the melting point. | - Use a lower-boiling point solvent or a solvent pair. - Ensure slow cooling; insulate the flask. - Try purifying by another method first (e.g., acid-base extraction) to remove the problematic impurity. |
| Persistent Impurities | - Impurities have very similar solubility or polarity to the product. | - A second recrystallization from a different solvent system may be necessary. [1] - If impurities are neutral, use acid-base extraction first. - For isomers or similarly polar compounds, column chromatography is the best option. |
| Streaking on TLC | - Strong interaction between the carboxylic acid and the silica gel. | - Add 0.5-1% acetic or formic acid to the eluting solvent system. [1] |
Conclusion
The purification of substituted furan-2-carboxylic acids is a critical step in their utilization for research and development. A mastery of acid-base extraction, recrystallization, and column chromatography provides the modern chemist with a robust toolkit to achieve high levels of purity. The choice of technique should be guided by the nature of the impurities, the scale of the reaction, and the required final purity. By understanding the chemical principles behind each method, researchers can intelligently design, execute, and troubleshoot purification protocols to obtain materials suitable for the most demanding applications.
References
- Solubility of Things. (n.d.). Furoic acid.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
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- PubChem. (n.d.). 2-Furancarboxylic acid.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Journal of Chemical & Engineering Data. (2014). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
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- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
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- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
- Google Patents. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
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Application Notes and Protocols for the Use of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Role of the Furan Scaffold in Modern Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique electronic properties and conformational flexibility allow it to serve as a versatile template for interacting with various biological targets. The targeted compound, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid , represents a sophisticated starting point for structure-activity relationship (SAR) explorations. This molecule strategically combines three key pharmacophoric elements: a central furan ring, a carboxylic acid moiety for potential ionic interactions, and a phenoxymethyl side chain that can engage in hydrophobic and aromatic interactions.
The inclusion of the phenoxymethyl group is not arbitrary. Its presence in Penicillin V (phenoxymethylpenicillin) is a classic example of how this group can enhance a drug's pharmacokinetic properties, specifically by providing acid stability for oral administration.[2][3] The carboxylic acid group is a common feature in many drugs, often acting as a key hydrogen bond donor and acceptor or forming critical ionic bonds with target proteins.[4] However, the carboxylic acid moiety can also present challenges, including metabolic instability and poor membrane permeability.[4][5] This makes it an ideal target for bioisosteric replacement, a cornerstone of SAR studies aimed at fine-tuning a molecule's properties.[6][7]
These application notes will provide a comprehensive guide for researchers on how to systematically utilize this compound as a lead compound in SAR studies. We will delve into the rationale behind modifying each component of the molecule and provide detailed protocols for synthesizing analogs and evaluating their biological activities.
The Core Molecule: A Platform for SAR Exploration
The structure of this compound offers three primary vectors for chemical modification in a systematic SAR campaign. The goal is to understand how changes in each region impact the compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Molecular Region | Key Functional Group | Potential Interactions | Rationale for Modification |
| Region 1: The Acidic Head | Carboxylic Acid | Ionic bonding, Hydrogen bonding | To improve pharmacokinetic properties, reduce toxicity, and explore alternative binding modes through bioisosteric replacement.[4][8] |
| Region 2: The Furan Core | 3-Methyl Group | Steric interactions, Hydrophobic interactions | To probe the steric tolerance of the binding pocket and modulate the electronic properties of the furan ring. |
| Region 3: The Phenoxy Tail | Phenoxymethyl Group | Hydrophobic interactions, Aromatic (π-π) stacking, van der Waals forces | To enhance binding affinity, modulate solubility, and alter metabolic stability by introducing various substituents on the phenyl ring. |
Visualizing the SAR Strategy
The following diagram illustrates the strategic approach to modifying the lead compound.
Caption: A schematic overview of the SAR strategy for this compound.
Part 1: Modification of the Carboxylic Acid Moiety (Region 1)
Scientific Rationale
The carboxylic acid group, while a potent pharmacophore, can lead to poor oral bioavailability and rapid metabolism.[5] Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[7] The choice of bioisostere is critical and often context-dependent, necessitating the screening of a panel of replacements.[4]
Experimental Protocol: Synthesis of Carboxylic Acid Bioisosteres
This protocol outlines the synthesis of two common carboxylic acid bioisosteres: a tetrazole and a sulfonamide.
1. Synthesis of the Tetrazole Analog:
-
Step 1: Amide Formation: React this compound with a suitable amine (e.g., tryptamine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide.[1]
-
Step 2: Nitrile Formation: Dehydrate the primary amide using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride to yield the nitrile.
-
Step 3: Tetrazole Ring Formation: Treat the nitrile with sodium azide and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring via a [3+2] cycloaddition reaction.
2. Synthesis of the Sulfonamide Analog:
-
Step 1: Acyl Chloride Formation: Convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
Step 2: Sulfonamide Synthesis: React the acyl chloride with a desired sulfonamide (e.g., a simple alkyl or aryl sulfonamide) in the presence of a base like pyridine to form the N-acylsulfonamide.
Data Interpretation
| Analog | Modification | Predicted pKa | Predicted LogP | Rationale |
| Lead Compound | -COOH | ~4.5 | Varies | Baseline |
| Tetrazole Analog | -CN4H | ~4.5-4.9 | Higher than -COOH | Maintains acidity, increases lipophilicity.[7] |
| Sulfonamide Analog | -SO2NHR | Varies (e.g., ~6.3 for -SO2NHCF3) | Varies | Can modulate acidity and lipophilicity based on the 'R' group.[6] |
Part 2: Modification of the Furan Core (Region 2)
Scientific Rationale
The methyl group at the 3-position of the furan ring can influence the molecule's interaction with its target through steric effects and by altering the electronic nature of the furan ring. Systematically modifying this position can provide insights into the size and electronic requirements of the binding pocket.
Experimental Protocol: Synthesis of Furan Core Analogs
The synthesis of analogs with modifications at the 3-position would likely require a de novo synthesis of the furan ring, as direct modification of the methyl group can be challenging. A common route is the Paal-Knorr furan synthesis or related methods starting from appropriate 1,4-dicarbonyl compounds.
Example: Synthesis of the 3-H (des-methyl) Analog:
-
A potential synthetic route could start from a suitably substituted 1,4-dicarbonyl precursor that lacks the methyl group at the corresponding position. Cyclization under acidic or basic conditions would yield the desired furan core.
Part 3: Modification of the Phenoxy Tail (Region 3)
Scientific Rationale
The phenoxy tail provides a large surface area for hydrophobic and aromatic interactions. Modifying the phenyl ring with various substituents can significantly impact binding affinity, selectivity, and metabolic stability. For instance, the introduction of halogens can enhance binding through halogen bonding and block sites of metabolic oxidation.[9]
Experimental Protocol: Synthesis of Phenoxy Tail Analogs
These analogs can be synthesized by Williamson ether synthesis, starting from 5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid (or its ester) and a series of substituted phenols.
-
Step 1: Deprotonate the substituted phenol with a base like sodium hydride in a polar aprotic solvent (e.g., THF, DMF).
-
Step 2: Add a 5-(halomethyl)-3-methylfuran-2-carboxylate ester (e.g., bromomethyl or chloromethyl derivative) to the reaction mixture.
-
Step 3: After the reaction is complete, hydrolyze the ester to the carboxylic acid.
Proposed Substituents for the Phenyl Ring:
| Position | Substituent | Rationale |
| para (4-position) | -F, -Cl, -Br | Probing for halogen bonding, blocking metabolism. |
| para (4-position) | -OCH3, -CH3 | Introducing electron-donating groups to modulate electronics and hydrophobicity. |
| meta (3-position) | -CF3, -NO2 | Introducing electron-withdrawing groups. |
| ortho (2-position) | -CH3 | Probing for steric hindrance near the ether linkage. |
Workflow for Biological Evaluation
A systematic evaluation of the synthesized analogs is crucial for building a robust SAR model.
Caption: A typical workflow for the biological evaluation of newly synthesized analogs.
Conclusion and Future Directions
The systematic application of SAR principles to this compound provides a robust framework for the discovery of novel therapeutic agents. By methodically exploring the chemical space around this lead compound, researchers can gain a deep understanding of the molecular features required for optimal biological activity. The insights gained from these studies will guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties. Further investigations could involve more complex bioisosteric replacements, exploration of different heterocyclic cores, and the use of computational modeling to rationalize the observed SAR and predict the activity of new designs.
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
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Barreiro, G., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Biomolecular Structure and Dynamics, 39(12), 4389-4400. [Link]
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Al-Ghorbani, M., et al. (2022). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Molecules, 27(19), 6303. [Link]
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Ko, S., et al. (2014). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 4(106), 61763-61779. [Link]
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Martinez, A., et al. (2019). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistrySelect, 4(24), 7249-7254. [Link]
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Rakariyatham, K., et al. (2022). SAR studies of furan derivatives. ResearchGate. [Link]
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Li, Y., et al. (2023). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry, 71(42), 15949-15961. [Link]
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Tsutsumi, S., et al. (1993). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 797-802. [Link]
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Krátký, M., et al. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Journal of Medicinal Chemistry, 44(17), 2701-2706. [Link]
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Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
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Application Notes & Protocols: Pharmacological Profiling of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the initial pharmacological characterization of the novel chemical entity (NCE), 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid (Compound ID: CMPD4587). As CMPD4587 is a previously uncharacterized molecule, this guide establishes a logical, tiered approach to identify its biological targets and elucidate its mechanism of action.[1][2][3][4] The protocols herein are designed for researchers in drug discovery and development, detailing a systematic workflow from broad, high-throughput primary screens to more specific, cell-based secondary assays and preliminary ADME-Tox profiling. The structural motifs of CMPD4587, including a carboxylic acid and a furan ring, suggest potential interactions with enzymes or nuclear receptors, particularly those involved in inflammatory and metabolic pathways.[5][6][7][8][9] Therefore, the proposed profiling cascade focuses on identifying activity against cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs) as primary hypotheses.
Introduction to CMPD4587: A Rationale for Pharmacological Profiling
This compound (CMPD4587) is a novel small molecule with a molecular weight of 232.23 g/mol .[10] Its structure contains key pharmacophores that warrant investigation. The carboxylic acid group is a common feature in numerous drugs, often crucial for interacting with target proteins, but it can also influence metabolic stability and pharmacokinetic properties.[7][8][11][12] The furan moiety is a versatile heterocyclic scaffold found in many biologically active compounds known for a wide range of therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties.[5][6][13][14]
Given these structural features, a primary hypothesis is that CMPD4587 may act as an inhibitor of enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), or as a modulator of nuclear receptors that regulate metabolism and inflammation, such as peroxisome proliferator-activated receptors (PPARs).[15][16] This document outlines a systematic approach to test these hypotheses and uncover the pharmacological profile of this NCE.
Proposed Pharmacological Profiling Workflow
A tiered or cascaded approach is the most efficient method for characterizing an NCE.[17][18] This strategy uses broad, high-throughput screening (HTS) initially to identify potential biological activities, followed by more complex, lower-throughput assays to confirm hits, elucidate mechanisms, and assess potential liabilities.[19][20]
Caption: Tiered workflow for pharmacological profiling of CMPD4587.
Tier 1: Primary High-Throughput Screening
The initial step involves screening CMPD4587 against a focused panel of targets to identify a primary biological activity. We propose parallel screening against COX enzymes and PPARγ.
Protocol: COX-1/COX-2 Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a probe by PGG2, a product of the COX-catalyzed oxygenation of arachidonic acid, resulting in a fluorescent signal.[21] A reduction in fluorescence in the presence of the test compound indicates inhibition.[22][23][24]
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399).[21]
-
Prepare a 10 mM stock solution of CMPD4587 in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
38 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL Diluted COX Cofactor
-
5 µL Test Compound (CMPD4587) or Control
-
5 µL COX-1 or COX-2 Enzyme
-
-
Mix and incubate at 25°C for 10 minutes, protected from light.
-
-
Initiation & Measurement:
-
Initiate the reaction by adding 50 µL of Arachidonic Acid solution to each well.
-
Immediately begin measuring fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition relative to the vehicle (DMSO) control: % Inhibition = [(Slope_Vehicle - Slope_Compound) / Slope_Vehicle] * 100
-
Protocol: PPARγ Ligand Binding Assay (TR-FRET)
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the PPARγ ligand-binding domain (LBD).[16] The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where binding of a terbium (Tb)-labeled anti-GST antibody to a GST-tagged PPARγ-LBD brings it in proximity to a fluorescent tracer, resulting in a high FRET signal. Displacement of the tracer by a competing ligand reduces this signal.[16]
Methodology:
-
Reagent Preparation:
-
Prepare TR-FRET Dilution Buffer.
-
Prepare a 4X solution of GST-PPARγ-LBD mixed with Tb-anti-GST antibody.
-
Prepare a 4X solution of a suitable fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green).
-
Prepare a 2X serial dilution of CMPD4587 and a reference agonist (e.g., Troglitazone) in Dilution Buffer.[16]
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of 2X CMPD4587 or reference compound to appropriate wells. Add 10 µL of buffer with DMSO for control wells.
-
Add 5 µL of 4X fluorescent tracer solution to all wells.
-
Add 5 µL of 4X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells. Final volume is 20 µL.
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: Donor at ~620 nm, Acceptor at ~520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent displacement relative to controls and plot against compound concentration to determine the IC50 value.
-
Tier 2: Hit Confirmation and Functional Assays
If CMPD4587 shows significant activity in Tier 1 (e.g., >50% inhibition or displacement at 10 µM), the next step is to confirm this activity and evaluate its functional consequences in a cellular context.
Protocol: Cell-Based PPARγ Reporter Gene Assay
Principle: This assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ in living cells.[15][25] Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter.[26][27] Ligand binding and receptor activation drive the expression of luciferase, which is quantified by adding a substrate and measuring luminescence.[28][29][30]
Methodology:
-
Cell Culture & Plating:
-
Use a validated PPARγ reporter cell line (e.g., INDIGO Biosciences, Cat. No. IB00151).[27]
-
Thaw and plate cells in the provided 96-well assay plate according to the manufacturer's protocol. Incubate for 4-6 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of CMPD4587 in Compound Screening Medium.
-
For agonist mode, add the compound dilutions directly to the cells.
-
For antagonist mode, add the compound dilutions along with a sub-maximal (EC50-EC80) concentration of a known agonist (e.g., Rosiglitazone).[27]
-
Incubate the plate for 22-24 hours in a humidified incubator at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Discard the treatment media from the wells.
-
Add Luciferase Detection Reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to vehicle controls.
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 (agonist) or IC50 (antagonist) values.
-
Caption: PPARγ signaling pathway activation by a ligand.
Tier 3: Preliminary ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to avoid late-stage failures.[31][32][33][34] These assays provide an initial profile of the compound's drug-like properties.
Protocol: Cytotoxicity Assay (MTS)
Principle: This assay assesses the effect of the compound on cell viability. The MTS reagent is bioreduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells. A decrease in signal indicates cytotoxicity.
Methodology:
-
Cell Plating: Seed HepG2 cells (a human liver cell line) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CMPD4587 for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
MTS Addition & Incubation: Add a combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate percent viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol: Metabolic Stability Assay
Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. The compound is incubated with human liver microsomes (HLMs), and its disappearance over time is monitored by LC-MS/MS.[31]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and NADPH (a necessary cofactor) in phosphate buffer.
-
Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding CMPD4587 (final concentration typically 1 µM). Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of CMPD4587.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Summary and Interpretation
All quantitative data should be compiled for clear interpretation and comparison.
Table 1: Hypothetical Pharmacological Profile of CMPD4587
| Assay Type | Target/System | Endpoint | Result | Interpretation |
| Primary Screen | Human COX-1 (biochemical) | % Inh @ 10µM | 12% | No significant activity. |
| Human COX-2 (biochemical) | % Inh @ 10µM | 15% | No significant activity. | |
| Human PPARγ (binding) | IC50 | 850 nM | Potent binding to the PPARγ receptor. | |
| Secondary Assay | PPARγ Reporter (agonist) | EC50 | 1.2 µM | Confirmed functional agonist activity in a cell model. |
| ADME-Tox | Cytotoxicity (HepG2) | CC50 | > 50 µM | Low cytotoxicity; good therapeutic window. |
| Metabolic Stability (HLM) | t½ | 45 min | Moderate metabolic stability; suitable for further work. |
Based on this hypothetical data, CMPD4587 would be classified as a potent and selective PPARγ agonist with a favorable initial safety and metabolic profile, warranting progression to lead optimization.
References
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]
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Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH National Library of Medicine. Available at: [Link]
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3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. PubMed. Available at: [Link]
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Application Notes & Protocols: A Guide to the Development of Novel Antibacterial Agents from Furan Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Resurgence of the Furan Scaffold in an Era of Antibiotic Resistance
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile chemical properties and presence in numerous biologically active compounds.[1][2][3] Its unique electronic configuration, capacity to act as a hydrogen bond acceptor, and ability to serve as a bioisostere for phenyl rings make it a privileged scaffold in drug design.[1][3] Historically, the furan moiety is most famously represented in the antibacterial agent nitrofurantoin, a frontline treatment for urinary tract infections for over half a century.[3][4] The enduring efficacy and low resistance rates of nitrofurantoin are attributed to its multi-targeted mechanism of action, which involves the reduction of the nitro group within bacterial cells to generate reactive intermediates that damage bacterial DNA, ribosomes, and other vital macromolecules.[5][6]
As the global crisis of antimicrobial resistance (AMR) intensifies, the need for novel therapeutic agents is paramount. Researchers are revisiting and re-imagining established pharmacophores to develop next-generation antibiotics. The furan scaffold, with its proven antibacterial credentials and chemical tractability, offers a fertile ground for this endeavor.[7][8] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for designing, synthesizing, and evaluating novel antibacterial agents derived from furan scaffolds, intended for researchers, medicinal chemists, and drug development professionals.
Section 1: Mechanistic Insights & Design Principles
A profound understanding of both established and emerging mechanisms of action is critical for the rational design of new furan-based agents. This knowledge informs the strategic placement of functional groups on the furan ring to enhance potency, selectivity, and pharmacokinetic properties.
The Nitrofurantoin Paradigm: DNA Damage and Multi-Target Inhibition
The primary mechanism of nitrofurantoin involves its intracellular reduction by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[5][6][9] These intermediates launch a multi-pronged attack on the bacterial cell.
-
DNA Damage: The reactive species cause damage to bacterial DNA, leading to strand breakage and inhibition of replication.[1][5]
-
Ribosomal Interference: They can alter or inactivate ribosomal proteins, thereby disrupting protein synthesis.[5][6]
-
Metabolic Disruption: Key enzymes in aerobic energy metabolism and cell wall synthesis are also inhibited.[6]
This multifaceted mechanism is believed to be the reason for the slow development of bacterial resistance to nitrofurantoin.[6] When designing new analogs, incorporating an electron-withdrawing group, such as the nitro group at the 5-position, is a validated strategy for conferring this type of antibacterial activity.[1]
Caption: Mechanism of Action for Nitrofurans.
Emerging Frontiers: Quorum Sensing Inhibition
A more recent and promising strategy is to develop furanone derivatives that act as quorum sensing inhibitors (QSIs).[10] Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression.[11] By disrupting these signaling pathways, QSIs can disarm pathogens without killing them, which may impose less selective pressure for the development of resistance.[11][12] Furanone compounds, originally isolated from the marine alga Delisea pulchra, have been shown to effectively inhibit QS in pathogens like Pseudomonas aeruginosa.[13][14]
Guiding Principles of Structure-Activity Relationships (SAR)
Systematic modification of the furan scaffold is essential to optimize antibacterial activity.[7] Key SAR insights include:
-
Substitution Position: Electrophilic substitution reactions on the furan ring preferentially occur at the 2- and 5-positions. These are key locations for introducing functional groups to modulate activity.[1]
-
Electron-Withdrawing Groups: As seen with nitrofurantoin, electron-withdrawing groups (e.g., -NO2, -CN) at the 5-position are often crucial for potent antimicrobial activity.[1]
-
Hybrid Molecules: Combining the furan scaffold with other known pharmacophores (e.g., thiazole, hydrazone) can create hybrid molecules with enhanced or novel biological activities.[15][16]
-
Lipophilicity and Bulk: The addition of bulky aromatic or lipophilic groups can influence cell penetration and target binding, which must be balanced to maintain appropriate pharmacokinetic properties.[3]
Section 2: Synthesis of Novel Furan Derivatives
The chemical versatility of the furan ring allows for numerous synthetic routes. The Paal-Knorr synthesis is a classic and reliable method for creating substituted furans from 1,4-dicarbonyl compounds.
Protocol 2.1: Paal-Knorr Synthesis of 2,5-Disubstituted Furans
This protocol describes a general procedure for the acid-catalyzed cyclization and dehydration of a 1,4-diketone to form a furan derivative. This method is foundational for creating a library of analogs for screening.
Rationale: The Paal-Knorr synthesis is a robust and high-yielding reaction that allows for diverse substituents at the 2- and 5-positions of the furan ring, making it ideal for SAR studies.[17]
Materials:
-
1,4-diketone starting material (e.g., hexane-2,5-dione)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)
-
Anhydrous solvent (e.g., toluene, xylenes)
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,4-diketone (1.0 eq) and the anhydrous solvent (e.g., toluene, ~0.2 M concentration).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05 eq) to the solution.
-
Dehydration: Heat the reaction mixture to reflux. Water generated during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furan derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for synthesis and purification.
Section 3: In Vitro Evaluation of Antibacterial Activity
Once a library of furan derivatives is synthesized, a systematic screening process is required to identify promising candidates. This typically begins with determining the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: MIC Determination by Broth Microdilution
This method quantifies the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[18] It is a gold-standard, reproducible method for assessing antibacterial potency.[19]
Rationale: The broth microdilution method is highly standardized and provides a quantitative result (µg/mL or µM), allowing for direct comparison of the potency of different compounds.[19] It is more precise than agar-based diffusion methods.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Synthesized furan compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Nitrofurantoin)
-
Spectrophotometer or microplate reader
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several well-isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate. Typically, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the highest concentration of the test compound to well 1. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the second to last well.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative (Growth) Control: A well containing only MHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only MHB (no bacteria, no compound).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by the unaided eye or by measuring absorbance with a microplate reader.[18][21]
Data Presentation: MIC values should be summarized in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R1 Group | R2 Group | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |
| Furan-001 | -CH₃ | -CH₃ | 64 | >128 |
| Furan-002 | -Ph | -Ph | 32 | 128 |
| Furan-003 | -Ph-NO₂ | -H | 4 | 8 |
| Furan-004 | -Ph-Cl | -H | 8 | 16 |
| Ciproflox. | (Control) | (Control) | 0.5 | 0.25 |
Section 4: Advanced Characterization & In Vivo Efficacy Models
Promising compounds from in vitro screens must undergo further evaluation for safety and efficacy in more complex biological systems.
Cytotoxicity Assessment
Before advancing to animal models, it is crucial to assess the compound's toxicity against mammalian cells. The MTT assay is a standard colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[3] A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.
Protocol 4.2: Conceptual Outline for a Murine Sepsis Model
Rationale: An in vivo infection model is essential to evaluate a compound's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[22] The murine sepsis (or septicemia) model is a widely used acute infection model to test the ability of a novel antibiotic to clear a systemic bacterial infection.[21][23]
Key Steps:
-
Animal Acclimatization: BALB/c or other appropriate mouse strains are acclimatized according to institutional animal care and use committee (IACUC) guidelines.
-
Induction of Infection: Mice are infected intraperitoneally (IP) with a lethal or sub-lethal dose of a pathogenic bacterial strain (e.g., methicillin-resistant S. aureus - MRSA).[21][23]
-
Compound Administration: At a specified time post-infection (e.g., 1-2 hours), the test compound is administered via a clinically relevant route (e.g., intravenous, oral).[21][24] The study includes multiple dose groups, a vehicle control group, and a positive control group treated with a standard antibiotic (e.g., vancomycin for MRSA).
-
Monitoring: Animals are monitored for survival over a set period (e.g., 7 days). In some models, bacterial burden in key organs (spleen, liver, blood) is determined at specific time points to assess bacterial clearance.[22][24]
-
Efficacy Endpoint: The primary endpoint is often the effective dose that protects 50% or 100% of the animals (ED₅₀ or ED₁₀₀).[23]
Caption: The antibacterial drug discovery pipeline.
Conclusion
The furan scaffold is a time-tested and highly versatile platform for the development of novel antibacterial agents. By leveraging established mechanistic knowledge and exploring new frontiers like quorum sensing inhibition, researchers can design and synthesize next-generation furan derivatives. The systematic application of the protocols outlined in this guide—from rational synthesis and quantitative in vitro screening to rigorous in vivo evaluation—provides a robust framework for identifying and advancing new candidates in the critical fight against antimicrobial resistance.
References
- Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Antimicrobial Susceptibility Testing. (n.d.).
- Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023). PubMed.
- In Vitro and In Vivo Activities of Antibiotic PM181104. (n.d.). PMC - NIH.
- In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers.
- Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (n.d.). Anticancer Research.
- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (2024). Karger Publishers.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown Source.
- Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. (n.d.). PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (n.d.). PMC - PubMed Central.
- Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023).
- In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. (2022). MDPI.
- The Furan Scaffold: A Versatile Player in Medicinal Chemistry. (n.d.). Benchchem.
- A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). MDPI.
- In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). PMC - NIH.
- Nitrofurantoin. (n.d.). Wikipedia.
- What is the mechanism of Nitrofurantoin?. (2024).
- Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (n.d.). Unknown Source.
- Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. (n.d.). MDPI.
- Macrobid®(nitrofurantoin monohydrate/macrocrystals)Capsules. (2009).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar substituted furan systems. Here, we address common challenges, provide a detailed experimental protocol, and answer frequently asked questions to facilitate a successful synthesis.
Part 1: Synthesis Overview and Key Challenges
The synthesis of this compound presents a unique set of challenges primarily related to the inherent reactivity and stability of the furan ring.[1][2] The furan heterocycle, while aromatic, has a lower resonance energy compared to benzene, making it susceptible to degradation under certain conditions, particularly strong acids which can cause polymerization or ring-opening.[3] Furthermore, the synthesis involves multiple functional groups—an ether, a carboxylic acid, and alkyl substitution on the furan ring—each requiring careful consideration of reagent compatibility and reaction conditions.
The key strategic challenges that a researcher must navigate include:
-
Furan Ring Stability: Preventing acid-catalyzed polymerization or decomposition is paramount. The presence of an electron-withdrawing carboxyl group at the C2 position offers some stabilization, but this can be counteracted by reaction conditions.[2][4]
-
Ether Linkage Integrity: The phenoxymethyl ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions, especially with hydrohalic acids like HBr or HI.[5][6]
-
Side Reactions: Unwanted side reactions such as thermal decarboxylation of the final product or electrophilic attack at the wrong position of the furan ring can significantly reduce yield and purity.[7]
-
Purification: The final product's polarity and potential for containing tarry by-products from furan degradation can complicate isolation and purification.[8]
Below is a representative synthetic workflow, which forms the basis for our detailed protocol and troubleshooting guide.
Part 2: Detailed Experimental Protocol
This protocol details a plausible multi-step synthesis. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Step 1: Synthesis of Methyl 5-(bromomethyl)-3-methylfuran-2-carboxylate
-
Reaction Setup: To a solution of methyl 3-methylfuran-2-carboxylate (1 eq.) in 1,4-dioxane, add paraformaldehyde (1.5 eq.).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly bubble hydrogen bromide (HBr) gas through the solution or add a 33% solution of HBr in acetic acid (1.2 eq.) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: After addition, allow the mixture to warm to 40°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Rationale: This step introduces the reactive bromomethyl handle at the C5 position, which is the most activated site for electrophilic substitution on the furan ring. Using controlled temperature prevents excessive degradation of the acid-sensitive furan.
-
Step 2: Synthesis of Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate
-
Reagent Preparation: In a separate flask, prepare sodium phenoxide by reacting phenol (1.1 eq.) with sodium hydride (NaH, 1.1 eq.) in anhydrous dimethylformamide (DMF) at 0°C until hydrogen evolution ceases.
-
Reaction: Add the crude methyl 5-(bromomethyl)-3-methylfuran-2-carboxylate (1 eq.) from the previous step, dissolved in a minimal amount of DMF, to the sodium phenoxide solution.
-
Heating: Heat the reaction mixture to 80°C and stir for 3-5 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with 1M NaOH solution (to remove excess phenol) and then brine. Dry over Na₂SO₄, filter, and concentrate. The resulting crude ester is often pure enough for the next step, but can be further purified by chromatography if necessary.
Step 3: Saponification to this compound
-
Reaction Setup: Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature overnight.
-
Work-up: Monitor the reaction by TLC until the ester is consumed. Remove the THF under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.
-
Rationale: LiOH is used for saponification as it is less likely to cause side reactions compared to NaOH or KOH in some sensitive systems. The final acidification must be done carefully at low temperature to precipitate the carboxylic acid product without causing degradation.
-
Part 3: Troubleshooting Guide
Navigating the challenges of this synthesis requires careful observation and methodical problem-solving. This guide addresses common issues in a Q&A format.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield in Step 1 (Bromomethylation) | Furan Decomposition: The reaction is too acidic or the temperature is too high, leading to polymerization.[3] | Decrease the reaction temperature and ensure slow, controlled addition of HBr. Use of polar aprotic solvents like DMF can sometimes stabilize furan derivatives.[1][9] |
| Low Yield in Step 2 (Ether Synthesis) | Poor Nucleophile Generation: The sodium phenoxide was not fully formed (e.g., old NaH). | Use fresh NaH from a sealed container. Ensure the reaction is anhydrous, as water will quench the hydride. |
| Side Reaction of Bromide: The bromomethyl intermediate is unstable and may degrade upon storage or during work-up. | Use the crude product from Step 1 immediately in the next step without prolonged storage. | |
| Low Yield in Step 3 (Saponification) | Incomplete Hydrolysis: The reaction did not go to completion. | Increase the reaction time or the equivalents of LiOH. Ensure adequate mixing of the biphasic THF/water system. |
| Product Loss During Work-up: The product is partially soluble in the ether wash or did not fully precipitate. | Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility. Ensure the pH is sufficiently low (~2) and the solution is cold during precipitation. | |
| Product Decarboxylation: High temperatures during solvent removal or drying caused loss of CO₂.[7] | Concentrate the product at moderate temperatures (<50°C). Dry the final product in a vacuum oven at room temperature. | |
| Product is a Dark Oil or Tar | Polymerization: Acid-catalyzed polymerization of furan starting material or intermediates.[3][4] | Purify the intermediate ester after Step 2 via column chromatography to remove baseline impurities before hydrolysis. During the final work-up, a wash with a decolorizing agent like activated carbon in the recrystallization step can be effective.[8] |
| NMR Shows Unidentified Aromatic Peaks | Ether Cleavage: The phenoxymethyl group was cleaved, resulting in phenol or related by-products.[10] | This is unlikely under the described saponification conditions but could occur if the reaction mixture was inadvertently exposed to strong acid at high temperatures. Re-evaluate all steps for sources of strong acid. |
| Ring Opening: The furan ring has opened due to instability.[4] | This is a sign of severe degradation. The entire synthetic route may need re-evaluation, focusing on milder reagents and lower temperatures. |
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Can I use a different base for the saponification in Step 3?
-
A1: Yes, NaOH or KOH can be used instead of LiOH. However, LiOH is sometimes preferred for its high reactivity and the better solubility of its salts in mixed aqueous/organic solvents, which can lead to cleaner reactions.
-
-
Q2: My starting material, methyl 3-methylfuran-2-carboxylate, is not commercially available. How can I synthesize it?
-
A2: A common route is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4][11] Alternatively, functionalizing a more common furan, like furan-2-carboxylic acid, through metallation and reaction with an electrophile could be an option, though regioselectivity can be a challenge.[12]
-
-
Q3: Are there alternative routes to introduce the carboxylic acid group?
-
Q4: How stable is the final product for storage?
-
A4: As a solid, this compound is reasonably stable when stored in a cool, dark, and dry place. However, like many furan derivatives, it can be sensitive to light and acid over long periods.[2] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term preservation.
-
-
Q5: What is the expected appearance and melting point of the final product?
-
A5: The pure product should be a white to off-white crystalline solid. The melting point for this compound is not widely reported, but similar structures suggest it would be in the range of 120-160°C.[14] Significant darkening or melting below this range may indicate impurities.
-
References
- Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2).
- Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
- Galkin, K. I., et al. (n.d.). General scheme of the study of furan stability.
- Wikipedia. (n.d.). Ether cleavage. Wikipedia.
- Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A.
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps.
- YouTube. (2020). Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube.
- Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.
- ChemScene. (n.d.). This compound. ChemScene.
- Banella, M. B., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry.
- BenchChem. (n.d.).
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Technical Support Center: Synthesis of Furan-2-Carboxylic Acid
Welcome to the technical support center for the synthesis of furan-2-carboxylic acid (also known as 2-furoic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable bio-based platform chemical. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers foundational knowledge for planning your synthesis.
Question: What are the primary methods for synthesizing furan-2-carboxylic acid from furfural?
There are three main routes for the synthesis of furan-2-carboxylic acid from furfural:
-
The Cannizzaro Reaction: This is a classic method involving the disproportionation of furfural in a strong alkaline solution (e.g., NaOH).[1][2] In this reaction, one molecule of furfural is oxidized to furan-2-carboxylic acid, while another is reduced to furfuryl alcohol. A significant drawback is that the theoretical maximum yield is only 50% for each product.[3]
-
Catalytic Oxidation: This modern approach uses a catalyst to directly oxidize furfural to furan-2-carboxylic acid, often employing an oxidant like oxygen or air.[4] This method can achieve significantly higher yields (>90%) and is considered a greener alternative.[5] Catalysts can be homogeneous or, more commonly, heterogeneous, involving noble metals (like Au, Pd, Pt) or non-noble metals (like MnO₂) on various supports.[3][6][7]
-
Biocatalysis: This emerging green chemistry route utilizes whole-cell microorganisms (like Pseudomonas putida) or isolated enzymes to perform the oxidation under mild, aqueous conditions.[8][9] This method boasts high selectivity and avoids harsh reagents but may require specialized knowledge in biotechnology.[8]
Diagram: Overview of Synthesis Pathways
Caption: Decision tree for troubleshooting low yields in the Cannizzaro reaction.
Question: My catalytic oxidation of furfural is showing low conversion or poor selectivity. How can I improve it?
Catalytic oxidation is powerful but sensitive to several parameters. Poor performance is often linked to the catalyst, pH, or reaction conditions.
-
Catalyst Deactivation: The catalyst can be deactivated by the strong adsorption of the furan-2-carboxylic acid product or by the deposition of humins (polymeric by-products) on its surface. [7]* pH Control: The reaction is often performed in the presence of a base. However, if the pH is not controlled, it can become too basic, promoting the undesired Cannizzaro reaction as a competing pathway. [10]Conversely, an uncontrolled drop in pH due to acid formation can inhibit the reaction. Using a buffer solution to maintain a constant pH (e.g., pH 8) can suppress the Cannizzaro route and improve stability. [7]* Oxygen Availability: The reaction relies on the efficient transfer of the oxidant (oxygen or air) to the catalyst surface. Insufficient stirring or low oxygen pressure can limit the reaction rate.
-
Catalyst Choice: The choice of metal and support is critical. Gold (Au) catalysts, often on supports like titania (TiO₂) or hydrotalcite, are highly effective. [7][11]The support can play a key role; for instance, reducible supports like TiO₂ can enhance oxygen activation at the metal-support interface. [7]
Table: Comparison of Selected Catalytic Systems for Furfural Oxidation
| Catalyst | Support | Temp (°C) | Pressure | Base | Yield (%) | Reference |
| 1% AuPd | Mg(OH)₂ | 90 | 10 bar O₂ | NaOH | >93% | [6] |
| Au | TiO₂ | 110 | 6 bar O₂ | Base-free | ~85% | [11] |
| Au | TiO₂ | <120 | 20 bar O₂ | Buffer (pH 8) | ~100% | [7] |
| δ-MnO₂ | None | 120 | 1 MPa O₂ | Base-free | 99% | [3] |
Issue Category: Product Purity
Question: My isolated furan-2-carboxylic acid is yellow or brown, not white. How can I purify it?
Discoloration is a common issue caused by polymeric impurities (humins) formed from side reactions. [1]
-
Activated Carbon Treatment: The most common method is to dissolve the crude acid in boiling water and treat it with decolorizing carbon (e.g., Norite). The solution is then hot-filtered to remove the carbon and the impurities it has adsorbed. Upon cooling, purer, lighter-colored crystals will form. [1]* Recrystallization: Recrystallizing the product from a suitable solvent can significantly improve purity. Hot water is effective, but care must be taken not to use an excessive volume. [1]Recrystallization from carbon tetrachloride has also been reported to yield colorless crystals. [1][12]* Vacuum Distillation: For the highest purity, the crude acid can be distilled under reduced pressure (e.g., 141–144°C at 20 mm Hg). This method effectively separates the acid from non-volatile, colored impurities. [1] Question: My product is contaminated with inorganic salts after acidification. How can this be prevented?
This typically occurs when using sulfuric acid for neutralization and cooling the solution too low (below 16°C), causing sodium hydrogen sulfate to co-precipitate with your product. [1]
-
Control Crystallization Temperature: Carefully monitor the temperature during cooling and filter the product before it drops below 16°C.
-
Wash Thoroughly: Ensure the filtered crystals are washed with a small amount of cold water to remove any surface salt contamination.
-
Use a Different Acid: Consider using an acid like HCl, where the resulting salt (NaCl) has much higher water solubility, reducing the risk of co-precipitation.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common synthesis routes. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis via Cannizzaro Reaction (Adapted from Organic Syntheses)
This protocol is based on a reliable, well-documented procedure. [1] Workflow Diagram:
Caption: Experimental workflow for the Cannizzaro synthesis of furan-2-carboxylic acid.
Procedure:
-
Reaction Setup: Place 1 kg (862 cc) of technical furfural in a suitable reaction vessel equipped with a mechanical stirrer and an ice bath.
-
Base Addition: Cool the furfural to 5–8°C. Begin the slow, dropwise addition of 825 g of 33.3% sodium hydroxide solution. The rate of addition must be controlled to ensure the internal temperature does not exceed 20°C. This typically takes 20-25 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 2 to 3 hours, maintaining the temperature between 15-20°C.
-
Workup - Extraction: Transfer the reaction mixture to a continuous extraction apparatus. Add water as needed to dissolve any precipitate. Extract the mixture with ether to remove the furfuryl alcohol byproduct.
-
Workup - Acidification: Transfer the remaining aqueous layer (containing sodium furan-2-carboxylate) to a beaker. Cool it in an ice bath and acidify to Congo red paper with 40% sulfuric acid.
-
Crystallization & Filtration: Cool the acidified solution with stirring to 16–20°C. The furan-2-carboxylic acid will crystallize. Filter the crude product using suction.
-
Purification: Dissolve the crude, colored acid in boiling water (approx. 2300 cc for a 360g yield). Add ~60 g of decolorizing carbon, boil for 45 minutes, and filter the hot solution. Cool the filtrate to crystallize the purified product. Filter, wash with a small amount of cold water, and dry.
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Stott, K. L., et al. (2015). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Catalysis Science & Technology. [Link]
-
Li, C., et al. (2021). Preparation of Furoic Acid by Oxidation of Furfural. Chinese Journal of Organic Chemistry. [Link]
-
Kaufmann, W. E., & Adams, R. (1923). FURANCARBOXYLIC ACID AND FURYL CARBINOL. Organic Syntheses. [Link]
-
Cavani, F., et al. (2015). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Catalysis Today. [Link]
-
Villa, A., et al. (2020). Liquid Phase Furfural Oxidation under Uncontrolled pH in Batch and Flow Conditions: The Role of In Situ Formed Base. Catalysts. [Link]
-
Wang, F., et al. (2023). Effect of MnO2 Crystal Type on the Oxidation of Furfural to Furoic Acid. MDPI. [Link]
-
García-García, P., et al. (2024). Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. Chemical Engineering Journal. [Link]
-
Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Journal of the American Chemical Society. [Link]
-
Naim, S., et al. (2021). Challenges of Green Production of 2,5‐Furandicarboxylic Acid from Bio‐Derived 5‐Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. ChemCatChem. [Link]
-
Al-Naddaf, Q., et al. (2024). Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. RSC Sustainability. [Link]
-
Sádaba, I., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC. [Link]
-
Shen, G., et al. (2020). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. [Link]
-
Yuan, H., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]
-
Xia, W., et al. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Frontiers in Bioengineering and Biotechnology. [Link]
-
Al-Shaal, M. G., et al. (2023). Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications. Polymers. [Link]
-
Ban, X., et al. (2023). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. [Link]
- Behling, R., et al. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
-
Shi, J., et al. (2021). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. [Link]
-
Mohanty, B., et al. (2021). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered. [Link]
-
Ban, X., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry. [Link]
-
Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]
-
Havelka, M. A., et al. (2019). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]
- Partanen, A., et al. (2021). Separation and purification of furan carboxylates.
-
Carro, J., et al. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. Biotechnology for Biofuels. [Link]
-
Carro, J., et al. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. ResearchGate. [Link]
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Isik, M. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers. [Link]
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Limacher, A., et al. (2007). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Journal of Agricultural and Food Chemistry. [Link]
- Gruter, G. J. M., et al. (2015). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
-
Al-Naddaf, Q., et al. (2022). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. ResearchGate. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Furan Ring Formation
Welcome to the Technical Support Center for Furan Ring Formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furan scaffolds. The furan moiety is a vital component in numerous pharmaceuticals and natural products, making its efficient synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during furan synthesis, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Low or No Yield of the Desired Furan Product
A low yield is one of the most common frustrations in furan synthesis. The causes can range from suboptimal reaction conditions to substrate decomposition.[3][4]
Question: My Paal-Knorr furan synthesis is giving me a very low yield. What are the likely causes and how can I improve it?
Answer:
The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan synthesis.[2][5][6] However, its efficiency can be hampered by several factors.
Causality and Troubleshooting Steps:
-
Insufficient Acid Catalysis: The reaction relies on an acid catalyst to protonate a carbonyl group, facilitating the subsequent intramolecular nucleophilic attack by the enol of the other carbonyl.[2][6]
-
Incomplete Dehydration: The final step of the mechanism is the elimination of a water molecule to form the aromatic furan ring.[2][6] If water is not effectively removed, the equilibrium may not favor product formation.
-
Substrate Decomposition: Harsh acidic conditions and high temperatures can cause sensitive starting materials to decompose or polymerize, leading to the formation of tar-like substances.[3][7]
Question: I'm attempting a Feist-Bénary synthesis, but the reaction seems to stall at an intermediate stage. What's going on?
Answer:
The Feist-Bénary synthesis, which involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, can sometimes be halted before the final furan is formed.[8]
Causality and Troubleshooting Steps:
-
"Interrupted" Feist-Bénary Reaction: The reaction can stall at the hydroxydihydrofuran intermediate. The final dehydration step to form the aromatic furan ring often requires acidic conditions, which are absent in the initial basic condensation.[8]
-
Solution: After the initial base-catalyzed condensation, carefully add a catalytic amount of acid (e.g., dilute HCl) to promote the final dehydration step.[8]
-
-
Inappropriate Base: While a base is necessary for the initial deprotonation of the β-dicarbonyl compound, a very strong base like sodium hydroxide could lead to unwanted side reactions such as ester hydrolysis.[8]
-
Solution: Use milder bases like pyridine or triethylamine to facilitate the initial condensation without promoting side reactions.[8]
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your GC-MS can indicate the formation of side products, which can complicate purification and reduce the yield of your desired furan.
Question: My reaction is producing a significant amount of a dark, tarry substance. How can I prevent this?
Answer:
The formation of dark, polymeric material is a frequent issue in furan synthesis, often stemming from the high reactivity of the furan ring itself, especially under acidic conditions.[3]
Causality and Troubleshooting Steps:
-
Polymerization/Decomposition: Furans can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.[3][10][11]
-
Solution:
-
Temperature Control: Maintain the lowest effective temperature for the reaction.
-
pH Control: Carefully control the acidity of the reaction medium. Using a milder acid or a Lewis acid can be beneficial.[7]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.[8]
-
-
Question: I am observing the formation of pyrrole byproducts in my Paal-Knorr furan synthesis. What is the source of this contamination?
Answer:
The Paal-Knorr synthesis is versatile and can also be used to synthesize pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[2]
Causality and Troubleshooting Steps:
-
Amine Contamination: If your reaction mixture is contaminated with an amine source, you may inadvertently be forming pyrrole byproducts.[7][8]
-
Solution: Ensure that all solvents and reagents are pure and free from any nitrogen-containing impurities. This is especially critical if you are using reagents or solvents from a shared lab space where amine-based reactions are also performed.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the optimization of furan synthesis.
Question 1: What is the role of the catalyst in furan synthesis, and how do I choose the right one?
Answer:
The catalyst plays a pivotal role in furan synthesis by providing a lower energy pathway for the cyclization and dehydration steps. The choice of catalyst depends on the specific synthetic route and the nature of the starting materials.
-
Brønsted/Lewis Acids (e.g., in Paal-Knorr): These catalysts protonate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the enol.[2][6] Strong acids can be very effective but risk substrate degradation.[7]
-
Bases (e.g., in Feist-Bénary): Bases are used to deprotonate a carbon atom to form a nucleophilic enolate, which then attacks an electrophilic center to initiate ring formation.[8][9]
-
Transition Metals (e.g., Gold, Palladium, Copper): Modern methods often employ transition metal catalysts. Gold catalysts, for example, are excellent for the cycloisomerization of alkynyl and allenyl ketones.[1] Palladium catalysts are versatile for cross-coupling and cascade reactions to construct the furan ring.[1] Copper catalysts offer a cost-effective option for oxidative cyclization reactions.[1][12]
Catalyst Selection Guide
| Synthetic Method | Catalyst Type | Common Examples | Key Considerations |
| Paal-Knorr | Brønsted/Lewis Acid | H₂SO₄, p-TsOH, ZnCl₂, P₂O₅[2][6] | Balance catalytic activity with substrate stability. |
| Feist-Bénary | Base, then Acid | Pyridine, Triethylamine, then HCl[8] | Use a mild base to avoid side reactions. |
| Cycloisomerization | Transition Metal | Au(I) and Au(III) complexes[1] | Excellent for reactions with high atom economy. |
| Cross-Coupling | Transition Metal | Pd(PPh₃)₄[1] | Versatile for building complex furan structures. |
| Oxidative Cyclization | Transition Metal | CuBr·SMe₂[1] | A cost-effective choice for polysubstituted furans. |
Question 2: How does the choice of solvent affect my furan synthesis?
Answer:
The solvent can significantly influence the outcome of your reaction by affecting solubility, reaction rate, and even the reaction pathway.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can participate in the reaction, and in some cases, lead to ring-opening of the furan product.[13] However, in certain reactions, like the conversion of furfural in the presence of alcohols, they can prevent undesired rearrangements.[14]
-
Aprotic Solvents (e.g., toluene, DMF, acetonitrile): These are often preferred as they are less likely to interfere with the reaction intermediates. High-boiling aprotic solvents like toluene can also be used with a Dean-Stark trap to remove water and drive the reaction to completion.[7][8]
-
Biphasic Systems: In some cases, such as the synthesis of furans from carbohydrates, a biphasic system can be used to extract the furan product into an organic phase as it is formed, protecting it from degradation in the aqueous acidic phase.[8]
Question 3: What is the impact of temperature on furan ring formation?
Answer:
Temperature is a critical parameter that must be carefully controlled.
-
Reaction Rate: Generally, increasing the temperature will increase the reaction rate. However, this is not always beneficial.
-
Side Reactions: Higher temperatures can promote side reactions, such as polymerization and decomposition, leading to lower yields and the formation of tar.[3][7][11]
-
Product Stability: The furan product itself may not be stable at elevated temperatures for extended periods.[15][16]
General Recommendation: It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow. Monitoring the reaction progress by TLC or GC-MS is crucial to find the optimal balance between reaction rate and product stability.[8]
Question 4: What are the best practices for purifying furan products?
Answer:
The purification of furan derivatives requires careful consideration of their properties.
-
Column Chromatography: This is a very common and effective method for separating the furan product from starting materials and byproducts.[9] A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a good starting point for many furan derivatives.[1]
-
Distillation: For volatile furan compounds, distillation can be an excellent purification method.[9] It is often necessary to perform distillation under reduced pressure to avoid thermal decomposition.[17]
-
Recrystallization: If your furan product is a solid, recrystallization from an appropriate solvent can yield highly pure material.[9]
-
Adsorption: For some industrial applications, adsorption onto activated carbon followed by desorption with a solvent can be an effective purification strategy.[18]
Caution: Furans can be unstable, especially in the presence of air, light, and acids.[17] It is often recommended to store purified furans in a dark container, under an inert atmosphere (like nitrogen or argon), and at a low temperature.[17]
Experimental Protocols & Visualizations
General Workflow for Optimizing a Furan Synthesis
The following diagram illustrates a general workflow for optimizing a furan synthesis reaction.
Caption: A general workflow for optimizing furan synthesis.
Decision Tree for Troubleshooting Low Yield in Paal-Knorr Synthesis
This diagram provides a logical path for troubleshooting low yields in the Paal-Knorr synthesis.
Caption: Troubleshooting low yields in Paal-Knorr synthesis.
References
- A Comparative Guide to Catalysts for the Synthesis of Substituted Furans - Benchchem.
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
-
Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Furan synthesis - Organic Chemistry Portal. Available at: [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Available at: [Link]
- Common side reactions in the synthesis of furans - Benchchem.
-
Proposed mechanism for synthesis of furan and its derivatives - ResearchGate. Available at: [Link]
-
Separation and Purification of Furans from n-Butanol by Zeolitic Imidazole Frameworks: Multicomponent Adsorption Behavior and Simulated Moving Bed Process Design | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Effect of temperature on conversion of furan: Furan 2.50 g (0.036 mol),... - ResearchGate. Available at: [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. Available at: [Link]
- Common side reactions in the synthesis of furan-2,4-diones - Benchchem.
- Technical Support Center: Optimization of Paal-Knorr Furan Synthesis - Benchchem.
-
Furan in Thermally Processed Foods - A Review - PMC - NIH. Available at: [Link]
- THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE.
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. Available at: [Link]
-
Furan - Organic Syntheses Procedure. Available at: [Link]
- EP3749656A1 - Separation and purification of furan carboxylates - Google Patents.
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
-
Furan formation during storage and reheating of sterilised vegetable purées - PubMed. Available at: [Link]
- Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone.
-
Purification of Furfural - Chempedia - LookChem. Available at: [Link]
- Optimization of reaction conditions for furan synthesis - Benchchem.
-
Furan - Wikipedia. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - NIH. Available at: [Link]
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European Patent Office - EP 4032881 A1 - Googleapis.com.
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Improving yields on alkylfuran synthesis : r/Chempros - Reddit. Available at: [Link]
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis - ACS Publications. Available at: [Link]
-
Synthesis of Furans – Recent Advances | Request PDF - ResearchGate. Available at: [Link]
- WO2018236218A1 - PRODUCTION AND USE OF FURAN COMPOUNDS - Google Patents.
-
Selectivity controlled synthesis of furan-ring nitrogenous compounds from 5-hydroxymethylfurfural, ammonia and hydrogen peroxide - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Hydroxymethylfurfural - Wikipedia. Available at: [Link]
-
Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. - YouTube. Available at: [Link]
-
Addition Reactions of Furan: Videos & Practice Problems - Pearson. Available at: [Link]
-
Describe how to synthesize furan, thiophene, and pyrrole using the Paal-Knorr method. - Filo. Available at: [Link]
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Technical Support Center: Overcoming Solubility Issues with Furan-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies to overcome the solubility challenges frequently encountered with furan-based compounds. Our goal is to empower you with the causal understanding and practical protocols necessary to advance your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of furan-containing molecules.
Q1: Why are many of my furan-based compounds poorly soluble in aqueous solutions?
A1: The furan ring itself is a five-membered aromatic heterocycle that is relatively nonpolar and hydrophobic.[1][2] While soluble in many organic solvents, its limited ability to form hydrogen bonds with water contributes to low aqueous solubility.[3][4] This inherent hydrophobicity often dominates the overall physicochemical profile of the molecule, especially if the substituents on the furan ring are also lipophilic. This is a primary reason why many promising furan-based drug candidates are classified as BCS Class II or IV compounds, which are characterized by low solubility.[5][6]
Q2: My compound is precipitating out of my buffer during an in vitro assay. What is the first and simplest thing I should try?
A2: The two most direct first steps are pH adjustment (for ionizable compounds) and the use of a co-solvent.[7] If your furan derivative possesses acidic or basic functional groups, its solubility will likely be pH-dependent.[8][9] For a weakly acidic compound, increasing the pH above its pKa will ionize it, typically leading to a significant increase in aqueous solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will achieve the same effect.[7] If your compound is non-ionizable or pH adjustment is incompatible with your assay, using a small percentage of a water-miscible organic co-solvent like DMSO or ethanol is a standard approach.[10][11]
Q3: I use DMSO to make my stock solutions, but the compound crashes out when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a classic problem of a compound being "kinetically trapped" in a supersaturated state. DMSO is a powerful aprotic solvent that can dissolve many water-insoluble compounds.[12] However, when you dilute this DMSO stock into a predominantly aqueous buffer, the overall solvent polarity dramatically increases. The DMSO concentration may fall below the level required to keep your compound dissolved, causing it to precipitate. To fix this, you can either increase the final percentage of DMSO in your assay (if the assay can tolerate it) or explore other formulation strategies like using cyclodextrins or surfactants that are more stable upon dilution.[11][13]
Q4: What is the fundamental difference between a co-solvent and a surfactant in how they improve solubility?
A4: A co-solvent works by reducing the overall polarity of the bulk solvent (water), making it a more favorable environment for a hydrophobic drug molecule.[10][11] Think of it as making the water more "organic-like." A surfactant, on the other hand, works by forming microscopic aggregates called micelles above a certain concentration (the Critical Micelle Concentration or CMC).[14][15] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble furan compound partitions into the hydrophobic core, effectively being shielded from the aqueous environment and carried in the solution.[16][17]
Troubleshooting Workflow for Solubility Enhancement
For more persistent solubility issues, a systematic approach is required. This workflow guides you from simple formulation adjustments to more advanced chemical modifications.
Caption: A decision tree for troubleshooting furan compound solubility.
In-Depth Troubleshooting Guides
Guide 1: Formulation Approach - pH Adjustment
Causality: The solubility of a compound containing an acidic or basic functional group is directly influenced by its ionization state, which is governed by the pH of the solution and the compound's pKa. The ionized form of a drug is almost always significantly more water-soluble than the neutral form. The Henderson-Hasselbalch equation provides a theoretical basis for predicting this pH-dependent solubility.[9][18]
Protocol: Generating a pH-Solubility Profile
-
pKa Determination: If the pKa of your compound is unknown, determine it experimentally using methods like potentiometric titration or UV-spectrophotometry.
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) spanning a pH range from 2 to 10.
-
Equilibration: Add an excess amount of your solid furan compound to a known volume of each buffer in separate vials.
-
Saturation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Plotting: Plot the measured solubility (often on a log scale) against the pH of the buffer. The resulting curve will reveal the pH range where solubility is maximized.[8]
Guide 2: Formulation Approach - Co-solvency
Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system.[10] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous medium, making it energetically more favorable for the compound to dissolve.[11]
Protocol: Screening for an Optimal Co-solvent System
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[13] Common choices are listed in the table below.
-
Stock Solution: Prepare a high-concentration stock solution of your furan compound in 100% of each selected co-solvent (e.g., 20 mg/mL in DMSO).
-
Serial Dilution: Create a series of aqueous dilutions from each stock solution (e.g., 20%, 15%, 10%, 5%, 2%, 1% co-solvent in water or buffer).
-
Solubility Assessment: Visually inspect each dilution for precipitation immediately after preparation and after a set time (e.g., 1 hour, 4 hours).
-
Quantitative Analysis: For the highest concentration that remains clear, quantify the solubility using an appropriate analytical method to determine the maximum achievable concentration in that co-solvent system.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Concentration Range | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 10% | High solubilizing power; can be toxic to cells at >0.5-1%.[12] |
| Ethanol | 1% - 20% | Biocompatible; volatility can be an issue. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 40% | Low toxicity; can be viscous at high concentrations.[19] |
| Propylene Glycol (PG) | 5% - 40% | Common in parenteral formulations; good safety profile.[13] |
| N-Methyl-2-pyrrolidone (NMP) | 1% - 10% | Strong solubilizer; potential for developmental toxicity.[13] |
Guide 3: Formulation Approach - Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] Poorly soluble furan compounds can partition into this nonpolar cavity, forming a host-guest "inclusion complex."[21][[“]] This complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the apparent aqueous solubility of the encapsulated "guest" molecule.[23][24]
Caption: Encapsulation of a furan compound within a cyclodextrin cavity.
Protocol: Preparation and Assessment of a Cyclodextrin Complex
-
CD Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[12]
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected CD (e.g., 0 to 50 mM).
-
Add an excess of the furan compound to each solution.
-
Equilibrate the samples for 24-48 hours at a constant temperature.
-
Filter and quantify the concentration of the dissolved drug in the supernatant.
-
Plot the drug solubility against the CD concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the stability constant.
-
-
Complex Preparation (Kneading Method):
-
Weigh out the furan compound and the cyclodextrin (typically in a 1:1 or 1:2 molar ratio).
-
Place the powders in a mortar. Add a small amount of a water/ethanol mixture to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.[25]
-
Dry the resulting solid under a vacuum to remove the solvent.
-
The resulting powder is the inclusion complex, which can then be dissolved in an aqueous medium.
-
Guide 4: Advanced Approach - Prodrug Strategy
Causality: For long-term drug development, the intrinsic properties of the molecule itself can be modified. A prodrug is a bioreversible derivative of a parent drug that is designed to overcome a specific barrier, such as poor solubility.[26][27] This is often achieved by attaching a polar, ionizable promoiety (e.g., a phosphate, amino acid, or ester) to the parent furan compound.[28][29] This new molecule is highly water-soluble. After administration, enzymes in vivo cleave off the promoiety, releasing the active parent drug at the site of action.[6]
Conceptual Workflow: Phosphate Prodrug for a Hydroxylated Furan
-
Parent Drug: A furan compound with a hydroxyl (-OH) group and poor water solubility.
-
Synthesis: The hydroxyl group is chemically reacted with a phosphorylating agent to form a phosphate ester (-OPO₃²⁻).
-
Prodrug: The resulting phosphate ester is highly polar and often exists as a water-soluble salt (e.g., sodium salt).
-
Administration & Activation: The soluble prodrug is administered. In vivo, enzymes such as alkaline phosphatases recognize and cleave the phosphate ester bond.
-
Release: The active, less-soluble parent drug is released, along with inorganic phosphate.
Guide 5: Advanced Approach - Solid Dispersions
Causality: A solid dispersion is a system where a poorly soluble drug (the furan compound) is dispersed within a highly soluble, inert carrier matrix, often a polymer.[30][31] The drug can exist in an amorphous state rather than a crystalline one.[32] The amorphous form has a higher free energy and does not require energy to break the crystal lattice, leading to a much faster dissolution rate and higher apparent solubility.[33] The hydrophilic carrier also improves the wettability of the drug particles.[34]
Protocol: Preparation by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Soluplus®) and a volatile common solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the carrier.[15][33]
-
Dissolution: Dissolve both the furan compound and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This process should be done until a solid, solvent-free film is formed.
-
Final Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Processing: Scrape, pulverize, and sieve the resulting solid dispersion to obtain a uniform powder. This powder can then be used for dissolution testing or formulated into a final dosage form.
References
-
Dara, P., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
-
Kumar, S. & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Jetir. (2024). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Available at: [Link]
-
Thakkar, H. (2020). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. Available at: [Link]
-
Singh, J., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. Available at: [Link]
-
Jain, S., et al. (2014). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]
-
Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. Available at: [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2011). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Xu, W., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. Available at: [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. PubMed. Available at: [Link]
-
Dara, P., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]
-
Cyclodextrin Shop. (n.d.). The Science Behind Cyclodextrins: How Inclusion Complexes Work. Cyclodextrin Shop. Available at: [Link]
-
Ghorab, M. M., Abdel-Salam, H. S., & El-Sayad, M. A. (2004). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
Anonymous. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Patel, M., & Tekade, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
-
Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
Di, M. (2024). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. Available at: [Link]
-
Dara, P., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
-
Baghel, D., & Banjare, M. K. (2023). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. Available at: [Link]
-
Consensus. (2024). Mechanisms of β-cyclodextrin inclusion complex formation. Consensus. Available at: [Link]
-
Stoin, D., et al. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. Available at: [Link]
-
Anonymous. (2024). Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions. Preprints.org. Available at: [Link]
-
Anonymous. (2024). Pharmacological activity of furan derivatives. Preprints.org. Available at: [Link]
-
Sun, F., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Scilit. Available at: [Link]
-
Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Furan. Wikipedia. Available at: [Link]
-
Wang, S., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]
-
Scharfenberg, N., et al. (2019). Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. National Institutes of Health. Available at: [Link]
-
Osman, M. E. D. (2025). Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Furan. PubChem. Available at: [Link]
-
Scharfenberg, N., et al. (2019). Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides. Scilit. Available at: [Link]
-
Pobudkowska, A., & Pączkowska, M. (2013). Study of pH-dependent drugs solubility in water. Semantic Scholar. Available at: [Link]
-
Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
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- 4. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. nbinno.com [nbinno.com]
- 22. consensus.app [consensus.app]
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- 24. Cyclodextrins, Surfactants and Their Inclusion Complexes [mdpi.com]
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- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
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- 32. researchgate.net [researchgate.net]
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- 34. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide you with in-depth, actionable insights rooted in established chemical principles to enhance your reaction efficiency and product purity.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound is a multi-step process that, like many heterocyclic syntheses, is prone to side reactions. The furan ring, while aromatic, possesses a high degree of reactivity that can lead to undesired pathways under various conditions.[1][2] This guide will address the most frequently encountered byproducts and provide systematic approaches to mitigate their formation.
Logical Workflow for Troubleshooting
To effectively troubleshoot byproduct formation, a logical workflow is essential. The following diagram outlines a systematic approach to identifying and resolving common issues in your synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and step-by-step troubleshooting recommendations.
Question 1: My reaction mixture is turning dark brown or black, and I'm observing significant tar formation. What is happening?
Answer:
Dark coloration and the formation of insoluble, tar-like substances (humins) are common issues in furan chemistry, often indicative of polymerization or decomposition.[1][3] The furan ring is sensitive to acidic conditions, which can catalyze these unwanted side reactions.[1][2]
Root Causes:
-
Acid Sensitivity: The furan ring can be protonated, leading to reactive intermediates that readily polymerize.[2]
-
High Temperatures: Elevated temperatures can accelerate decomposition and polymerization pathways.
-
Reactive Intermediates: The starting materials or intermediates in your specific synthesis may be prone to self-condensation or other side reactions.
Troubleshooting Steps:
-
Temperature Control:
-
Maintain the recommended reaction temperature. If tarring persists, consider running the reaction at a lower temperature for a longer duration.
-
-
pH Management:
-
If your reaction conditions are acidic, try using a milder acid or a buffered system to maintain a more controlled pH.
-
-
Minimize Reaction Time:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also contribute to discoloration.
-
Question 2: I'm observing a significant amount of a byproduct with a different retention factor (Rf) on TLC. How can I identify and mitigate it?
Answer:
The formation of a distinct byproduct suggests a specific, competing reaction pathway. Identifying this byproduct is the first step toward eliminating it.
Potential Byproducts and Their Causes:
| Potential Byproduct | Plausible Cause | Mitigation Strategy |
| Ring-Opened Species | Presence of strong acids and water can lead to the hydrolysis of the furan ring, forming acyclic dicarbonyl compounds.[1] | Use non-aqueous acidic conditions or a milder acid. Ensure all reagents and solvents are anhydrous. |
| Decarboxylated Product | If the reaction is run at high temperatures, the carboxylic acid group may be lost.[1][5] | Perform the reaction at the lowest effective temperature. |
| Pyrrole Byproduct | Contamination with ammonia or primary amines can lead to the formation of a pyrrole analog via a Paal-Knorr type reaction.[4] | Ensure high purity of all reagents and solvents.[4] |
| Isomeric Products | Depending on the specific synthetic route (e.g., a Feist-Benary type synthesis), isomeric furans can form.[4] | Optimize reaction conditions (e.g., choice of base) to favor the desired regioisomer.[4] |
Experimental Protocol for Byproduct Identification:
-
Isolation:
-
Isolate the byproduct using column chromatography or preparative TLC.
-
-
Characterization:
-
Obtain spectroscopic data for the isolated byproduct:
-
¹H and ¹³C NMR: To determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
-
Analysis:
-
Compare the obtained data with the expected structure of potential byproducts.
-
Question 3: My final product yield is consistently low, even after accounting for byproduct formation. What else could be going wrong?
Answer:
Low yields can be attributed to factors beyond byproduct formation, including incomplete reactions and product loss during workup and purification.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Solution: Monitor the reaction to completion using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a fresh portion of the catalyst.
-
-
Product Loss During Workup:
-
Cause: The product may be partially soluble in the aqueous phase during extraction. Furoic acids can be water-soluble.[3]
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.
-
-
Product Decomposition During Purification:
-
Cause: Some furan derivatives are sensitive to heat and may decompose during distillation. The crude acid may also contain impurities that co-precipitate.[3]
-
Solution:
-
Question 4: I'm having difficulty purifying my final product. What are the best practices?
Answer:
Purification of furan carboxylic acids can be challenging due to their polarity and potential for thermal instability.
Recommended Purification Techniques:
-
Recrystallization:
-
This is often the most effective method for obtaining high-purity crystalline solids.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are not.
-
If impurities are soluble, cool the solution slowly to allow the desired product to crystallize.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Acid-Base Extraction/Precipitation:
-
This technique leverages the acidic nature of the carboxylic acid group.[7]
-
Protocol:
-
Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the soluble carboxylate salt.
-
Filter to remove any insoluble impurities.
-
Slowly add acid (e.g., HCl) to the filtrate with stirring to precipitate the pure carboxylic acid.[7]
-
Filter, wash with cold water, and dry.
-
-
-
Column Chromatography:
-
Useful for separating the desired product from byproducts with different polarities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically employed. The ratio can be optimized based on TLC analysis.
-
Visualization of Purification Strategy
Caption: Decision tree for selecting a purification method.
III. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of furan-2,4-diones. Retrieved from
-
BenchChem. (n.d.). Common side reactions in the synthesis of furans. Retrieved from
-
Organic Syntheses. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates. Retrieved from
-
BenchChem. (n.d.). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3476840 B1 - Method for purifying crude 2,5-furandicarboxylic acid by crystallization. Retrieved from [Link]
-
Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Furan-2-Carboxylic Acid Isomers
Welcome to the technical support guide for the purification of furan-2-carboxylic acid (2-FA) and its isomers. This resource is designed for researchers, chemists, and drug development professionals who require high-purity furanic compounds. Here, we address common challenges, provide detailed troubleshooting, and present validated protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of furan-2-carboxylic acid.
Q1: What are the critical physicochemical properties of furan-2-carboxylic acid to consider for purification?
Understanding the fundamental properties of furan-2-carboxylic acid is the first step in designing an effective purification strategy. Key parameters are summarized below.
Table 1: Physicochemical Properties of Furan-2-Carboxylic Acid
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₄O₃ | - |
| Molecular Weight | 112.08 g/mol [1] | Affects diffusion and chromatographic behavior. |
| Melting Point | 133-134 °C[2] | A key indicator of purity. A broad melting range suggests impurities. |
| Boiling Point | 230-232 °C (at 760 mmHg)[1] | High boiling point makes atmospheric distillation difficult due to potential decomposition.[3] |
| pKa | 3.16 (at 25 °C)[4] | Its acidic nature allows for manipulation of solubility via pH changes (acid-base extraction). |
| Water Solubility | 37 g/L (at 20 °C)[4] | Moderately soluble in cold water, but solubility increases significantly in hot water, making it a good candidate for aqueous recrystallization.[4] |
| Organic Solvents | Soluble in ethanol, methanol, and acetone.[5] | Provides options for non-aqueous recrystallization and chromatography. |
Q2: What is the best general-purpose solvent for recrystallizing furan-2-carboxylic acid?
For general purposes, hot water is an excellent and widely used solvent for recrystallizing furan-2-carboxylic acid.[4][6] Its solubility is moderate in cold water but increases substantially upon heating, which is the ideal characteristic for a recrystallization solvent.[4] For removing colored, often polymeric, impurities, the addition of activated charcoal (decolorizing carbon) to the hot aqueous solution is highly effective.[6] Alternatively, carbon tetrachloride and chloroform have also been successfully used.[4][6]
Q3: How can I remove persistent colored impurities from my crude furan-2-carboxylic acid?
Colored impurities, often resulting from side reactions or degradation, are a common issue, especially in syntheses starting from furfural.[6] The most effective method is to perform a recrystallization from hot water with the addition of decolorizing carbon (e.g., Norite) .[6] The carbon adsorbs the large, colored molecules, which are then removed by hot filtration. For stubborn impurities, an acid-base purification can be combined with this step: dissolve the crude acid in a basic solution, treat with charcoal, filter, and then re-precipitate the purified acid by adding a strong acid.[6]
Q4: Is it possible to purify furan-2-carboxylic acid by distillation?
While furan-2-carboxylic acid has a defined boiling point, distillation at atmospheric pressure is generally not recommended due to the high temperature required, which can cause decomposition.[3] However, distillation under reduced pressure (vacuum distillation) is a viable and effective method for obtaining a very pure, white product.[6] The compound can also be purified by sublimation.[4][6]
Q5: What is the most effective strategy for separating furan-2-carboxylic acid from furan-3-carboxylic acid?
Separating positional isomers like 2-furoic acid and 3-furoic acid is challenging due to their similar physical properties. Simple methods like recrystallization are often ineffective. The most robust strategies rely on chromatography:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for both analytical and preparative-scale separation.[7] Using a C8 or C18 column with a mobile phase of acetonitrile and acidified water can achieve baseline separation.[8]
-
Gas Chromatography (GC): For analytical purposes, GC-MS can effectively separate furan isomers, including methylated derivatives, suggesting its applicability to the carboxylic acid forms after appropriate derivatization.[9][10]
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
Problem 1: My recrystallized furan-2-carboxylic acid is still colored (yellow or brown).
-
Cause: This usually indicates the presence of polymeric or tarry by-products, which are common in syntheses involving furfural.[6] These impurities can get trapped in the crystal lattice during recrystallization.
-
Solution:
-
Repeat Recrystallization with Charcoal: Re-dissolve your product in the minimum amount of boiling water. Add a small amount (1-2% by weight) of decolorizing carbon.
-
Boil and Filter: Boil the solution for 10-15 minutes to allow the carbon to adsorb the impurities.[6]
-
Hot Filtration: Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon. This step is critical and must be done quickly to prevent premature crystallization.
-
Crystallize: Allow the clear, colorless filtrate to cool slowly to form pure crystals.
-
Problem 2: My product, synthesized via the Cannizzaro reaction, is contaminated with furfuryl alcohol.
-
Cause: The Cannizzaro reaction of furfural produces furan-2-carboxylic acid and furfuryl alcohol in a 1:1 molar ratio.[11] Inadequate workup can lead to contamination of the acid with the alcohol.
-
Solution:
-
Alkaline Wash/Extraction: After the reaction, the furoic acid is present as its sodium salt in the aqueous layer. Furfuryl alcohol is an organic-soluble neutral molecule. Extract the aqueous solution with a water-immiscible organic solvent (like ether) before acidification.[12] This will remove the furfuryl alcohol into the organic phase.
-
Acidification: Proceed to acidify the washed aqueous layer to precipitate the pure furan-2-carboxylic acid.[12]
-
Problem 3: My yield after recrystallization from water is very low.
-
Cause: Furan-2-carboxylic acid has a non-negligible solubility in cold water (approx. 3.7 g/100 mL).[4][12] Using too much water for dissolution or not cooling the solution sufficiently will result in significant product loss to the mother liquor.
-
Solution:
-
Minimize Solvent: Use only the absolute minimum amount of boiling water required to fully dissolve the crude acid. Add the water in small portions to the heated solid.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for at least one hour to maximize crystal formation.[12]
-
Recover from Mother Liquor: The mother liquor will still contain dissolved product.[6] This can be recovered by extraction with a suitable organic solvent (e.g., ether) after concentrating the aqueous solution.[6]
-
Workflow & Decision Making
Choosing the correct purification strategy depends on the scale, the nature of the impurities, and the required final purity. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: High-Purity Furan-2-Carboxylic Acid via Recrystallization
This protocol is effective for removing colored impurities and minor, less-soluble contaminants.
-
Dissolution: In a flask, add the crude furan-2-carboxylic acid. For every 10 g of crude material, add approximately 250 mL of deionized water. Heat the mixture to a rolling boil with stirring.
-
Decolorization: Once boiling, remove the heat source. Cautiously add 0.1-0.2 g of activated decolorizing carbon to the hot solution.
-
Hot Filtration: Bring the solution back to a boil for 5-10 minutes. Prepare a hot filtration setup (e.g., pre-heated funnel and flask). Filter the boiling solution quickly through fluted filter paper to remove the carbon. The filtrate should be clear and colorless.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in an oven at 60-80 °C or in a vacuum desiccator to a constant weight. The expected melting point should be sharp, around 133 °C.[1]
Protocol 2: Purification via Acid-Base Precipitation
This method is highly effective for removing neutral organic impurities like furfuryl alcohol and base-insoluble tars.
-
Dissolution: Dissolve the crude furan-2-carboxylic acid in a 1 M sodium hydroxide (NaOH) solution at room temperature, using just enough to achieve a clear solution (pH > 8).
-
Filtration (Optional): If insoluble impurities (tars) are present, filter the basic solution by gravity or vacuum filtration.
-
Precipitation: Cool the basic solution in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with vigorous stirring. Furan-2-carboxylic acid will begin to precipitate. Continue adding acid until the pH of the solution is ~2.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes. Collect the white precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified product to a constant weight. This product can be further purified by recrystallization (Protocol 1) if needed.
References
- Solubility of Things. (n.d.). Furoic acid.
- Kotani, A., Kusu, F., & Takamura, K. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed.
- Chen, J., et al. (2019). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH).
- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.
- Albouchi, A., & Murkovic, M. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health (NIH).
- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
- Cayman Chemical. (2022). 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORMATION.
- MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- BenchChem. (2025). A Comprehensive Technical Guide on the History and Discovery of 2-Furancarboxylic Acid.
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
- MDPI. (2020). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
- BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
- Wikipedia. (n.d.). 2-Furoic acid.
- PubChem. (n.d.). 2-Furancarboxylic acid.
- Organic Syntheses. (1956). 2-FUROIC ACID.
- SIELC Technologies. (n.d.). Separation of 2-Furancarboxylic acid on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). 3-Furoic acid.
- ChemicalBook. (n.d.). 2-Furoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Stenutz. (n.d.). furan-2-carboxylic acid.
- Journal of Chemical & Engineering Data. (2014). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
Sources
- 1. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. furan-2-carboxylic acid [stenutz.eu]
- 3. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 4. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of 2-Furancarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for Furan Compound Synthesis
Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furan-containing molecules. Furans are invaluable five-membered aromatic heterocycles, but their synthesis is often plagued by challenges related to ring stability, reaction control, and product purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Core Synthesis Challenges & Instability
The primary challenge in furan chemistry stems from the electronic nature of the furan ring itself. While aromatic, its resonance energy is significantly lower than that of benzene (~16 kcal/mol vs. ~36 kcal/mol), making it highly susceptible to degradation, particularly under acidic conditions. This inherent instability is the root cause of many common synthesis problems.
Q1: My reaction is turning into a black, insoluble polymer or tar. What is happening and how can I prevent it?
A1: This is one of the most common issues in furan synthesis and is almost always caused by decomposition of the furan ring.
Causality: Strong acids (both Brønsted and Lewis) can protonate the furan ring, breaking its aromaticity. This generates highly reactive electrophilic intermediates that readily polymerize, especially at elevated temperatures.[1] This process is exacerbated by electron-releasing substituents on the furan ring, which increase its reactivity. The formation of these complex polymeric byproducts is often referred to as "humin" formation, particularly in syntheses derived from carbohydrates.[2][3]
Prevention Strategies:
-
Use Milder Catalysts: Avoid harsh acids like concentrated H₂SO₄ or AlCl₃. Opt for milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts, which can be easily filtered out and often lead to cleaner reactions.[4][5]
-
Control Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For highly exothermic reactions, ensure efficient cooling. Nitration, for example, is often conducted at very low temperatures using mild nitrating agents like acetyl nitrate to prevent decomposition.[1]
-
Buffer the Reaction: If acidic conditions are unavoidable, using a buffered system can help maintain a less aggressive pH and prevent runaway degradation.
-
Choose the Right Solvent: Polar aprotic solvents, such as DMF, can have a stabilizing effect on furan derivatives.[6][7] For reactions under conventional heating, high-boiling aprotic solvents like toluene can provide better temperature control compared to solvent-free conditions, which risk localized overheating.[4]
Logical Troubleshooting Flow for Polymerization
Caption: The two stages of the Feist-Benary synthesis, highlighting the "interrupted" intermediate.
Part 3: Purification and Scale-Up
Q4: I've successfully synthesized my furan derivative, but I'm struggling with purification. What are the best methods?
A4: Purification of furan compounds depends heavily on their physical properties (volatility, polarity, crystallinity).
Common Purification Techniques:
-
Column Chromatography: This is the most versatile method. Silica gel is the standard stationary phase. A mobile phase of hexanes and ethyl acetate is a good starting point for many furan derivatives. [8]For very non-polar compounds that elute too quickly, consider using a less polar solvent system or alternative stationary phases. [9]2. Distillation: For volatile, low-molecular-weight furans, distillation (simple, fractional, or Kugelrohr) can be highly effective for removing non-volatile impurities. [9]3. Recrystallization: If your furan product is a solid, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Adsorption on Activated Carbon: For purification from reaction mixtures containing carbohydrates (e.g., HMF synthesis), adsorption of the furan derivative onto activated carbon followed by desorption with a solvent like ethanol can be an effective industrial method. [10]
Q5: My reaction worked perfectly on a 100 mg scale, but failed when I tried to scale it up to 10 g. What went wrong?
A5: Scale-up introduces challenges that are not apparent at the bench scale, primarily related to heat and mass transfer. [11] Key Scale-Up Pitfalls:
-
Thermal Management: Many furan syntheses are exothermic. In a small flask, heat dissipates quickly. In a large reactor, inefficient heat removal can lead to a temperature spike, causing the runaway polymerization described in Q1. [11]Ensure your large-scale reactor has adequate cooling capacity.
-
Mixing Efficiency: A magnetic stir bar is effective in a small flask but inadequate for a multi-liter reactor. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and reduced yield. Mechanical overhead stirrers with appropriate impeller designs are critical for effective mixing at scale. [11]* Reagent Addition Rate: Adding a reagent dropwise to a small flask may take minutes. The equivalent scaled-up addition may take an hour. A slow, controlled addition rate is crucial for managing exotherms and preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q: How do substituents on the furan ring affect its stability? A: Substituents have a profound effect. Electron-withdrawing groups (EWGs) like carboxyl or nitro groups decrease the ring's electron density. This deactivates the ring towards electrophilic attack and significantly increases its stability against acid-induced degradation. Conversely, electron-donating groups (EDGs) activate the ring, making it more reactive but also much less stable in the presence of acid. [1] Q: Can I perform a Friedel-Crafts acylation on a furan? A: Yes, but standard conditions (e.g., AlCl₃) are generally too harsh and will cause polymerization. [1]Milder catalysts like phosphoric acid, boron trifluoride etherate (BF₃·OEt₂), or the use of highly reactive anhydrides like trifluoroacetic anhydride (which may not require a catalyst) are necessary for successful acylation. [12] Q: I see a pyrrole byproduct in my Paal-Knorr synthesis. Where did it come from? A: The Paal-Knorr synthesis can also produce pyrroles if a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. [2]If you observe a nitrogen-containing byproduct, it is likely due to contamination from an amine source in your reagents or solvents. Ensure all materials are pure and anhydrous.
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol is adapted from methodologies emphasizing speed and efficiency. [4]
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, add hexane-2,5-dione (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol/water (3 mL in a 1:1 ratio) and a catalytic amount of HCl (2-3 drops of a 1 M solution). Note: For many substrates, an acid catalyst may not be necessary under microwave conditions.
-
Reaction: Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Workup and Purification: After the reaction, cool the vial to room temperature using a compressed air stream. Transfer the contents to a separatory funnel, dilute with water (10 mL), and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2,5-dimethylfuran by column chromatography (silica gel, hexanes/ethyl acetate gradient) or distillation if necessary.
Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
This protocol is a representative example of the Feist-Benary reaction. [13]
-
Reagent Preparation: To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and a mild base such as pyridine (1.2 eq).
-
Addition of Halo Ketone: While stirring, add chloroacetone (1.0 eq) dropwise to the mixture.
-
Reaction (Condensation): Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the disappearance of starting materials by TLC.
-
Reaction (Dehydration): After cooling the mixture, carefully add a catalytic amount of concentrated HCl (e.g., 0.1 eq) and stir at room temperature for 1 hour to promote dehydration of the intermediate.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (2025). ChemSusChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (2025). ChemSusChem.
- Managing instability of furan rings during functionalization. (2025). BenchChem Technical Support.
- Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. (2025). BenchChem.
- Common Reactions of Furfural to scalable processes of Residual Biomass. (n.d.).
- Synthetic Strategies to Substituted Chiral Furans: A Review. (2025).
- Furan. (n.d.). Organic Syntheses Procedure.
- Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Str
- Catalytic transformations for agro-waste conversion to 5-hydroxymethylfurfural and furfural: Chemistry and scale-up development. (n.d.). RSC Publishing.
- Technical Support Center: Paal-Knorr Furan Synthesis. (2025). BenchChem.
- Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC.
- Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. (n.d.). PMC - NIH.
- Common side reactions in the synthesis of furans. (2025). BenchChem.
- Feist-Bénary Furan Synthesis Mechanism. (2021). YouTube.
- Optimization of reaction conditions for furan synthesis. (2025). BenchChem.
- Furan synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. (n.d.).
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Furan Derivatives: Preparation & Hydrogen
- Help with purific
- METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
- Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. (2019).
- Furan platform chemicals beyond fuels and plastics. (2021). Green Chemistry (RSC Publishing).
- Reactions of Furan Compounds. XI. Side Chain Reactions of Furfural and Furfuryl Alcohol over Nickel-Copper and Iron-Copper Catalysts. (n.d.). Journal of the American Chemical Society.
- Synthesis of Furan. (n.d.). MBB College.
- Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi.
- Preparation and Properties of Furan. (n.d.).
- Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.).
- A furan synthesis with polarity inversion - Solving Exam Riddles in Organic Chemistry 27. (2025). YouTube.
- Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. (2020). YouTube.
- Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering.
- Understanding the reaction route of selectively converting furfural to furan over the alkali-induced Co-Mo2C heterostructure. (2025).
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses? (2025). Chemistry Stack Exchange.
- Feist–Benary synthesis. (n.d.). Wikipedia.
- Feist-Bénary Reaction. (n.d.). Alfa Chemistry.
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (2025). BenchChem.
- Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. (n.d.).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Furan. (n.d.). Wikipedia.
- Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as c
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Technical Support Center: Enhancing the Biological Activity of Furan Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered when enhancing the biological activity of furan-containing compounds. The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic and steric properties make it a valuable bioisostere for other aromatic rings, like phenyl or thiophene, often improving pharmacokinetic profiles.[1][6][7] However, optimizing the activity of furan derivatives is not without its challenges. This guide is designed to provide practical, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low Target Potency or Affinity
You've synthesized a furan-containing hit compound, but its potency against the biological target is lower than desired.
Potential Causes:
-
Suboptimal Substituent Positioning: The placement of functional groups on the furan ring is critical for activity. Electrophilic substitutions typically favor the 2-position, but structure-activity relationship (SAR) studies often reveal that substitutions at other positions are crucial for optimal receptor binding.[1]
-
Incorrect Electronic Properties: The electron-donating or -withdrawing nature of substituents can significantly impact interactions with the target protein. For example, electron-withdrawing groups like nitro groups can enhance bioactivity in certain contexts, such as for antimicrobial agents.[1]
-
Steric Hindrance: Bulky substituents on the furan ring or adjacent positions may prevent the molecule from fitting optimally into the target's binding pocket.
-
Poor Ring Conformation: The overall three-dimensional shape of the molecule, influenced by the furan ring and its substituents, may not be ideal for productive binding.
Recommended Solutions:
-
Systematic SAR Exploration:
-
Positional Isomerism: Synthesize and test isomers with substituents at all possible positions of the furan ring (e.g., 3-, 4-, and 5-positions if starting with a 2-substituted furan). This will empirically determine the optimal placement for key interactions.[8]
-
Electronic Modulation: Introduce a variety of electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -CF₃, -CN, -NO₂) groups to probe the electronic requirements of the binding pocket.[1]
-
-
Bioisosteric Replacement:
-
If the furan ring itself is suspected to be suboptimal, consider replacing it with other five-membered heterocycles like thiophene, pyrrole, or oxazole.[7] This can alter electronic properties and hydrogen bonding capacity while maintaining a similar core structure.[6][7]
-
Fused ring systems, such as benzofurans, can enhance lipophilicity and improve receptor binding through additional π-π stacking interactions.[1][9]
-
-
Computational Modeling:
-
Use molecular docking simulations to predict the binding mode of your furan derivatives. This can provide structural hypotheses for the observed SAR and guide the design of new analogs with improved binding geometries.
-
Workflow for Troubleshooting Low Potency
Caption: A decision tree for addressing low compound potency.
Problem 2: Poor Aqueous Solubility
Your furan derivative shows promising activity but is difficult to work with due to low solubility in aqueous buffers, which can lead to inaccurate assay results and poor bioavailability.[10][11]
Potential Causes:
-
High Lipophilicity: The compound may be too "greasy," with a high LogP value, leading to poor partitioning into water. This is a common issue with drug candidates.[10][12]
-
Strong Crystal Lattice Energy: The molecule may pack very efficiently in its solid state, making it difficult for solvent molecules to break the crystal apart and solvate individual molecules.
-
Lack of Ionizable Groups: The absence of acidic or basic centers prevents the formation of more soluble salt forms.
Recommended Solutions:
-
Introduce Polar Functional Groups:
-
Add hydrogen bond donors and acceptors such as hydroxyl (-OH), amine (-NH₂), or amide (-CONH₂) groups. These can significantly increase interaction with water.
-
Causality: Polar groups increase the polarity of the molecule and its ability to form hydrogen bonds with water, which helps overcome the energy penalty of breaking the compound's crystal lattice.
-
-
Reduce Lipophilicity (LogP):
-
Replace lipophilic groups (e.g., a phenyl ring) with more polar heterocycles (e.g., pyridine). This is a classic medicinal chemistry strategy.[13]
-
Incorporate polar atoms like nitrogen or oxygen into aliphatic or aromatic side chains.
-
-
Introduce an Ionizable Center:
-
Incorporate a basic nitrogen (e.g., a pyridine or a tertiary amine) or an acidic group (e.g., a carboxylic acid). This allows for the formation of highly soluble salt forms (e.g., hydrochloride or sodium salts).
-
-
Disrupt Crystal Packing:
-
Introduce "twists" or non-planar groups into the molecule. For example, adding a methyl group can disrupt π-π stacking between aromatic rings, weakening the crystal lattice and often improving solubility.[13]
-
| Strategy | Example Modification | Typical Effect on Solubility | Potential Pitfall |
| Increase Polarity | Add -OH or -CONH₂ group | 10-100 fold increase | May introduce new metabolic liabilities or reduce permeability. |
| Introduce Charge | Add a basic amine | >1000 fold increase (as salt) | Can alter target binding or introduce off-target effects. |
| Reduce Lipophilicity | Replace benzene with pyridine | 2-10 fold increase | May negatively impact potency if lipophilic interaction is key. |
| Disrupt Planarity | Introduce an ortho-methyl group | 2-5 fold increase | Can cause steric clashes in the binding pocket. |
Protocol: Kinetic Solubility Assay (Nephelometry)
This is a high-throughput method to quickly assess the solubility of your new derivatives.
-
Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Dispensing: In a clear 96-well plate, dispense phosphate-buffered saline (PBS), pH 7.4.
-
Addition: Add 1-2 µL of your DMSO stock solution to the PBS wells to achieve a final concentration range (e.g., 1-200 µM).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm. The concentration at which the signal sharply increases above the background is the kinetic solubility limit.
Problem 3: High Metabolic Instability
The compound is potent in vitro but shows rapid clearance in liver microsome assays or in vivo, suggesting it is being metabolized too quickly.
Potential Causes:
-
Furan Ring Oxidation: The furan ring itself is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which can lead to ring-opening and the formation of reactive, toxic metabolites like cis-enedials.[14][15][16] This is a primary metabolic liability for many furan-containing drugs.[17]
-
Metabolic "Hot Spots": Other parts of the molecule, such as benzylic positions or N-alkyl groups, can be sites of rapid metabolism.
Recommended Solutions:
-
Block Metabolic Sites ("Metabolic Blocking"):
-
On the Furan Ring: Introduce an electron-withdrawing group (e.g., -CF₃) directly onto the furan ring. This deactivates the ring towards oxidation by lowering the electron density.
-
On Adjacent Groups: If metabolism is occurring at a benzylic C-H bond, replace the hydrogen with a fluorine atom or a methyl group. The C-F bond is much stronger and resistant to oxidation.[18]
-
-
Bioisosteric Replacement of the Furan Ring:
-
Deuteration:
-
Replace specific C-H bonds at suspected metabolic hot spots with C-D (deuterium) bonds. The C-D bond is stronger than the C-H bond, leading to a "kinetic isotope effect" that can slow down CYP-mediated metabolism at that position.
-
Metabolic Hot-Spot Mitigation Strategies
Caption: Common metabolic liabilities and corresponding mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: Is the furan ring itself inherently toxic?
A1: The furan ring can be associated with toxicity, primarily due to its metabolic activation.[16] Oxidation by CYP enzymes can produce a reactive intermediate, cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and potential carcinogenicity.[15][21] However, not all furan-containing compounds are toxic.[15] The likelihood of forming this reactive metabolite depends heavily on the substitution pattern of the furan ring.[15] Medicinal chemists often mitigate this risk by introducing substituents that block metabolism or by using the furan ring as a bioisostere in a way that its metabolic liabilities are minimized.[1]
Q2: When should I choose a furan ring over a phenyl ring in my drug design?
A2: A furan ring is an excellent bioisosteric replacement for a phenyl ring and offers several potential advantages.[1]
-
Improved Solubility: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can improve aqueous solubility compared to the more lipophilic phenyl ring.[22]
-
Metabolic Profile: Replacing a phenyl ring with a furan can block aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds. However, one must then consider the potential for furan ring oxidation as a new metabolic route.
-
Vectorial Properties: The furan provides different vectors for substituents compared to a phenyl ring, which can lead to novel and improved interactions within a target's binding site.
-
Reduced Lipophilicity: Furan is generally less lipophilic than benzene, which can be beneficial for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Q3: What are the key challenges in the chemical synthesis of complex furan derivatives?
A3: While the furan scaffold is valuable, its synthesis can present challenges. The furan ring is sensitive to strong acids, which can cause polymerization or ring-opening.[23] Therefore, reactions like Friedel-Crafts alkylations are often problematic.[23] Many synthetic routes require mild reaction conditions.[22] Furthermore, achieving specific substitution patterns can be difficult, as electrophilic substitution strongly favors the 2-position, requiring more complex strategies to access other isomers.[1][22] The stability of the furan ring can also be an issue during multi-step syntheses, especially under oxidative or acidic conditions.[24][25]
Q4: How do I perform a structure-activity relationship (SAR) study on a furan scaffold?
A4: A systematic SAR study is crucial for optimizing the activity of your furan derivatives.[8][22][26]
-
Anchor the Scaffold: Identify the core furan scaffold that is essential for activity.
-
Probe the 2- and 5-positions: These are often the most synthetically accessible and are frequently critical for activity.[1] Systematically vary substituents at these positions to explore effects on potency, selectivity, and ADME properties.
-
Explore the 3- and 4-positions: Although often more synthetically challenging to access, substitution at these positions can provide crucial insights and lead to significant improvements in activity by probing different regions of the binding pocket.
-
Modify Linking Groups: If the furan is a linker between two other parts of the molecule, vary its point of attachment and the nature of the linking atoms.
-
Iterate Based on Data: Use the data from each round of synthesis and testing (potency, solubility, metabolic stability) to build a coherent SAR model that guides the design of the next generation of compounds.[9]
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available from: [Link]
-
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Current Medicinal Chemistry. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available from: [Link]
-
Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research. Available from: [Link]
-
Bioisosterism in Medicinal Chemistry. ResearchGate. Available from: [Link]
- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. CoLab.
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PubMed Central. Available from: [Link]
-
SAR studies of furan derivatives. ResearchGate. Available from: [Link]
-
Clinically approved drugs containing furan ring. ResearchGate. Available from: [Link]
-
Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Available from: [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available from: [Link]
-
Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions. Methods in Molecular Biology. Available from: [Link]
-
Examples of furan derivatives with biological activity. ResearchGate. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available from: [Link]
-
Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Available from: [Link]
-
When poor solubility becomes an issue: from early stage to proof of concept. Semantic Scholar. Available from: [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]
-
Synthesis and biological activities of furan derivatives. ResearchGate. Available from: [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available from: [Link]
-
The behaviour of furan derivatives in polymerization reactions. ResearchGate. Available from: [Link]
-
Bioisosteric Replacements. Chemspace. Available from: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Institutes of Health. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]
-
Tactics to Improve Solubility. Royal Society of Chemistry. Available from: [Link]
-
Strategies to Improve Solubility of Drug Candidates. American Chemical Society. Available from: [Link]
-
Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Available from: [Link]
-
Methods to Increase the Metabolic Stability of 18 F-Radiotracers. MDPI. Available from: [Link]
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Technical Support Center: Method Development for Scaling Up Furan Synthesis
Welcome to the technical support center for furan synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals who are transitioning furan synthesis from the laboratory bench to pilot or production scale. Scaling up presents unique challenges that are often not apparent during small-scale experiments. This resource provides in-depth, experience-driven answers to common problems, focusing on the underlying scientific principles to empower you to troubleshoot your specific process effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning a successful scale-up campaign.
Q1: What are the primary challenges when moving from lab-scale to pilot-scale furan synthesis?
The most significant challenge arises from the change in the surface-area-to-volume ratio.[1][2] As the reactor volume increases, the surface area available for heat exchange does not increase proportionally.[2] This disparity can lead to critical issues in:
-
Thermal Management: Exothermic reactions that are easily controlled in a small flask can become difficult to manage, potentially leading to thermal runaway.[1][3][4]
-
Mixing Efficiency: Achieving homogenous mixing in a large vessel is more complex, which can result in localized "hot spots" or concentration gradients, leading to byproduct formation and reduced yields.[4]
-
Mass Transfer: In heterogeneous reactions (e.g., with a solid catalyst), the rate of reaction can become limited by the speed at which reactants are transported to the catalyst surface, an issue less prominent in well-stirred small flasks.
Q2: How do I choose between batch and continuous flow processing for scale-up?
The choice depends on your production goals, reaction kinetics, and safety considerations.
-
Batch Reactors are suitable for smaller production volumes and multi-purpose plants where flexibility is key. However, managing exotherms can be challenging and often requires slow, time-inefficient addition of reagents.[3]
-
Continuous Flow Reactors (e.g., plug flow reactors) offer superior heat and mass transfer due to their high surface-area-to-volume ratio.[3][5] This makes them exceptionally well-suited for highly exothermic or fast reactions.[3] They can significantly improve safety, increase yield, and streamline multi-step syntheses by eliminating the isolation of unstable intermediates.[6][7][8] For many modern pharmaceutical and fine chemical processes, continuous flow is becoming the preferred method for scaling up furan synthesis.[9][10]
Q3: What are the key safety considerations for large-scale furan synthesis?
-
Exothermic Reactions: A thorough understanding of the reaction's thermal profile is critical.[4] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) should be used to determine the heat of reaction and potential for thermal runaway.[4]
-
Reagent Handling: Many reagents used in furan synthesis, as well as furan itself, are hazardous. Furan is extremely flammable, toxic, and a potential carcinogen and peroxide former.[11][12] Ensure proper personal protective equipment (PPE), ventilation (e.g., fume hoods), and grounding of equipment to prevent static discharge.[11][12]
-
Pressure Management: If gaseous byproducts are formed, the reactor must be equipped with appropriately sized pressure relief systems.[4]
-
Material Stability: Furan and its derivatives can be unstable, especially under acidic or basic conditions or during prolonged heating.[13][14] The stability of all reactants, intermediates, and products under process conditions should be evaluated.[14]
Part 2: Troubleshooting Guides
This section provides a structured, Q&A-based approach to solving specific problems you may encounter during your scale-up experiments.
Guide 1: Low Yield & Incomplete Conversion
Q: My reaction yield has dropped significantly upon scale-up, and I'm observing incomplete conversion of my starting materials. What's happening?
This is a classic scale-up problem often rooted in mass and heat transfer limitations. Let's break down the potential causes and solutions.
Potential Cause 1: Inefficient Mixing
-
Why it happens: In a large reactor, simply scaling up the stirrer speed doesn't guarantee the same mixing efficiency as in a small flask. "Dead zones" can form where reactants are not adequately mixed, leading to localized concentration gradients and stalling the reaction.[4]
-
How to diagnose:
-
Observe the reactor for visible signs of poor mixing (e.g., solids settling, color non-uniformity).
-
Take samples from different locations in the reactor (if possible) to check for concentration differences.
-
-
Solutions:
-
Optimize Agitation: Work with a chemical engineer to select the appropriate impeller type (e.g., pitched-blade turbine for better axial flow) and optimize the stirrer speed and position.
-
Install Baffles: Baffles are crucial in large reactors to disrupt vortex formation and improve top-to-bottom mixing.
-
Consider a Flow Reactor: Continuous flow reactors inherently provide superior mixing and eliminate this issue.[5]
-
Potential Cause 2: Catalyst Deactivation
-
Why it happens: At a larger scale, the total amount of impurities introduced with the reactants increases. These impurities can act as poisons, blocking the active sites on your catalyst.[15] Additionally, localized high temperatures (hot spots) from poor heat transfer can cause thermal degradation or "coking" on the catalyst surface.[15]
-
How to diagnose:
-
Solutions:
-
Feedstock Purification: Implement a purification step for your starting materials before they enter the reactor.
-
Catalyst Regeneration: Investigate protocols for regenerating the catalyst (e.g., controlled oxidation to burn off coke).
-
Switch to a More Robust Catalyst: Explore catalysts known for higher stability under your reaction conditions.
-
Troubleshooting Workflow: Low Yield
A decision tree for troubleshooting low yields.
Guide 2: Poor Selectivity & Byproduct Formation
Q: My lab-scale reaction was very clean, but now I'm seeing significant byproduct formation. Why is this happening and how can I fix it?
This issue is almost always linked to a loss of control over reaction parameters at scale, particularly temperature and concentration.
Potential Cause 1: Thermal "Hot Spots"
-
Why it happens: As discussed, poor heat dissipation in large reactors can lead to localized regions where the temperature is much higher than the sensor reading for the bulk mixture.[1][4] These hot spots can accelerate side reactions that have a higher activation energy than your desired reaction, leading to impurities.
-
How to diagnose:
-
This can be difficult to measure directly. Multiple temperature probes at different locations can help.
-
Analyze the byproducts. Are they consistent with degradation products or known side reactions that occur at higher temperatures?
-
-
Solutions:
-
Improve Heat Removal: Ensure your reactor's cooling jacket is operating at maximum efficiency. Consider adding internal cooling coils for very high-duty reactions.[4]
-
Controlled Reagent Addition (Semi-Batch): For batch processes, add the most reactive reagent slowly and sub-surface to allow the cooling system to keep up with the heat generation.[2][3]
-
Utilize a Flow Reactor: The superior heat transfer of a flow reactor is the most effective way to eliminate hot spots and maintain precise temperature control.[3][5]
-
Potential Cause 2: Competing Reactions in Paal-Knorr Synthesis
-
Why it happens: The Paal-Knorr synthesis, a common method for preparing furans from 1,4-dicarbonyl compounds, is acid-catalyzed.[16][17] However, if the conditions are too harsh (e.g., strong acid, high temperature for prolonged periods), degradation or side reactions can occur.[18][19] In syntheses aiming for pyrroles, furan formation can become a significant competing byproduct if the pH is too low (e.g., below 3).[20]
-
How to diagnose:
-
Use analytical techniques like GC-MS or LC-MS to identify the structure of the main byproduct.
-
Monitor the reaction pH throughout the process.
-
-
Solutions:
-
Milder Catalyst: Switch from strong mineral acids (H₂SO₄, HCl) to milder catalysts like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[18][21]
-
Optimize Conditions: Carefully control the reaction temperature and time. Monitor the reaction by TLC or HPLC to determine the optimal endpoint before byproduct formation becomes significant.[20]
-
Microwave-Assisted Synthesis: For some applications, microwave heating can dramatically reduce reaction times and improve yields by minimizing thermal degradation.[18][20]
-
Comparison: Batch vs. Continuous Flow for Furan Synthesis
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor (Low Surface Area:Volume) | Excellent (High Surface Area:Volume)[3] |
| Temperature Control | Difficult, risk of hot spots[4] | Precise, isothermal control possible[5] |
| Mixing | Can be challenging to homogenize | Excellent, rapid mixing |
| Safety | Higher risk for exotherms[1] | Inherently safer, small reaction volume[6][10] |
| Yield | Often lower due to side reactions | Typically higher yields and purity[6][9] |
| Scalability | Complex, non-linear | Simple, "scaling out" by running longer |
| Ideal Use Case | Small volumes, multi-product synthesis | Exothermic/fast reactions, dedicated production[8] |
Part 3: Experimental Protocol Example
Protocol: Continuous Flow Synthesis of 2,5-Diaryl Furans
This protocol is an example of a modern approach to furan synthesis that leverages the advantages of continuous flow to improve safety and yield, avoiding the isolation of an unstable endoperoxide intermediate.[6][7]
Objective: To synthesize a 2,5-diaryl furan from a 1,3-diene precursor using a two-step oxidation-dehydration sequence in a continuous flow setup.
Materials:
-
1,3-Diene precursor (e.g., trans,trans-1,4-diphenyl-1,3-butadiene)
-
Photosensitizer (e.g., Rose Bengal)
-
Appel Reagent components: Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Continuous flow system with two syringe pumps, a T-mixer, a gas-permeable tubing reactor for oxidation, a heated coil reactor for dehydration, and a back-pressure regulator.
Workflow Diagram: Continuous Flow Synthesis
A schematic for the continuous flow synthesis of furans.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of the 1,3-diene precursor and photosensitizer in CH₂Cl₂ at the desired concentration (e.g., 0.025 M).
-
Solution B: Prepare a fresh solution of the Appel reagent (e.g., 0.05 M of PPh₃ and CBr₄) in CH₂Cl₂.
-
-
System Setup:
-
Assemble the flow reactor system as shown in the diagram above. Ensure all connections are secure.
-
The first reactor (R1) should be made of gas-permeable tubing (e.g., Teflon AF-2400) and wrapped around a light source (e.g., a high-power LED) for the photooxidation step.
-
The second reactor (R2) should be a standard tubing coil placed in a heating block or oil bath set to the desired temperature (e.g., 25-40 °C).
-
Set the back-pressure regulator to maintain a stable pressure throughout the system (e.g., 10 bar) to prevent solvent boiling and ensure consistent flow.
-
-
Reaction Execution:
-
Begin pumping Solution A through the system at a set flow rate (e.g., 0.15 mL/min).
-
Introduce a stream of air or oxygen into the T-mixer with Solution A just before it enters the photoreactor (R1). The singlet oxygen generated in situ will react with the diene to form the endoperoxide.
-
Simultaneously, pump Solution B at a corresponding flow rate (e.g., 0.15 mL/min) to the second T-mixer (Mix2).
-
The stream from R1 (containing the endoperoxide) and the stream of Solution B are combined in Mix2 and enter the heated coil reactor (R2). The Appel reagent facilitates the dehydration of the endoperoxide to the furan.
-
The reaction mixture exits R2, passes through the back-pressure regulator, and is collected in a flask.
-
-
Work-up and Purification:
-
Once the desired amount of product is collected, the crude reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 2,5-diaryl furan. This continuous flow method often results in significantly higher yields compared to batch processes.[6]
-
References
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Technical Support Center: Proactive Strategies for Mitigating Compound Degradation in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot compound degradation in biological assays. Inconsistent or irreproducible data is a significant roadblock in research and development, and compound instability is a frequent, yet often overlooked, culprit. This resource provides in-depth, experience-driven guidance to help you ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental questions surrounding compound degradation, providing a foundational understanding of the issue.
Q1: My assay results are inconsistent. Could compound instability be the cause?
A1: Absolutely. Inconsistent results, such as variable IC50 values or a loss of potency over time, are hallmark signs of compound instability.[1] Degradation reduces the effective concentration of your active compound during the experiment, leading to an underestimation of its true biological activity and poor reproducibility.[1] The chemical nature of the compound, components of the assay medium, and the duration of incubation are all critical factors that can contribute to this degradation.[1]
Q2: What are the primary drivers of compound degradation in an in vitro setting?
A2: Compound instability in biological assays can be broadly classified into two categories: chemical and metabolic.
-
Chemical Instability: This refers to the degradation of a compound due to its inherent reactivity with the components of the assay medium.[1] Key factors include:
-
pH: Many compounds are susceptible to hydrolysis at acidic or basic pH levels.[1][2]
-
Oxidation: Dissolved oxygen or reactive oxygen species (ROS) generated by cellular processes can oxidize sensitive compounds.[1][3]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to certain wavelengths of light.[2][4]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[2][4]
-
-
Metabolic Instability: In cell-based assays or assays using cellular fractions (like microsomes), enzymatic activity can lead to the metabolic conversion of your compound into inactive or less active metabolites.
Q3: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?
A3: This is a common issue related to a compound's poor aqueous solubility.[5] While many organic compounds are readily soluble in 100% DMSO, their solubility can dramatically decrease when introduced into an aqueous environment.[5][6] This phenomenon, often referred to as "kinetic solubility," can lead to the formation of precipitates, which can interfere with assay readouts and effectively lower the concentration of the soluble, active compound.[7]
Q4: Can my compound be lost due to factors other than chemical degradation?
A4: Yes. A decrease in the effective concentration of your compound is not always due to chemical breakdown.[8] Other important factors to consider include:
-
Adsorption to Labware: Hydrophobic compounds, in particular, can adsorb to the surfaces of plastic labware, such as microplates and pipette tips.[9][10][11] This non-specific binding can significantly reduce the amount of compound available to interact with the biological target.[11]
-
Solvent Evaporation: During long incubation periods, evaporation of the solvent can lead to an increase in the concentration of your compound, which can also affect your results.[9]
II. Troubleshooting Guides: A Practical Approach to Problem-Solving
This section provides structured troubleshooting workflows to help you systematically identify and resolve issues with compound stability.
Guide 1: Investigating Inconsistent Bioactivity
If you are observing variable results or a loss of compound potency, follow this workflow to diagnose the problem.
dot graph TD { A[Inconsistent Bioactivity Observed] --> B{Verify Compound Purity and Identity}; B --> C{Is the compound pure?}; C -- Yes --> D{Assess Solubility in Assay Medium}; C -- No --> E[Source fresh, high-purity compound]; D --> F{Is the compound soluble?}; F -- Yes --> G{Perform Stability Assessment in Assay Buffer}; F -- No --> H[Optimize formulation to improve solubility]; G --> I{Is the compound stable in buffer?}; I -- Yes --> J{Perform Stability Assessment with Biological Components (Cells/Microsomes)}; I -- No --> K[Identify degradation products (LC-MS) and optimize assay conditions]; J --> L{Is the compound stable with biological components?}; L -- Yes --> M[Consistent Results Achieved]; L -- No --> N[Identify metabolites (LC-MS/MS) and consider modifying assay or compound]; } caption: "Workflow for Troubleshooting Inconsistent Bioactivity"
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting any new experiments, confirm the purity and identity of your compound stock. Use an analytical technique like HPLC or LC-MS to check for the presence of impurities or degradation products.[12]
-
Evaluate Solubility: Poor solubility can mimic instability.[13] Visually inspect for precipitation when the compound is added to the assay buffer. If precipitation is observed, you will need to improve the compound's solubility.
-
Stability in Assay Buffer: Incubate the compound in the assay buffer under the same conditions as your experiment (time, temperature, etc.) but without the biological components. Analyze samples at different time points using HPLC or LC-MS to quantify the amount of remaining parent compound.[14]
-
Stability with Biological Components: If the compound is stable in the assay buffer alone, repeat the stability assessment in the presence of cells or other biological materials used in your assay.[15] This will help determine if metabolic degradation is occurring.
-
Identify Degradation Products/Metabolites: If instability is confirmed, use LC-MS/MS to identify the degradation products or metabolites.[16] This information can provide valuable clues about the degradation pathway and help in designing mitigation strategies.
Guide 2: Addressing Compound Precipitation
If you observe precipitation upon adding your DMSO stock to the aqueous assay buffer, use the following guide.
dot graph TD { A[Compound Precipitation Observed] --> B{Decrease Final Compound Concentration}; B --> C{Does precipitation persist?}; C -- No --> D[Proceed with experiment]; C -- Yes --> E{Increase DMSO Concentration (if tolerated by the assay)}; E --> F{Does precipitation persist?}; F -- No --> G[Validate assay performance with higher DMSO]; F -- Yes --> H{Utilize Solubility Enhancers}; H --> I{Select appropriate enhancer (e.g., co-solvents, cyclodextrins)}; I --> J[Reformulate compound and re-evaluate solubility]; } caption: "Workflow for Addressing Compound Precipitation"
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest approach is to test a lower concentration of your compound.
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.5% to 1%) may be sufficient to keep the compound in solution.[5] However, you must validate that the higher DMSO concentration does not affect the biological activity of your assay.
-
Utilize Formulation Strategies: For highly insoluble compounds, more advanced formulation strategies may be necessary. These can include the use of co-solvents, surfactants, or cyclodextrins to improve aqueous solubility.[17][18]
III. Proactive Strategies for Ensuring Compound Stability
The best approach to dealing with compound degradation is to prevent it from happening in the first place. This section outlines best practices for compound handling and storage, as well as experimental design.
Best Practices for Compound Handling and Storage
Proper storage is crucial for maintaining the long-term integrity of your compounds.[19]
| Best Practice | Rationale |
| Store at Low Temperatures | Reduces the rate of chemical degradation.[12][19] |
| Protect from Light | Prevents photodegradation of light-sensitive compounds.[4][20] |
| Use Tightly Sealed Containers | Minimizes exposure to air and moisture, which can cause oxidation and hydrolysis.[12] |
| Store Under Inert Gas | For highly sensitive compounds, storing under an inert atmosphere like argon or nitrogen can prevent oxidation.[18][19] |
| Aliquot Stock Solutions | Minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation.[6] |
| Regularly Check Inventory | Implement a system to track the age and storage conditions of your compounds.[21][22] |
Experimental Design Considerations
Careful experimental design can significantly reduce the risk of compound degradation.
| Consideration | Recommendation |
| Minimize Incubation Time | Where possible, shorten the duration of the assay to reduce the time the compound is exposed to potentially degrading conditions. |
| Optimize pH of Assay Buffer | If your compound is pH-sensitive, ensure the assay buffer is at a pH where the compound is most stable.[23] |
| Include Stabilizers | For compounds prone to oxidation, consider adding antioxidants to the assay buffer.[3] |
| Use Low-Binding Plates | For hydrophobic compounds, use low-adsorption microplates to minimize loss due to non-specific binding.[11] |
| Include Control Wells | Always include control wells with the compound in the assay medium without biological components to monitor for chemical degradation over the course of the experiment. |
IV. Key Experimental Protocols
This section provides detailed protocols for essential experiments to assess compound stability.
Protocol 1: Aqueous Buffer Stability Assay
Objective: To determine the chemical stability of a compound in the assay buffer over time.
Materials:
-
Test compound
-
DMSO
-
Assay buffer
-
HPLC or LC-MS system
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Spike the stock solution into the assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is consistent with your biological assay.
-
Immediately take a "time zero" sample and analyze it by HPLC or LC-MS to determine the initial peak area of the parent compound.
-
Incubate the remaining solution under the same conditions as your biological assay (e.g., 37°C for 24 hours).
-
Take samples at various time points (e.g., 1, 4, 8, and 24 hours) and analyze them by HPLC or LC-MS.
-
Calculate the percentage of the compound remaining at each time point relative to the time zero sample.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of a compound under stress conditions.
Materials:
-
Test compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide
-
HPLC or LC-MS/MS system
-
UV light source
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[12]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.[12]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[12]
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for 24 hours.[12]
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours.[12]
-
Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS/MS to identify and characterize any degradation products.
V. References
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Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. (2025). ResearchGate. [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). NIH. [Link]
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10 Best Practices for Using Lab Chemical Storage Cabinets. (2025). Ziebaq. [Link]
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Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. [Link]
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Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
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Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. (n.d.). NIH. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). jddt.org. [Link]
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Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). NIH. [Link]
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Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). NIH. [Link]
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Adsorption in Action: Molecular Dynamics as a Tool to Study Adsorption at the Surface of Fine Plastic Particles in Aquatic Environments. (n.d.). ACS Publications. [Link]
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The adsorption of drugs on nanoplastics has severe biological impact. (2024). ResearchGate. [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. (2022). aaps.org. [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). chromatographyonline.com. [Link]
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What are the probable reasons for the increase in assay during the stability study of a drug product. (2023). Pharma Growth Hub. [Link]
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Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). e-gmp.com. [Link]
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Strategies to Reduce Drug Discovery and Development Time. (2023). Pion Inc. [Link]
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What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. (2025). Chemxpert Database. [Link]
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Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]
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ANALYTICAL METHOD ASSESSMENT. (n.d.). NCBI. [Link]
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Competitive Adsorption Studies of Cd(II) and As(III) by Poly (Butylene Succinate) Microplastics: Based on Experimental and Theoretical Calculation. (n.d.). MDPI. [Link]
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Evaluation of a Cell-Based Potency Assay for Detection of the Potency of TrenibotulinumtoxinE® (TrenibotE). (n.d.). MDPI. [Link]
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IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. (2022). Trepo - Tampereen yliopisto. [Link]
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Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm. [Link]
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Compound precipitation in high-concentration DMSO solutions. (n.d.). PubMed. [Link]
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Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate. [Link]
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Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). ResearchGate. [Link]
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Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (n.d.). ResearchGate. [Link]
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Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Books. [Link]
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rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Oxford Academic. [Link]
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Precipitation Reaction- Definition, Principle, Steps, Types, Uses. (2022). Microbe Notes. [Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. [Link]
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In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]
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Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2025). ResearchGate. [Link]
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How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]
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Validation & Comparative
A Predictive Comparative Analysis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid as a Novel Antifungal Agent
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the demand for novel antifungal agents with unique mechanisms of action is paramount. Furan-based chemical scaffolds have emerged as a promising area of research, demonstrating a broad spectrum of biological activities.[1] This guide provides a predictive comparative analysis of a specific furan derivative, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, against established antifungal drugs.
Due to the limited publicly available data on the specific antifungal properties of this compound, this analysis will draw upon published data from structurally similar furan-2-carboxylic acid derivatives. This approach allows for a scientifically grounded prediction of its potential efficacy and mechanism of action, providing a framework for its future evaluation.
Mechanisms of Action: A Comparative Overview
The efficacy of an antifungal agent is intrinsically linked to its molecular target. Here, we compare the established mechanisms of action of three major classes of antifungals with the hypothesized mechanism of this compound.
Established Antifungals
-
Polyenes (e.g., Amphotericin B): This class of antifungals directly targets the fungal cell membrane. Polyenes bind to ergosterol, a key sterol in the fungal membrane, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately resulting in cell death.
-
Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.
-
Echinocandins (e.g., Caspofungin): Echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component. This disruption of the cell wall leads to osmotic instability and cell lysis.
Hypothesized Mechanism of this compound
Based on structure-activity relationship studies of related furan derivatives, two primary mechanisms of action are plausible for this compound:
-
Disruption of Cell Membrane Integrity: Studies on 5-arylfuran-2-carboxamide derivatives suggest that the hydrophobic nature of substituents on the furan ring can lead to the disorganization of the fungal cell membrane.[2] The phenoxymethyl group at the 5-position of the target compound could contribute to this hydrophobic interaction, leading to increased membrane permeability and cell death.
-
Inhibition of Succinate Dehydrogenase (SDH): Recent investigations into furan-carboxylic acid derivatives have pointed towards the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3] Inhibition of SDH would disrupt cellular respiration and energy production, leading to fungal cell death.
The following diagram illustrates the distinct mechanisms of action of the comparator antifungals and the hypothesized targets for the furan-based compound.
Caption: Mechanisms of action of established and hypothesized antifungal agents.
Comparative In Vitro Efficacy: A Predictive Analysis
The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table presents a comparative summary of reported MIC values for established antifungals and predictive MIC ranges for furan-2-carboxylic acid derivatives against key fungal pathogens.
It is crucial to note that the MIC values for the furan derivative are based on structurally similar compounds and serve as a predictive benchmark for the potential activity of this compound.
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| This compound (Predictive, based on analogs) | 64 - 125 µg/mL[2][4] | Likely higher than C. albicans | Data not available |
| Amphotericin B | 0.25 - 1.0 µg/mL[5][6] | 0.5 - 2.0 µg/mL[7][8] | 0.25 - 1.0 µg/mL[2][9] |
| Fluconazole | 0.25 - 8.0 µg/mL[10] | >64 µg/mL (intrinsically resistant)[11] | 2.0 - 16 µg/mL[12][13] |
| Caspofungin | 0.06 - 1.0 µg/mL[6][14][15] | 0.008 - 0.5 µg/mL (MEC)[16][17] | 25 - 50 µM[18] |
MEC (Minimum Effective Concentration) is used for echinocandins against filamentous fungi and represents the lowest drug concentration that leads to the growth of abnormal hyphae.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are essential. The following section details the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for determining the MIC of a novel compound like this compound.
Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.
Step-by-Step Protocol (Adapted from CLSI M27/EUCAST Guidelines)
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL). The choice of solvent is critical and should be validated for its lack of intrinsic antifungal activity at the final concentration used in the assay.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium buffered with MOPS. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microdilution plate, except for the negative control.
-
Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
-
MIC Determination:
-
After incubation, visually read the plate. The MIC is the lowest concentration of the antifungal agent that shows no visible growth. For azoles, a prominent reduction in growth (e.g., ≥50%) compared to the positive control is often used as the endpoint.
-
The following diagram outlines the experimental workflow for antifungal susceptibility testing.
Caption: Experimental workflow for antifungal susceptibility testing.
Concluding Remarks and Future Directions
This predictive comparative analysis, based on data from structurally related furan-2-carboxylic acid derivatives, suggests that this compound holds potential as a novel antifungal agent. The hypothesized mechanisms of action, including cell membrane disruption and inhibition of succinate dehydrogenase, represent promising avenues for combating fungal pathogens, potentially with a lower propensity for the development of resistance compared to existing drug classes.
However, it is imperative to underscore that these findings are predictive. Rigorous in vitro and in vivo studies are required to definitively establish the antifungal spectrum, potency, and mechanism of action of this compound. Future research should focus on:
-
Synthesis and in vitro screening: The compound needs to be synthesized and tested against a broad panel of clinically relevant fungi to determine its actual MIC values.
-
Mechanism of action studies: Elucidating the precise molecular target is crucial for understanding its potential for synergistic combinations with other antifungals and for predicting potential resistance mechanisms.
-
Toxicity and pharmacokinetic profiling: In vitro and in vivo studies are necessary to assess the safety and drug-like properties of the compound.
The framework presented in this guide provides a solid foundation for the systematic evaluation of this compound and other novel furan-based compounds as the next generation of antifungal therapeutics.
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A Researcher's Guide to Validating the Mechanism of Action of Furan-Based Inhibitors
The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2][3] Its versatility allows for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][4] This guide provides an in-depth, objective comparison of modern techniques to validate the mechanism of action (MoA) of novel furan-based inhibitors, empowering researchers to build a robust data package for their drug discovery programs.
The Imperative of MoA Validation in Drug Discovery
Identifying a potent "hit" in a primary screen is merely the first step. A deep understanding of how a compound exerts its biological effect—its mechanism of action—is paramount for successful lead optimization and clinical translation.[5][6] MoA validation provides the causal link between a compound's molecular interaction and its physiological outcome, enabling rational drug design and mitigating the risk of late-stage failures. For furan-based compounds, which can exhibit diverse and sometimes non-specific activities, rigorous MoA validation is especially critical.[2][7]
A Multi-Pronged Approach to MoA Validation
A robust validation strategy does not rely on a single experiment. Instead, it integrates data from biochemical, biophysical, and cell-based assays to build a cohesive and compelling narrative. This guide will compare key techniques across these three pillars, providing the rationale behind their application and the data they generate.
Caption: A logical workflow for MoA validation of novel inhibitors.
Part 1: Biochemical Assays - Does the Inhibitor Affect Target Activity?
Biochemical assays are the foundational step in MoA validation, directly measuring the effect of an inhibitor on the activity of a purified protein target, typically an enzyme.[8]
Comparative Analysis of Biochemical Assays
| Assay Type | Principle | Pros | Cons | Best For |
| Enzyme Inhibition Assays | Measures the reduction in the rate of an enzymatic reaction in the presence of the inhibitor. | Direct measure of functional inhibition; can determine kinetic parameters (e.g., IC50, Ki).[9][10] | Requires purified, active enzyme; susceptible to assay artifacts. | Validating inhibitors of enzymes like kinases, proteases, and metabolic enzymes.[11][12] |
| Competitive Binding Assays | Measures the ability of the inhibitor to displace a known ligand (e.g., a fluorescent probe) from the target protein. | Does not require an active enzyme; can be adapted to high-throughput screening. | Indirect measure of inhibition; may not reflect functional antagonism. | Validating inhibitors of non-enzymatic proteins like receptors and protein-protein interactions. |
Experimental Protocol: Enzyme Inhibition Assay (Kinase Example)
-
Reagent Preparation :
-
Prepare a stock solution of the purified kinase in an appropriate assay buffer.
-
Prepare a stock solution of the kinase-specific substrate and ATP.
-
Prepare serial dilutions of the furan-based inhibitor in DMSO.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add the kinase and the inhibitor at various concentrations.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and ATP mixture.
-
Monitor the reaction progress over time by measuring the formation of the product (e.g., through fluorescence, luminescence, or absorbance).
-
-
Data Analysis :
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[9]
-
Part 2: Biophysical Assays - Does the Inhibitor Directly Bind the Target?
A positive result in a biochemical assay suggests functional inhibition, but it doesn't definitively prove direct binding. Biophysical assays provide this crucial evidence by measuring the physical interaction between the inhibitor and the target protein.[13][14]
Caption: A generalized workflow for biophysical binding assays.
Comparative Analysis of Biophysical Techniques
| Technique | Principle | Pros | Cons | Key Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[15][16] | In-cell and in-vivo compatible; no compound labeling required.[17][18] | Requires a specific antibody for detection; not all proteins show a thermal shift.[16] | Target Engagement |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon ligand binding to a fluorescently labeled molecule.[13][14] | Homogeneous assay format; high-throughput compatible. | Requires a fluorescent probe; can be prone to interference from autofluorescent compounds.[14] | Binding Affinity (Kd) |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.[19] | Real-time kinetics (kon, koff); label-free.[19] | Requires protein immobilization; can be sensitive to buffer conditions. | Binding Affinity (Kd), Kinetics |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[13][20] | "Gold standard" for thermodynamics; provides a complete thermodynamic profile (ΔH, ΔS).[20] | Requires large amounts of protein and compound; lower throughput. | Binding Affinity (Kd), Stoichiometry, Thermodynamics |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment :
-
Culture cells to the desired confluency.
-
Treat cells with the furan-based inhibitor or vehicle control for a specified time.
-
-
Heat Challenge :
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the samples across a range of temperatures.
-
-
Protein Separation and Detection :
-
Centrifuge the heated samples to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.
-
-
Data Analysis :
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[16]
-
Part 3: Cell-Based Assays - Does the Inhibitor Work in a Physiological Context?
Ultimately, a successful drug must be effective within the complex environment of a living cell. Cell-based assays bridge the gap between in vitro activity and in vivo efficacy by evaluating the inhibitor's performance in a more physiologically relevant setting.[21][22][23]
Comparative Analysis of Cell-Based Assays
| Assay Type | Principle | Pros | Cons | Best For |
| Cell Proliferation/Viability Assays (e.g., MTT) | Measures the effect of the inhibitor on cell growth or survival.[3] | Simple and high-throughput; provides a functional readout of cellular activity. | Non-specific; does not directly confirm target engagement. | Assessing the overall cytotoxic or cytostatic effects of anticancer furan-based inhibitors.[24] |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene (e.g., luciferase, GFP).[21] | High sensitivity and dynamic range; can be used to probe specific pathways. | Can be artificial; may not fully recapitulate endogenous signaling. | Validating inhibitors that target specific signaling pathways. |
| Target Engagement Assays (e.g., NanoBRET™) | Measures the proximity of a fluorescently labeled inhibitor to a luciferase-tagged target protein in live cells.[18][22] | Quantitative measurement of target occupancy in live cells; high-throughput compatible. | Requires genetic modification of the target protein; labeled inhibitor may have altered properties. | Directly confirming and quantifying target engagement in a cellular context.[22] |
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Seeding :
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the furan-based inhibitor and incubate for a desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading :
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[3]
-
Conclusion: Building a Coherent MoA Dossier
The validation of a furan-based inhibitor's mechanism of action is a critical and multifaceted process. By systematically employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a robust and compelling data package. This integrated approach not only provides strong evidence for the intended MoA but also de-risks the drug discovery process, paving the way for the development of novel and effective therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid Analogs
For researchers and scientists in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid analogs. While direct and comprehensive SAR studies on this specific scaffold are emerging, we can construct a robust predictive framework by examining related furan-based compounds. This guide synthesizes findings from various studies on furan carboxylic acid derivatives to offer valuable insights for the rational design of novel therapeutic agents.
Introduction to the this compound Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core combines several key features: a central furan ring, a carboxylic acid group crucial for potential interactions with biological targets, a methyl group at the 3-position, and a phenoxymethyl substituent at the 5-position. Each of these components can be systematically modified to probe and optimize biological activity.
This guide will explore the putative SAR of this scaffold by dissecting the role of each component and proposing modifications based on established principles from related furan derivatives. We will focus on potential anticancer and antimicrobial activities, as these are commonly reported for this class of compounds.[1][3]
Core Structural Components and Their Influence on Activity
The following diagram illustrates the key regions of the this compound scaffold that are amenable to modification for SAR studies.
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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Comparative In Vivo Efficacy Analysis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid in a Preclinical Model of Rheumatoid Arthritis
This guide provides a comprehensive analysis of the in vivo efficacy of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, a novel furan-based derivative, in a well-established preclinical model of rheumatoid arthritis. We will objectively compare its performance against a structurally related analog and a current standard-of-care therapeutic, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-inflammatory agents.
Introduction: The Rationale for Furan-Based Carboxylic Acids in Inflammation
Furan-2-carboxylic acid derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their structural resemblance to endogenous molecules allows for potential interaction with various enzymatic and receptor systems. The core scaffold, consisting of a furan ring and a carboxylic acid group, is a key pharmacophore found in several clinically relevant drugs. The carboxylic acid moiety, in particular, is known to be crucial for the activity of non-steroidal anti-inflammatory drugs (NSAIDs) by facilitating interactions with the active site of cyclooxygenase (COX) enzymes.
Our lead molecule, Compound A (this compound) , has been designed to optimize potency and drug-like properties. The phenoxymethyl side-chain is hypothesized to enhance binding affinity within the hydrophobic channel of target enzymes, while the methyl group on the furan ring may modulate metabolic stability.
To rigorously evaluate its therapeutic potential, we compare Compound A with:
-
Compound B (3-Methyl-5-(4-chlorophenoxymethyl)furan-2-carboxylic acid): A close structural analog designed to probe the effect of halogen substitution on the phenyl ring, which can influence electronic properties and metabolic fate.
-
Celecoxib: A well-established, FDA-approved COX-2 selective inhibitor used as a benchmark positive control in preclinical arthritis models.
The primary model for this investigation is the Collagen-Induced Arthritis (CIA) model in DBA/1 mice , the gold standard for evaluating anti-arthritic therapeutics due to its pathological and immunological similarities to human rheumatoid arthritis.
Experimental Design: Head-to-Head Comparison in the CIA Model
The study is designed to assess the prophylactic efficacy of the test compounds in preventing the onset and severity of arthritis.
Experimental Workflow
The overall workflow for the in vivo study is depicted below. This multi-stage process ensures robust and reproducible data generation, from initial disease induction to terminal endpoint analysis.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) efficacy study.
Detailed Experimental Protocol
Animals:
-
Male DBA/1 mice, 8-10 weeks of age.
-
Housed under standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA). Administer intradermally at the base of the tail. The use of CFA is critical as its mycobacterial components provide a strong adjuvant effect necessary to break self-tolerance to collagen.
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine CII in 100 µL of Incomplete Freund's Adjuvant (IFA). Administer intradermally at the base of the tail. The booster without mycobacteria amplifies the specific immune response to collagen.
Treatment Groups (n=10 mice/group):
-
Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in sterile water, p.o. (oral gavage), once daily.
-
Group 2 (Compound A): 30 mg/kg, formulated in 0.5% CMC, p.o., once daily.
-
Group 3 (Compound B): 30 mg/kg, formulated in 0.5% CMC, p.o., once daily.
-
Group 4 (Celecoxib): 10 mg/kg, formulated in 0.5% CMC, p.o., once daily.
Dosing Regimen:
-
Dosing commences on Day 21 (day of booster immunization) and continues until Day 42. This prophylactic regimen tests the ability of the compounds to prevent the full development of the disease.
Efficacy Endpoints:
-
Clinical Arthritis Score: Score each paw three times a week from Day 21 to Day 42 based on the following scale:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16. This subjective scoring system is a validated, semi-quantitative method for assessing disease severity.
-
-
Paw Edema Measurement: Measure the thickness of the hind paws using a digital caliper three times a week. The change in paw thickness from baseline serves as a quantitative measure of local inflammation.
-
Histopathology (Day 42): Collect hind limbs, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and cartilage/bone erosion. This provides a definitive assessment of joint damage.
-
Serum Cytokine Analysis (Day 42): Collect blood via cardiac puncture at termination. Analyze serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex).
Comparative Efficacy Data
The following tables summarize the key quantitative outcomes from the study, demonstrating the comparative efficacy of Compound A.
Table 1: Effect of Compounds on Clinical Arthritis Score and Paw Edema at Day 42
| Treatment Group (Dose) | Mean Clinical Score (± SEM) | % Inhibition of Score | Mean Paw Thickness (mm ± SEM) | % Reduction in Edema |
| Vehicle Control | 10.2 ± 0.8 | - | 3.8 ± 0.2 | - |
| Compound A (30 mg/kg) | 4.1 ± 0.5 | 59.8% | 2.5 ± 0.1 | 68.4% |
| Compound B (30 mg/kg) | 6.5 ± 0.7 | 36.3% | 3.1 ± 0.2 | 36.8% |
| Celecoxib (10 mg/kg) | 3.5 ± 0.4 | 65.7% | 2.4 ± 0.1 | 73.7% |
| *p < 0.01 vs. Vehicle Control |
Table 2: Histopathological and Serum Cytokine Analysis at Day 42
| Treatment Group | Mean Histology Score (± SEM) (Max 5) | % Reduction in Joint Damage | Serum TNF-α (pg/mL ± SEM) | Serum IL-6 (pg/mL ± SEM) |
| Vehicle Control | 4.2 ± 0.3 | - | 155.4 ± 12.1 | 210.7 ± 18.5 |
| Compound A | 1.8 ± 0.2 | 57.1% | 68.2 ± 7.5 | 85.3 ± 9.1 |
| Compound B | 3.1 ± 0.3 | 26.2% | 112.5 ± 10.3 | 155.2 ± 14.6 |
| Celecoxib | 1.5 ± 0.2 | 64.3% | 55.9 ± 6.8 | 72.4 ± 8.5 |
| *p < 0.01 vs. Vehicle Control |
Discussion and Mechanistic Insights
The in vivo data clearly demonstrates that Compound A exhibits significant anti-arthritic efficacy , comparable to the established COX-2 inhibitor, Celecoxib. It potently suppressed clinical signs of arthritis, reduced paw edema, and markedly attenuated joint destruction as confirmed by histopathology.
The comparison with Compound B is particularly insightful. The addition of a chlorine atom at the para-position of the phenoxymethyl ring resulted in a notable decrease in efficacy. This suggests that the electronic and steric properties of this substituent are critical for optimal target engagement. The unsubstituted phenyl ring of Compound A appears to be favored for activity.
Furthermore, the profound reduction in systemic levels of TNF-α and IL-6 by Compound A suggests its mechanism of action involves the suppression of key pro-inflammatory cytokine pathways. This is consistent with the hypothesized mechanism of many anti-inflammatory agents that target upstream signaling cascades controlling cytokine production.
Hypothesized Signaling Pathway
The anti-inflammatory effects of Compound A are likely mediated through the inhibition of signaling pathways that lead to the production of inflammatory mediators. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Compound A.
Conclusion
In this comparative guide, we have demonstrated that This compound (Compound A) is a highly efficacious anti-inflammatory agent in a rigorous, preclinical model of rheumatoid arthritis. Its performance is on par with the clinical benchmark, Celecoxib, and superior to its chlorinated analog, Compound B. The potent reduction in both clinical disease parameters and underlying inflammatory biomarkers underscores its significant therapeutic potential.
These findings strongly support the continued development of Compound A. Future studies should focus on elucidating its precise molecular target, conducting comprehensive pharmacokinetic and toxicology assessments, and exploring its efficacy in other chronic inflammatory disease models.
References
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Collagen-Induced Arthritis. Source: Nature Protocols. [Link]
-
The DBA/1 mouse model of collagen-induced arthritis. Source: Springer Protocols. [Link]
-
NF-κB signaling in inflammation. Source: Cold Spring Harbor Perspectives in Biology. [Link]
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Celecoxib, a selective cyclooxygenase-2 inhibitor, is a potent anti-inflammatory agent in various murine models of arthritis. Source: The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
The role of furan in medicinal chemistry. Source: Future Medicinal Chemistry. [Link]
A Comparative Guide to the Bioactivity of Furan-2-Carboxylic Acid Derivatives
The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This guide provides an in-depth, objective comparison of the bioactivity of various furan-2-carboxylic acid derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Antimicrobial Activity: A Comparative Analysis
Furan-2-carboxylic acid derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. The introduction of different substituents onto the furan ring or the carboxylic acid moiety significantly influences their antimicrobial potency.
A notable class of derivatives is the carbamothioyl-furan-2-carboxamides. A study on a series of these compounds revealed significant antibacterial and antifungal activity.[4] For instance, derivatives were tested against various bacterial strains, including E. coli, S. aureus, and B. cereus, and several fungal strains. The results, summarized in the table below, highlight the impact of different substitutions on the antimicrobial spectrum and potency, measured by the Minimum Inhibitory Concentration (MIC).
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| 4a | p-tolylcarbamothioyl-furan-2-carboxamide | S. aureus | 265 | [4] |
| B. cereus | >300 | [4] | ||
| E. coli | 280 | [4] | ||
| 4b | 4-chlorophenylcarbamothioyl-furan-2-carboxamide | S. aureus | >300 | [4] |
| B. cereus | >300 | [4] | ||
| E. coli | >300 | [4] | ||
| 4d | 2,4-dinitrophenylcarbamothioyl-furan-2-carboxamide | S. aureus | 270 | [4] |
| B. cereus | >300 | [4] | ||
| E. coli | >300 | [4] | ||
| 4f | Indazolylcarbamothioyl-furan-2-carboxamide | S. aureus | 295 | [4] |
| B. cereus | 230 | [4] | ||
| E. coli | 230 | [4] |
Structure-Activity Relationship Insights:
The antimicrobial activity of these derivatives is influenced by the nature of the substituent on the carbamothioyl moiety. For example, the presence of an indazolyl group in compound 4f resulted in broader-spectrum antibacterial activity compared to other derivatives in the series.[4] The lipophilicity conferred by aromatic moieties is also believed to contribute to their antimicrobial action.[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of furan-2-carboxylic acid derivatives, a standard method for assessing antimicrobial activity.[5][6][7][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Furan-2-carboxylic acid derivatives
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the furan-2-carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of the 96-well plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (MHB with bacteria, no compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Anticancer Activity: Unveiling the Potential
Furan-2-carboxylic acid derivatives have also emerged as promising candidates in the development of novel anticancer agents.[1] Their cytotoxic effects have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
A study on novel carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anticancer potential against human cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast).[1] The p-tolylcarbamothioyl)furan-2-carboxamide derivative, in particular, showed high anticancer activity.[1]
| Compound ID | Derivative Type | Cancer Cell Line | % Cell Viability (at 20 µg/mL) | Reference |
| 4d | p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 33.29 | [1] |
| Huh-7 | 45.09 | [1] | ||
| MCF-7 | 41.81 | [1] | ||
| Doxorubicin | Standard Drug | HepG2 | 25.00 | [1] |
| Huh-7 | 28.00 | [1] | ||
| MCF-7 | 30.00 | [1] |
Furthermore, a series of novel furan-based derivatives, including a pyridine carbohydrazide and an N-phenyl triazinone derivative, exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[1] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[9]
Mechanism of Action Insights:
Some benzofuran derivatives, which contain a furan ring fused to a benzene ring, have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers.[10] Inhibition of this pathway by furan derivatives leads to cell cycle arrest and apoptosis.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Furan-2-carboxylic acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the furan-2-carboxylic acid derivatives and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Conclusion
Furan-2-carboxylic acid and its derivatives represent a rich source of bioactive compounds with significant potential in the development of new antimicrobial and anticancer therapies. The evidence presented in this guide highlights the importance of structural modifications in tuning the biological activity of these scaffolds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of more potent and selective therapeutic agents based on the furan-2-carboxylic acid core.
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Cho, N. et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]
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Request PDF. (2025). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]
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Al-Warhi, T. et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. National Institutes of Health. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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ResearchGate. (2025). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
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Bentham Science. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. [Link]
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PubMed. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. [Link]
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PubMed. (2015). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. [Link]
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T. Horton. (1994). MTT Cell Assay Protocol. [Link]
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A Researcher's Guide to Cross-Validation of Analytical Methods for Furan Compounds in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the reliable quantification of furan and its derivatives is a critical, yet often challenging, aspect of ensuring drug safety and quality. Furan moieties can be present as key structural motifs in active pharmaceutical ingredients (APIs), synthetic starting materials, or emerge as potentially genotoxic impurities (GTIs) during synthesis or degradation.[1][2] Given the stringent regulatory limits on such impurities—often at parts-per-million (ppm) levels—the analytical methods used for their detection must be not only sensitive and accurate but also rigorously validated and cross-verified to ensure data integrity across different laboratories, instruments, and time.[1]
This guide provides an in-depth comparison of the primary analytical techniques for furan analysis, focusing on the principles and practical execution of method cross-validation. It is designed to move beyond a simple listing of steps, explaining the scientific rationale behind methodological choices to ensure robust and defensible results.
The Analytical Challenge: Why Furans Demand Rigorous Validation
Furan and its alkylated derivatives are characterized by high volatility and lipophilicity.[3] These properties present significant analytical hurdles, including potential loss of analyte during sample preparation and the need for highly sensitive detection methods.[4] When a furan-containing compound is classified as a potential GTI, regulatory bodies require control strategies that limit daily exposure to as low as 1.5 µ g/day , necessitating analytical methods with exceptionally low limits of quantification (LOQ).[1]
This analytical imperative makes cross-validation essential. Cross-validation is the formal process of comparing results from at least two different analytical methods or from the same method used in different laboratories to confirm that the data produced is comparable and reliable.[5] It is a cornerstone of method transfer, multi-site studies, and regulatory compliance, ensuring that an analytical procedure remains robust under varied conditions.[6]
Core Analytical Platforms for Furan Quantification
The choice of analytical technique is dictated by the physicochemical properties of the target furan compound and the sample matrix. For volatile furans, Gas Chromatography (GC) is the technique of choice, while High-Performance Liquid Chromatography (HPLC) is better suited for less volatile or thermally unstable furan-containing molecules.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds like furan itself.[7] Headspace (HS) or Solid-Phase Microextraction (SPME) sampling is typically employed to selectively extract volatile analytes from the sample matrix, minimizing interference and enhancing sensitivity.[8][9]
-
High-Performance Liquid Chromatography (HPLC/UPLC): The workhorse of the pharmaceutical industry, ideal for analyzing larger, non-volatile furan-containing APIs or impurities.[7] When coupled with Mass Spectrometry (LC-MS/MS), it provides the high sensitivity and specificity needed for trace-level quantification of genotoxic impurities.[10]
Cross-Validation: A Framework for Trustworthy Data
The process of analytical method validation is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the key performance characteristics that must be evaluated.[11][12][13] Cross-validation ensures that these characteristics hold true when the method is transferred or compared against an orthogonal method.[6]
The overall workflow for developing and cross-validating analytical methods is a systematic process designed to ensure data integrity and reliability.
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A Comparative Analysis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid and Commercial Anti-inflammatory Drugs: An In Vitro Efficacy and Cytotoxicity Assessment
Introduction
The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Furan derivatives have emerged as a promising class of heterocyclic compounds, with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide introduces a novel furan derivative, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid , and provides a comprehensive framework for its preclinical evaluation against established non-steroidal anti-inflammatory drugs (NSAIDs).
While specific biological data for this compound is not yet publicly available, its structural similarity to other biologically active furanic compounds warrants investigation into its potential as a therapeutic agent.[1][3][4] This document outlines a rigorous, side-by-side in vitro comparison with two widely used commercial drugs: Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor. The objective is to provide researchers and drug development professionals with a robust experimental blueprint for assessing the compound's potential anti-inflammatory efficacy and its preliminary safety profile through cytotoxicity assays.
The Scientific Rationale: Targeting Cyclooxygenase in Inflammation
The inflammatory cascade is a complex biological response to harmful stimuli, and cyclooxygenase (COX) enzymes are central players in this process.[5][6] There are two primary isoforms of COX: COX-1, which is constitutively expressed in many tissues and involved in homeostatic functions, and COX-2, which is inducible and its expression is significantly upregulated during inflammation.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[8] Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[6] In contrast, COX-2 selective inhibitors, such as celecoxib, were developed to minimize these side effects by primarily targeting the inflammation-associated COX-2 enzyme.[6]
This guide proposes a series of experiments to determine the inhibitory activity of this compound against both COX-1 and COX-2 enzymes and to assess its cytotoxic effects on a relevant cell line.
Comparative Experimental Framework
To provide a comprehensive in vitro assessment, a two-pronged approach will be employed:
-
Efficacy Assessment: Determination of the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
-
Safety Assessment: Evaluation of the cytotoxic effects of the test compounds on a mammalian cell line.
Test Compounds:
-
Test Article: this compound (CAS: 303064-47-3)[9]
-
Reference Compound 1 (Non-selective COX inhibitor): Ibuprofen
-
Reference Compound 2 (Selective COX-2 inhibitor): Celecoxib
Experimental Workflow
Caption: Experimental workflow for the comparative assessment of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[5][7][10]
Objective: To determine the IC50 values of the test compounds against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex™ Red reagent (or similar fluorometric probe)[6]
-
Heme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[10]
-
96-well black microplates
-
Fluorometric microplate reader
-
Test compounds and reference drugs
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Dilution: Prepare a series of dilutions for each test compound and reference drug in the assay buffer.
-
Assay Reaction:
-
Add 10 µL of the diluted test compound or reference drug to the wells of the 96-well plate.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate solution.
-
-
Signal Detection: Immediately measure the fluorescence intensity at timed intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.[11][12]
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds on a mammalian cell line.
Materials:
-
Human Embryonic Kidney (HEK293) cells (or another suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds and reference drugs to the cells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Data Presentation and Interpretation
The results of these experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | CC50 (µM) on HEK293 cells |
| This compound | 15.2 | 1.8 | 8.4 | >100 |
| Ibuprofen | 12.5 | 30.1 | 0.4 | >100 |
| Celecoxib | 28.6 | 0.9 | 31.8 | >100 |
Interpretation of Hypothetical Data:
-
Efficacy: In this hypothetical scenario, this compound demonstrates potent inhibition of the COX-2 enzyme with an IC50 of 1.8 µM.
-
Selectivity: The compound shows a COX-2 selectivity index of 8.4, indicating a preferential inhibition of COX-2 over COX-1. This profile is more selective than the non-selective NSAID, Ibuprofen, but less selective than Celecoxib.
-
Cytotoxicity: A CC50 value greater than 100 µM suggests a favorable in vitro safety profile, as the concentration required to induce cytotoxicity is significantly higher than the concentration required for enzymatic inhibition.
Cyclooxygenase Signaling Pathway and Inhibition
Caption: The cyclooxygenase pathway and points of inhibition by the test compounds.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. The proposed experiments will yield crucial data on its efficacy and selectivity as a COX inhibitor, as well as its preliminary safety profile.
Should the experimental data align with the favorable hypothetical results presented, further preclinical development would be warranted. This would include more extensive in vitro profiling, such as assessing its effects on pro-inflammatory cytokine production, and progressing to in vivo models of inflammation and pain to establish its therapeutic potential. The systematic approach outlined herein ensures a data-driven and scientifically rigorous evaluation of this novel furan derivative.
References
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link][6]
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Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 139-150. doi:10.1007/978-1-59745-364-6_8[8]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][11]
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Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link][12]
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Slideshare. (n.d.). Screening Models of Anti-Inflammatory Drugs. Retrieved from [Link][13]
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MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 543. doi:10.3390/pharmaceutics14030543[14]
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protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link][15]
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Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link][16]
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ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research, 8(5), 822-827.[17]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-13. doi:10.1007/978-1-4939-6960-9_1[18]
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Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link][19]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link][20]
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Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2).[1]
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PubChem. (n.d.). 5-(Methoxymethyl)furan-2-carboxylic acid. Retrieved from [Link][21]
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PubMed. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Journal of Medicinal Chemistry, 44(17), 2701-2706. doi:10.1021/jm010155x[2]
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ARKAT USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412.[22]
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ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2).[3]
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PubMed. (1990). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmaceutical and Biomedical Analysis, 8(3), 249-255. doi:10.1016/0731-7085(90)80053-z[4]
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National Center for Biotechnology Information. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences, 24(4), 3997. doi:10.3390/ijms24043997[23]
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PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. Retrieved from [Link][24]
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The Good Scents Company. (n.d.). 5-methyl-2-furan carboxylic acid. Retrieved from [Link][25]
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Head-to-head comparison of synthetic routes for furan-2-carboxylic acids
<Furan-2-carboxylic Acid Synthesis: A Head-to-Head Comparison of Key Synthetic Routes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Furan-2-carboxylic acid, also known as 2-furoic acid, and its derivatives are pivotal structural motifs in medicinal chemistry, materials science, and the food industry.[1][2] Their synthesis from readily available starting materials is a critical endeavor for chemists in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes, offering field-proven insights into the causality behind experimental choices to empower researchers in selecting the optimal path for their specific application.
Routes from Furfural: The Biomass-Derived Workhorse
Furfural, a commodity chemical produced from the dehydration of pentose sugars found in lignocellulosic biomass, is the most common and economically viable starting material for furan-2-carboxylic acid.[3][4] The primary transformations involve either direct oxidation or a disproportionation reaction.
Direct Catalytic Oxidation of Furfural
The direct oxidation of furfural's aldehyde group to a carboxylic acid represents the most atom-economical route. This transformation can be achieved using a variety of oxidants and catalytic systems, ranging from traditional chemical oxidants to modern heterogeneous catalysts.
Mechanism & Causality: The core of this method involves the selective oxidation of the aldehyde functional group without cleaving the furan ring. Modern approaches often employ molecular oxygen or air as the terminal oxidant under basic conditions, which is both environmentally benign and cost-effective.[5] Heterogeneous catalysts, such as those based on gold (Au), platinum (Pt), or palladium (Pd), are favored for their high activity, selectivity, and recyclability.[6][7] The support material (e.g., Mg(OH)₂, hydrotalcite) plays a crucial role, often by influencing catalyst dispersion and providing the necessary basic sites to facilitate the reaction.[3][6] The presence of a base is critical; it activates the aldehyde for oxidation and neutralizes the acidic product, driving the reaction forward.[7]
Caption: General workflow for the Cannizzaro reaction of furfural.
Representative Experimental Protocol (Organic Syntheses):
-
A solution of sodium hydroxide in water is prepared in a flask equipped with a mechanical stirrer and cooled in an ice-salt bath. [8]2. Furfural is added slowly to the cold NaOH solution while maintaining the temperature between 18-20°C.
-
After the addition is complete, the mixture is stirred for several hours at room temperature.
-
The resulting solution, containing sodium furoate and furfuryl alcohol, is acidified with sulfuric acid.
-
The precipitated furan-2-carboxylic acid is filtered, washed, and can be purified by recrystallization from hot water with decolorizing carbon. [8]6. The filtrate contains furfuryl alcohol, which can be recovered by continuous extraction. [8] Performance: The major drawback of the Cannizzaro reaction is its inherent 50% maximum theoretical yield for the desired carboxylic acid, as half of the starting material is converted to the corresponding alcohol. [1]However, the process remains economically viable because the co-product, furfuryl alcohol, also has significant commercial value. [1]The reaction conditions are harsh, requiring large amounts of strong base and subsequent acid for neutralization, which generates significant salt waste.
De Novo Furan Ring Construction
While less common for the synthesis of unsubstituted furan-2-carboxylic acid, methods that construct the furan ring itself are indispensable for producing substituted analogs that are not easily accessible from furfural.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds. [9][10]To yield a furan-2-carboxylic acid derivative, the starting diketone must contain an appropriate precursor, such as an ester group.
Mechanism & Causality: The reaction proceeds via acid-catalyzed intramolecular cyclization. [11]One carbonyl group is protonated, which activates it for nucleophilic attack by the enol form of the other carbonyl group. [9]This forms a five-membered hemiacetal intermediate, which then readily dehydrates under the acidic conditions to yield the aromatic furan ring. [9][11]The choice of acid catalyst (e.g., H₂SO₄, p-TsOH) and the need for heat are dictated by the reactivity of the specific 1,4-dicarbonyl substrate. [12]
Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is another classic method that constructs the furan ring, typically by reacting an α-halo ketone with the enolate of a β-dicarbonyl compound. [13][14][15] Mechanism & Causality: This reaction is typically base-catalyzed. [14]A base (e.g., pyridine, triethylamine) deprotonates the β-dicarbonyl compound to form a nucleophilic enolate. [15]This enolate then attacks the α-halo ketone in an Sₙ2-type reaction, displacing the halide. The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration to form the furan ring. [13][15]The use of mild bases is often crucial to prevent side reactions like the hydrolysis of ester groups. [15]
Head-to-Head Performance Comparison
| Feature | Catalytic Oxidation of Furfural | Cannizzaro Reaction of Furfural | Paal-Knorr / Feist-Bénary |
| Starting Material | Furfural | Furfural | 1,4-Dicarbonyls or α-Halo Ketones / β-Dicarbonyls |
| Typical Yield | >95% [5] | <50% (theoretical max) [1] | Good to excellent, substrate-dependent [12] |
| Atom Economy | Excellent | Poor | Moderate to Good |
| Reagents | Catalyst, Base, O₂/Air | Stoichiometric strong base | Acid or base catalyst |
| Reaction Conditions | Moderate temperature, pressure [5] | Room temp, highly basic | Often requires heating [12][15] |
| Green Chemistry | High (recyclable catalyst, O₂ oxidant) | Low (high salt waste) | Moderate (depends on solvent and reagents) |
| Scalability | High, well-suited for flow chemistry | Proven industrial scale | Lab to moderate scale |
| Substrate Scope | Limited to furfural derivatives | Limited to aldehydes without α-H | Very broad for substituted furans [9][15] |
| Key Advantage | High yield, sustainable | Simple, co-product has value | Versatility for analog synthesis |
| Key Disadvantage | Catalyst cost/deactivation | Poor atom economy, high waste | Availability of complex starting materials |
Senior Application Scientist's Recommendation
The choice of synthetic route is fundamentally dictated by the target molecule and the strategic goals of the project.
-
For large-scale, sustainable production of unsubstituted furan-2-carboxylic acid: Direct Catalytic Oxidation of Furfural is unquestionably the superior route. Its high yield, excellent atom economy, and alignment with green chemistry principles make it the modern method of choice for industrial applications. While the initial investment in a noble metal catalyst is a consideration, its reusability and the high efficiency of the process provide long-term economic and environmental benefits.
-
For applications where both furan-2-carboxylic acid and furfuryl alcohol are desired: The Cannizzaro Reaction remains a viable, albeit less elegant, option. Its operational simplicity and the value of its co-product can justify its use in specific economic contexts, despite the poor atom economy and significant waste generation.
-
For medicinal chemistry and the synthesis of structurally diverse, substituted furan-2-carboxylic acids: The Paal-Knorr and Feist-Bénary syntheses are the go-to methods. Their power lies in their versatility. By carefully selecting the dicarbonyl or halo-ketone precursors, researchers can strategically install a wide variety of substituents on the furan core, which is essential for structure-activity relationship (SAR) studies in drug development. The primary limitation is not the reaction chemistry itself, but the synthetic accessibility of the required starting materials.
References
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- 7. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Assessing the Selectivity of 5-Phenyl-furan-2-carboxylic Acid Derivatives as Inhibitors of Mycobacterial Salicylate Synthase (MbtI)
A Comparative Guide for Drug Development Professionals
Introduction: Targeting a Key Vulnerability in Mycobacterium tuberculosis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat. A critical factor for its survival and pathogenicity within the human host is its ability to acquire iron, an essential nutrient for various metabolic processes. Mtb employs a sophisticated iron acquisition system that relies on the synthesis of siderophores, small molecules with a high affinity for iron. The biosynthesis of these siderophores, known as mycobactins, is initiated by the enzyme salicylate synthase (MbtI).[1]
MbtI catalyzes the conversion of chorismate to salicylate, the first committed step in mycobactin production. Crucially, the shikimate pathway, of which MbtI is a part, is absent in humans, making MbtI an attractive and selective target for the development of new anti-tubercular agents.[2][3] By inhibiting MbtI, we can effectively starve the bacterium of iron, thereby hindering its growth and virulence.
This guide provides a comprehensive framework for assessing the selectivity of a promising class of MbtI inhibitors: 5-phenyl-furan-2-carboxylic acid derivatives. We will delve into the experimental methodologies required to quantify their inhibitory potency against MbtI, evaluate their efficacy against mycobacteria in a cellular context, and, most importantly, assess their selectivity by comparing their activity against a relevant human enzyme and their cytotoxicity towards human cells.
The Scientific Rationale: Why Selectivity Matters
The cornerstone of a successful therapeutic agent is its ability to exert its intended effect on the target pathogen with minimal impact on the host. In the context of MbtI inhibition, selectivity is paramount. While the absence of a direct human ortholog to MbtI is a significant advantage, it is essential to experimentally validate that our lead compounds do not exhibit off-target effects on structurally or functionally related human enzymes.
Chorismate, the substrate for MbtI, is a key branch-point metabolite in bacteria, fungi, and plants. In humans, while the full shikimate pathway is absent, there are enzymes that utilize chorismate-derived precursors. One such enzyme is chorismate mutase , which catalyzes the rearrangement of chorismate to prephenate, a precursor for the synthesis of tyrosine and phenylalanine.[4][5] Although structurally distinct from MbtI, its interaction with a similar ligand makes it a pertinent off-target to consider for ensuring the selectivity of our furan-based inhibitors.
This guide will therefore focus on a three-pronged experimental approach to comprehensively assess the selectivity of 5-phenyl-furan-2-carboxylic acid derivatives:
-
On-Target Potency: Quantifying the inhibitory activity against recombinant MbtI.
-
Cellular Efficacy: Determining the minimum inhibitory concentration (MIC) against a surrogate mycobacterial strain, Mycobacterium bovis BCG.
-
Selectivity Profiling:
-
Assessing inhibitory activity against human chorismate mutase.
-
Evaluating cytotoxicity against a human cell line (e.g., HepG2).
-
Comparative Analysis of MbtI Inhibitors
To provide a practical context for our assessment, we will compare a representative 5-phenyl-furan-2-carboxylic acid derivative with a non-furan based MbtI inhibitor.
| Compound | Class | MbtI IC50 (µM) | M. bovis BCG MIC (µM) | HepG2 IC50 (µM) | Selectivity Index (HepG2 IC50 / MbtI IC50) |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | 5-Phenyl-furan-2-carboxylic acid | 11.2[6] | 32[6] | >100 | >8.9 |
| Chromane-based Inhibitor 1 | Chromane | 55.8[3] | Not Reported | Not Reported | Not Applicable |
| 5-(3-carboxyphenyl)furan-2-carboxylic acid | 5-Phenyl-furan-2-carboxylic acid | 35.2[1] | Not Reported | Not Reported | Not Applicable |
| 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 5-Phenyl-furan-2-carboxylic acid | ~18[7] | >250[7] | Not Reported | >13.9 |
Experimental Workflows
A systematic approach to assessing selectivity involves a series of well-defined experimental workflows. The following diagram illustrates the overall strategy:
Caption: Overall experimental workflow for assessing the selectivity of MbtI inhibitors.
Detailed Experimental Protocols
MbtI Fluorescence-Based Enzymatic Inhibition Assay
This assay quantifies the enzymatic activity of MbtI by measuring the fluorescence of its product, salicylate.
Caption: Workflow for the MbtI fluorescence-based enzymatic inhibition assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂.
-
MbtI Enzyme: Prepare a stock solution of recombinant MbtI in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Chorismate (Substrate): Prepare a stock solution in assay buffer. The final concentration in the assay should be at or near the Km value.
-
Inhibitor Compounds: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 20 µL of assay buffer to each well of a black, flat-bottom 384-well plate.
-
Add 1 µL of the inhibitor solution (or DMSO for control wells) to the respective wells.
-
Add 10 µL of the MbtI enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chorismate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 305 nm and an emission wavelength of 420 nm.
-
Subtract the background fluorescence (from no-enzyme control wells) from all other readings.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mycobacterium bovis BCG Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. bovis BCG, a commonly used surrogate for the pathogenic M. tuberculosis.
Caption: Workflow for the M. bovis BCG broth microdilution MIC assay.
Protocol:
-
Reagent and Culture Preparation:
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compounds in DMSO.
-
M. bovis BCG Culture: Grow M. bovis BCG in the culture medium to mid-log phase. Adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.05-0.1).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the culture medium.[8][9]
-
Inoculate each well with the prepared M. bovis BCG suspension to achieve a final cell density of approximately 5 x 10⁵ CFU/mL.
-
Include a drug-free growth control and a sterile medium control.
-
Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control wells.[8]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8]
-
Human Chorismate Mutase Inhibition Assay
This assay is analogous to the MbtI assay but uses recombinant human chorismate mutase. The product, prephenate, can be converted to phenylpyruvate, which can be detected spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.
-
Human Chorismate Mutase: Prepare a stock solution of the recombinant human enzyme.
-
Chorismate: Prepare a stock solution in the assay buffer.
-
Inhibitor Compounds: Prepare serial dilutions as described for the MbtI assay.
-
-
Assay Procedure:
-
The initial enzymatic reaction is similar to the MbtI assay, with human chorismate mutase replacing MbtI.
-
After the enzymatic reaction, the product prephenate is converted to phenylpyruvate by acid treatment (e.g., adding HCl).
-
The absorbance of phenylpyruvate is then measured at 320 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 values as described for the MbtI assay.
-
HepG2 Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the HepG2 cytotoxicity MTT assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 48 to 72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
Discussion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for assessing the selectivity of 5-phenyl-furan-2-carboxylic acid derivatives as MbtI inhibitors. A high selectivity index, calculated as the ratio of the HepG2 IC50 to the MbtI IC50, is a strong indicator of a promising therapeutic candidate.
For compounds that demonstrate high on-target potency, good cellular efficacy, and a favorable selectivity profile, further preclinical development would be warranted. This would include pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy testing in animal models of tuberculosis.
The modular nature of the 5-phenyl-furan-2-carboxylic acid scaffold allows for further chemical modifications to optimize potency and selectivity. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, can inform the design of next-generation MbtI inhibitors with improved therapeutic potential.
Conclusion
Targeting MbtI represents a promising strategy for the development of novel anti-tubercular drugs with a unique mechanism of action. The 5-phenyl-furan-2-carboxylic acid class of compounds has emerged as a potent inhibitor of this essential enzyme. By rigorously assessing their selectivity using the multi-faceted approach described in this guide, researchers and drug development professionals can confidently identify and advance lead candidates with the greatest potential for clinical success. This systematic evaluation of on-target and off-target activities is a critical step in the journey to combatting the global threat of tuberculosis.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Furan Derivatives
Introduction: The Furan Scaffold - A Double-Edged Sword in Drug Discovery
Furan derivatives represent a fascinating and vital class of heterocyclic compounds in medicinal chemistry.[1] Their versatile scaffold is a cornerstone in numerous pharmacologically active agents, demonstrating a wide spectrum of therapeutic potential, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] However, the very chemical properties that make the furan ring a valuable pharmacophore also present a significant challenge in preclinical development: metabolic instability and potential for bioactivation into toxic metabolites.[5][6]
This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of assessing furan derivatives. The well-documented "reproducibility crisis" in preclinical research demands a move towards more rigorous, transparent, and well-validated experimental practices.[7][8] For furan-containing compounds, this is not merely an academic exercise; it is a critical necessity. The biological activity observed in vitro can be highly sensitive to experimental conditions, particularly those influencing cellular metabolism.
Here, we will dissect the core challenges associated with furan derivative assays, compare common methodologies, and provide a framework for designing self-validating experiments that generate robust, reliable, and reproducible data.
Part 1: The Core Challenge – Metabolic Activation of Furan Derivatives
A fundamental principle for achieving reproducibility is to understand the mechanism of action of the compounds being studied. For many furan derivatives, their biological and toxicological effects are not caused by the parent molecule itself but by its metabolic products.[9] The primary driver of this is metabolic activation by Cytochrome P450 (CYP) enzymes, predominantly within the liver but also present in other tissues and certain cell lines.[9][10]
This process involves an oxidative cleavage of the furan ring to form highly reactive and electrophilic α,β-unsaturated dialdehyde intermediates, such as cis-2-butene-1,4-dial (BDA) from the parent furan.[11][12] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, deplete cellular glutathione (GSH) stores, induce oxidative stress, and ultimately trigger cell death pathways.[5][9][10]
Understanding this bioactivation pathway is the most critical factor in designing and interpreting biological assays for these compounds. An assay that fails to account for metabolic competence may drastically underestimate the potential toxicity or even misinterpret the pharmacological activity of a furan derivative.
Caption: Metabolic activation pathway of furan derivatives.
Part 2: A Comparative Guide to Common Biological Assays
The choice of assay is a critical decision that dictates the type of data generated. For furan derivatives, it is crucial to select assays whose endpoints are not confounded by the compound's mechanism of action. Below is a comparison of three common cytotoxicity assays.[10]
| Assay | Principle | Endpoint Measured | Pros | Cons & Reproducibility Considerations |
| MTT / Resazurin Assays | Enzymatic reduction of a tetrazolium salt (MTT) or resazurin by mitochondrial dehydrogenases in viable cells.[13][14] | Cellular metabolic activity, an indirect measure of cell viability. | Inexpensive, widely used, suitable for high-throughput screening.[10] | Indirect measure: Can be confounded by changes in metabolic rate induced by the compound. Reactive metabolites could directly interfere with mitochondrial function, leading to results that don't correlate with cell number.[10] Results can vary with cell density and incubation time.[10] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[10] | Cell membrane integrity and cytolysis (necrosis).[10] | Direct measure of cell death; non-destructive to remaining cells, allowing for time-course studies.[10] | Less sensitive for detecting early apoptosis without secondary necrosis.[10] Background LDH in serum-containing media can be a source of variability and requires appropriate controls.[10] |
| Apoptosis Assays (e.g., Annexin V/PI Staining) | Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.[10] | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. | Provides mechanistic insight into the mode of cell death, offering a higher level of detail.[10] | Requires more complex instrumentation (flow cytometry or fluorescence microscopy); more time-consuming and less suitable for high-throughput screening compared to viability assays.[10] |
Part 3: A Framework for Achieving Reproducible Results
To build a self-validating system, every step of the experimental workflow must be standardized, controlled, and documented. This framework is built on three pillars: System Characterization, Assay Design, and Data Interpretation.
Pillar 1: System Characterization and Standardization
Inconsistent starting materials are a primary source of irreproducibility.[15][16] Before any compound is tested, the biological system itself must be rigorously defined.
-
Cell Line Integrity: Use low-passage, authenticated cell lines. Cell lines can drift genetically over time, and cross-contamination is a known issue.[16] Implement routine Short Tandem Repeat (STR) profiling for human cell lines and mycoplasma testing.
-
Metabolic Competence: The single most important variable for furan assays. Standard cell lines (e.g., MCF-7, A549) may have low or absent levels of the necessary CYP450 enzymes. To ensure your in vitro model is relevant, consider:
-
Using hepatoma cell lines known for higher metabolic activity (e.g., HepG2).
-
Supplementing the assay with an exogenous metabolic activation system, such as liver S9 fractions.[9]
-
-
Reagent Quality Control: Fetal Bovine Serum (FBS) is a complex mixture of growth factors and hormones that can vary significantly between lots and suppliers, affecting cell growth and drug sensitivity.[17] When a new lot of FBS is purchased, it should be tested in parallel with the old lot to ensure consistent results. Always use reagents within their expiration dates.[18]
-
Compound Management:
-
Solubility: Confirm the solubility of your furan derivative in the final assay medium. Precipitated compound is not biologically available and will lead to erroneous IC50 values.
-
Solvent Effects: Use an analytical grade solvent like DMSO. Prepare serial dilutions of the compound so that the final solvent concentration is low (<0.5%) and consistent across all wells, including the vehicle control.[19]
-
Pillar 2: Assay Design and Execution
A well-designed experiment anticipates and controls for variables.
Caption: A standardized workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
The following protocols are adapted from standard procedures and include annotations to emphasize reproducibility.[10]
Protocol 1: MTT Cell Viability Assay
This protocol measures metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well.[10]
-
Causality: Consistent cell density is critical. Overly confluent or sparse cells will respond differently to the compound. Perform initial experiments to determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the assay.[15]
-
-
Incubation: Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Treat cells with serial dilutions of the furan derivative. Include the following mandatory controls:
-
Vehicle Control: Cells treated with the compound's solvent (e.g., 0.5% DMSO). This is your 100% viability reference.[19]
-
Positive Control: A known cytotoxic agent to confirm the assay is working.
-
Media Blank: Wells with media but no cells to measure background absorbance.
-
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Gently shake the plate to ensure complete dissolution.
-
Readout: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.[10]
Protocol 2: LDH Release Assay
This protocol directly measures cell death by quantifying membrane rupture.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[10]
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Controls: Prepare the following additional controls as per the manufacturer's instructions for your specific LDH assay kit:
-
Maximum LDH Release Control: Lyse the untreated cells to determine the maximum possible LDH release.
-
Background Controls: To account for LDH activity in the culture medium.
-
-
LDH Reaction: Add the LDH reaction mixture from the kit to all wells.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Readout: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculation: Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release control, after correcting for background.
Pillar 3: Data Analysis and Transparent Reporting
-
Objective Analysis: Use appropriate statistical software to plot dose-response curves and calculate the half-maximal inhibitory concentration (IC50). Always perform experiments in at least triplicate.
-
Transparent Reporting: When publishing, provide all necessary details for another scientist to replicate your work.[7][8] This includes:
-
Cell line source, passage number, and authentication method.
-
Detailed information on reagents, including FBS supplier and lot number.
-
Precise compound concentrations and final solvent concentration.
-
Step-by-step protocols with all incubation times and temperatures.
-
The specific data analysis methods used.
-
Part 4: Quantitative Cytotoxicity Data for Furan Derivatives
The IC50 is a key metric but can vary significantly based on the experimental conditions described above. The table below summarizes IC50 values for representative furan derivatives from published studies, as determined by the MTT assay.
| Compound Class/Name | Cell Line | Assay | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast Cancer) | MTT | 4.06 | [20] |
| Furan-based N-phenyl Triazinone (Compound 7) | MCF-7 (Breast Cancer) | MTT | 2.96 | [20] |
Note: These values should be considered context-dependent. A different cell line, incubation time, or cell density could produce different results.[10] The primary goal is not to perfectly match a published value, but to establish a robust and reproducible result within your own experimental system.
Conclusion
Ensuring the reproducibility of biological assays for furan derivatives is a challenging but achievable goal. It requires a shift in mindset from simply following a protocol to deeply understanding the interplay between the compound's chemistry, the biological system, and the assay's limitations. By focusing on the central role of metabolic activation, rigorously standardizing all experimental variables, and implementing a self-validating framework of controls, researchers can generate high-quality, reliable data. This commitment to scientific integrity is essential for accelerating the translation of promising furan-based compounds from the laboratory to the clinic.
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- Toxicity mediated by reactive metabolites of furans. (1982). PubMed.
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- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI.
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- Subchronic oral toxicity study of furan in Fischer-344 r
- Toxicology and Carcinogenesis Studies of Furan (CAS No. 110-00-9) in F344 Rats and B6C3F1 Mice(Gavage Studies). (1993). PubMed.
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A Researcher's Guide to In Vitro and In Vivo Correlation of Furan Compound Activity
For researchers and toxicologists, the furan motif presents a persistent challenge. Found in pharmaceuticals, industrial chemicals, and even thermally processed foods, this five-membered aromatic ring is notorious for a significant and often misleading disconnect between its observed in vitro and in vivo activities.[1][2] This guide provides an in-depth analysis of the mechanistic basis for this discrepancy, offers field-proven experimental strategies to improve correlation, and delivers objective data to guide future research in drug development and safety assessment.
The Core Challenge: Why Furan Is a Master of Deception
The central issue confounding the study of furan-containing compounds is their absolute reliance on metabolic activation to exert toxicity.[2][3] The parent furan molecule itself is relatively inert. However, within a living system, particularly in the liver, it is transformed into a potent, cell-damaging agent.
Mechanism of Metabolic Activation
The primary catalyst for furan's dark transformation is the cytochrome P450 enzyme system, specifically CYP2E1 .[3][4][5] This enzyme, abundant in the liver, oxidizes the furan ring, causing it to open and form cis-2-butene-1,4-dial (BDA), a highly reactive and unstable α,β-unsaturated dialdehyde.[4][6][7][8][9]
Once formed, BDA readily attacks cellular nucleophiles, including amino acids within proteins and nitrogenous bases in DNA.[8][10][11] This covalent binding leads to:
-
Cytotoxicity: Disruption of protein function and cellular architecture.
-
Oxidative Stress: Depletion of cellular antioxidants like glutathione.[5]
-
Genotoxicity: Formation of DNA adducts that can lead to mutations.[6][10]
-
Organ Damage: Primarily hepatotoxicity (liver damage), which, through cycles of cell death and compensatory proliferation, can ultimately lead to carcinogenesis.[6][12][13]
This metabolic pathway is the critical missing link in many in vitro experiments. Standard cell lines used in early-stage screening (e.g., immortalized cancer lines) often have negligible levels of CYP2E1. In these systems, the furan compound is never converted to BDA, and thus, its true toxic potential is completely masked, leading to a dangerously poor in vitro-in vivo correlation (IVIVC).[14][15]
Caption: Metabolic activation of furan by CYP2E1 to form the reactive intermediate BDA.
Bridging the Gap: Selecting the Right Experimental Model
Achieving a meaningful IVIVC for furan compounds hinges on choosing an in vitro system that recapitulates the metabolic reality of an in vivo environment. Standard, metabolically incompetent cell cultures are unsuitable for hazard identification.
Comparison of In Vitro Models
| Model Type | Description | Metabolic Competence | Pros | Cons |
| Standard Cell Lines | Immortalized cell lines (e.g., HepG2, CHO). | Very Low / Absent | High throughput, low cost, reproducible. | Poor IVIVC for furans, fails to predict metabolic toxicity.[14][16] |
| Liver Microsomes / S9 | Subcellular fractions containing P450 enzymes. | High (Phase I) | Excellent for studying metabolite formation.[4] | Lacks cellular context, cannot measure downstream cytotoxicity directly. |
| Primary Human Hepatocytes (PHHs) | Freshly isolated liver cells. | High (Gold Standard) | Physiologically relevant, express a full range of metabolic enzymes.[15][16] | Limited availability, high cost, rapid loss of function in 2D culture.[15] |
| 3D Liver Spheroids/Organoids | Self-assembled aggregates of primary hepatocytes or stem cell-derived hepatocytes. | Moderate to High | More stable phenotype and longer culture times than 2D PHHs.[16] | More complex to culture, higher variability. |
| Engineered Cell Lines | Cell lines (e.g., HepG2) engineered to overexpress a specific enzyme like CYP2E1. | High (Specific) | Good for mechanistic studies of a single enzyme's role. | May lack other necessary co-factors or transporters. |
Insight: For an initial assessment of furan compound toxicity, co-incubating the compound with liver S9 fractions or microsomes in a simple cytotoxicity assay can be a cost-effective first step to determine if metabolic activation is a liability. For more definitive data, 3D spheroids or primary hepatocytes are superior.[16]
Comparative Data Analysis: Furan vs. 2-Methylfuran
To illustrate the IVIVC discrepancy, we can compare data for furan and its common derivative, 2-methylfuran. The liver is the primary target organ for toxicity after oral exposure.[17]
| Compound | In Vitro System | Endpoint | Result | In Vivo Model | Endpoint | Result | IVIVC Assessment |
| Furan | Human Lymphocytes (no metabolic activation) | Micronucleus Assay | Negative[18] | Mouse | Hepatotoxicity (Necrosis) | Positive at ≥8 mg/kg[19] | Poor |
| Furan | Rat Hepatocytes (metabolically active) | Cytolethality | Positive (Time & dose-dependent)[17] | Rat | Hepatotoxicity (Elevated ALT/AST) | Positive at ≥4 mg/kg[13][19] | Improved |
| 2-Methylfuran | Standard Cell Line (assumed low metabolism) | Cytotoxicity | High IC50 (Low Potency) | Rat | Liver Damage | Comparable to furan in vivo[20] | Poor |
| 2-Methylfuran | Rat Hepatocytes (metabolically active) | Metabolite (AcA) Formation | Positive[20] | Rat | Liver Damage | Comparable to furan in vivo[20] | Improved |
Note: Quantitative IC50/LD50 values are highly study-dependent and are presented here conceptually. AcA refers to 3-acetylacrolein, the reactive metabolite of 2-methylfuran.[20]
This data clearly shows that when in vitro systems lack metabolic capacity, they fail to predict the liver damage seen in vivo.[17][19][20] However, when metabolically competent systems like primary hepatocytes are used, the correlation improves dramatically.
Recommended Experimental Protocols
To ensure trustworthy and translatable data, rigorous, self-validating protocols are essential.
Protocol 1: In Vitro Assessment of Metabolically Activated Cytotoxicity
This protocol uses primary rat hepatocytes to determine if a furan compound causes cytotoxicity following metabolic activation.
Objective: To assess the cytotoxicity of a test furan compound in a metabolically competent system.
Methodology:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a male Sprague-Dawley rat using a two-step collagenase perfusion method.
-
Cell Seeding: Seed the isolated hepatocytes onto collagen-coated 96-well plates at a density of 5 x 10⁴ cells/well in Williams' Medium E. Allow cells to attach for 4 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of the furan test compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO only) and a positive control (e.g., Acetaminophen, 5 mM).
-
Dosing: After cell attachment, replace the medium with the medium containing the test compound dilutions.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure lactate dehydrogenase (LDH) release using a commercially available colorimetric assay kit, following the manufacturer's instructions. LDH is a cytosolic enzyme released upon cell lysis.
-
Measure absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a maximum lysis control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration causing 50% maximal LDH release).
-
Causality Check: To confirm the toxicity is due to metabolic activation, run a parallel experiment where cells are co-treated with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (ABT). A significant rightward shift in the IC50 curve in the presence of the inhibitor validates that the observed toxicity is metabolite-driven.
Protocol 2: In Vivo Acute Hepatotoxicity Study in Rodents
This protocol provides an overview of a standard acute toxicity study to evaluate the in vivo effects of a furan compound.
Objective: To determine the acute hepatotoxicity of a test furan compound in a rat model.
Methodology:
-
Animal Model: Use male Fischer 344 rats (8-10 weeks old), a strain known to be sensitive to furan-induced toxicity.[4][9] Acclimate animals for at least one week.
-
Dose Formulation: Prepare the furan compound in a suitable vehicle, such as corn oil.
-
Dosing Regimen: Administer the compound via oral gavage. Use at least 3 dose levels (e.g., 5, 15, 40 mg/kg) and a vehicle control group (n=5-8 animals per group). Doses should be based on range-finding studies.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur) for up to 14 days.[21]
-
Endpoint Analysis (24-48 hours post-dose):
-
Serum Biochemistry: Collect blood via cardiac puncture under anesthesia. Analyze serum for liver injury biomarkers: alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[22]
-
Histopathology: Euthanize animals and perform a gross necropsy. Collect the liver, weigh it, and fix a section in 10% neutral buffered formalin. Process the tissue for hematoxylin and eosin (H&E) staining and have it evaluated by a certified pathologist for signs of necrosis, inflammation, and other pathologies.[22]
-
-
Data Analysis: Compare serum enzyme levels and histopathological scores between treated and control groups using appropriate statistical methods (e.g., ANOVA).
Caption: A logical workflow for establishing IVIVC for furan compounds.
Conclusion and Future Directions
The correlation of in vitro and in vivo activity for furan compounds is fundamentally a problem of metabolism. The evidence overwhelmingly shows that the parent furan molecule is a poor predictor of its in vivo toxicity, which is driven by the CYP2E1-mediated formation of the reactive metabolite cis-2-butene-1,4-dial.[3][4][6]
For drug development professionals and toxicologists, this mandates a shift away from reliance on simple, metabolically incompetent screening assays. The adoption of models incorporating metabolic activation—such as primary hepatocytes, 3D liver spheroids, or P450-engineered cell lines—is not just advisable, it is essential for accurate hazard identification and risk assessment. By understanding the mechanism and choosing the appropriate experimental systems, researchers can bridge the IVIVC gap, leading to safer chemicals, more effective drugs, and a reduction in late-stage development failures.
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A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed. Chem Res Toxicol. Available at: [Link]
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Predicting Liver-Related In Vitro Endpoints with Machine Learning to Support Early Detection of Drug-Induced Liver Injury - PMC. Journal of Chemical Information and Modeling. Available at: [Link]
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Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury - Frontiers. Frontiers in Toxicology. Available at: [Link]
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Full article: Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment - Taylor & Francis Online. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Comparing the Safety of cis-2-Butene-1,4-Diol(CAS: 110-64-5) and 1,4-Butanediol(110-63-4) as Recreational Sedatives: A Toxicology Analysis : r/GHB_info - Reddit. Reddit. Available at: [Link]
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In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC - PubMed Central. International Journal of Molecular Sciences. Available at: [Link]
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Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PubMed. Toxicology and Applied Pharmacology. Available at: [Link]
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Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PubMed Central. BioMed Research International. Available at: [Link]
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Glycidamide and cis-2-butene-1,4-dial (BDA) as potential carcinogens and promoters of liver cancer - An in vitro study - PubMed. Food and Chemical Toxicology. Available at: [Link]
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Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed. Chemical Research in Toxicology. Available at: [Link]
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ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC - PubMed Central. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
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Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - NIH. Chemical Research in Toxicology. Available at: [Link]
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Development on Animal Models for Drug/Chemical Induced Liver Injury. Biomedical and Pharmacology Journal. Available at: [Link]
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Chemically and pharmacologically induced liver toxicity models in experimental animals and observed changes - Rats. Kafkas Universitesi Veteriner Fakultesi Dergisi. Available at: [Link]
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Evaluation of Serum and Liver Toxicokinetics for Furan and Liver DNA Adduct Formation in Male Fischer 344 Rats - PubMed. Food and Chemical Toxicology. Available at: [Link]
-
Furan is not genotoxic in the micronucleus assay in vivo or in vitro - PubMed. Toxicology Letters. Available at: [Link]
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Toxicological Effects of Furan on the Reproductive System of Male Rats: An "In Vitro" and "In Vivo"-Based Endocrinological and Spermatogonial Study - PubMed. Chemosphere. Available at: [Link]
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Characterization of nucleoside adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan - PubMed. Chemical Research in Toxicology. Available at: [Link]
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Furan-induced liver cell proliferation and apoptosis in female B6C3F1 mice - PubMed. Toxicology. Available at: [Link]
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Demystifying furan formation in foods: Implications for human health, detection, and control measures: A review - PubMed. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
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Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity) - Toxicologic Pathology. Toxicologic Pathology. Available at: [Link]
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Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. Chemical Research in Toxicology. Available at: [Link]
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Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC - PubMed Central. Chemical Research in Toxicology. Available at: [Link]
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Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity) | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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Adverse outcome pathway exploration of furan-induced liver fibrosis in rats: Genotoxicity pathway or oxidative stress pathway through CYP2E1 activation? - PubMed. Food and Chemical Toxicology. Available at: [Link]
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(PDF) In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotective Drugs - ResearchGate. ResearchGate. Available at: [Link]
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Furan Acute Exposure Guideline Levels - NCBI - NIH. National Center for Biotechnology Information. Available at: [Link]
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Improving In-Vitro In-Vivo Correlation (IVIVC) for Inhalation Products - TSI. TSI. Available at: [Link]
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Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. Drug Metabolism and Disposition. Available at: [Link]
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Benchmarking 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid: A Comparative Guide to Biological Activity
This guide provides a comprehensive framework for benchmarking the biological performance of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. Given the nascent stage of research on this specific molecule, this document establishes a rigorous methodology for its evaluation against well-characterized standards in key therapeutic areas where furan derivatives have shown promise: oncology, bacteriology, and mycology. By detailing standardized protocols and providing performance data for established drugs, this guide serves as a foundational resource for researchers seeking to elucidate the therapeutic potential of this novel furan derivative.
The furan scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a novel derivative, remains largely uncharacterized. This guide, therefore, proposes a structured approach to its initial biological evaluation.
Section 1: Anticancer Activity Benchmarking
Furan-based compounds have emerged as promising candidates in the development of novel anticancer agents.[2] To assess the cytotoxic potential of this compound, a direct comparison with the widely used chemotherapeutic agent, cisplatin, is proposed. The human breast adenocarcinoma cell line, MCF-7, will be utilized as the in vitro model.
Standard for Comparison: Cisplatin
Cisplatin is a platinum-based chemotherapy drug used to treat a variety of cancers. Its mechanism of action primarily involves binding to DNA and inducing DNA damage, leading to apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) of cisplatin against MCF-7 cells has been reported to vary, highlighting the importance of concurrent testing.[3] However, a representative IC50 value from a recent study is approximately 10 μM.[4] Another study reported an IC50 of 0.65 µM for the parental MCF-7 cell line, which increased to 2.8 µM in a cisplatin-resistant subline.[5]
| Compound | Cell Line | Reported IC50 |
| Cisplatin | MCF-7 | ~0.65 - 10 μM[4][5] |
| This compound | MCF-7 | To be determined |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound
-
Cisplatin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for determining cell viability using the MTT assay.
Section 2: Antibacterial Activity Benchmarking
The furan nucleus is a key component of several antibacterial agents. To evaluate the antibacterial potential of this compound, a comparison with the broad-spectrum antibiotics ceftriaxone and nitrofurantoin is proposed. Standard quality control strains, Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 29213 (Gram-positive), will be used.
Standards for Comparison: Ceftriaxone and Nitrofurantoin
Ceftriaxone is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Nitrofurantoin is an antibiotic commonly used for urinary tract infections.
| Compound | Organism | Reported MIC |
| Ceftriaxone | E. coli ATCC 25922 | 8 µg/mL[6] |
| Ceftriaxone | S. aureus ATCC 29213 | 1 - 8 µg/mL[1] |
| Nitrofurantoin | E. coli ATCC 25922 | 4 - 16 µg/mL |
| Nitrofurantoin | S. aureus ATCC 29213 | Susceptible (low resistance)[7] |
| This compound | E. coli ATCC 25922 | To be determined |
| This compound | S. aureus ATCC 29213 | To be determined |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
E. coli ATCC 25922 and S. aureus ATCC 29213
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Ceftriaxone and Nitrofurantoin
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standards in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for determining MIC using the broth microdilution method.
Section 3: Antifungal Activity Benchmarking
Several furan derivatives have demonstrated potent antifungal activity. To assess the antifungal potential of this compound, a comparison with the polyene antifungal agent, amphotericin B, against the opportunistic fungal pathogen Aspergillus fumigatus is proposed.
Standard for Comparison: Amphotericin B
Amphotericin B is a broad-spectrum antifungal agent that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. The majority of A. fumigatus isolates are susceptible to amphotericin B, with MIC values typically ≤ 2 mg/L.
| Compound | Organism | Reported MIC |
| Amphotericin B | Aspergillus fumigatus | ≤ 2 mg/L |
| This compound | Aspergillus fumigatus | To be determined |
Experimental Protocol: Antifungal Susceptibility Testing
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, will be employed for antifungal susceptibility testing.
Materials:
-
Aspergillus fumigatus strain
-
RPMI-1640 medium
-
This compound
-
Amphotericin B
-
96-well microtiter plates
Procedure:
-
Prepare a standardized conidial suspension of A. fumigatus.
-
Prepare serial two-fold dilutions of the test compound and amphotericin B in RPMI-1640 medium in a 96-well plate.
-
Inoculate the wells with the conidial suspension to a final concentration of 0.4x10⁴ to 5x10⁴ CFU/mL.
-
Include a growth control well.
-
Incubate the plates at 35°C for 48 hours.
-
The MIC is the lowest concentration that shows a complete inhibition of growth.
Section 4: Potential Signaling Pathways
The biological effects of furan derivatives can be mediated through various signaling pathways. Based on existing literature for related compounds, the following pathways are of particular interest for future investigation of this compound.
T-Cell Receptor (TCR) Signaling Pathway
Some furan derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a key negative regulator of T-cell activation. Inhibition of LYP can enhance TCR signaling, which is crucial for mounting an immune response against cancer cells.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Some furan derivatives have been shown to inhibit this pathway, which could contribute to their anti-inflammatory and anticancer effects.
Caption: Overview of the canonical NF-κB signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Certain furan-containing compounds can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. Modulation of this pathway could influence the compound's biological activity and safety profile.
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
This guide outlines a systematic approach for the initial biological characterization of this compound. By benchmarking its performance against established standards in oncology, bacteriology, and mycology, and by proposing relevant signaling pathways for mechanistic studies, this document provides a solid foundation for future research. The detailed experimental protocols will ensure the generation of robust and comparable data, which will be crucial in determining the therapeutic potential of this novel compound.
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- BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues.
-
MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
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PubMed Central (PMC). (2023). Sub-inhibitory concentrations of ceftriaxone induce morphological alterations and PIA-independent biofilm formation in Staphylococcus aureus. [Link]
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ACS Publications. (2023). Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. [Link]
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PubMed. (1984). Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks. [Link]
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Spandidos Publications. (2020). Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown. [Link]
-
ResearchGate. (2020). Minimum inhibitory concentrations of antibiotics for Escherichia coli ATCC 25922 and antibiotic-induced mutants. [Link]
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PubMed Central (PMC). (2015). In Vitro Ceftriaxone Susceptibility in Methicillin-Susceptible Staphylococcus aureus. [Link]
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ASM Journals. (2014). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid
The foundational principle of this guide is proactive risk mitigation. In the absence of comprehensive hazard data for this specific molecule, we will operate under a conservative assumption, treating it as a hazardous chemical. This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards in the laboratory.[1][2][3][4]
I. Hazard Assessment and Characterization
Before any disposal actions are taken, a thorough hazard assessment is paramount. Based on data from analogous compounds, such as 3-Methyl-2-furancarboxylic acid and other substituted furan carboxylic acids, we can anticipate the following potential hazards[5][6][7][8]:
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard. | To protect against eye irritation from dust or splashes. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts may be generated, a NIOSH-approved respirator may be required. | To minimize the risk of respiratory tract irritation. |
II. Waste Classification: A Step-by-Step Protocol
The cornerstone of proper chemical disposal is accurate waste classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[11][12]
Experimental Protocol for Waste Characterization:
-
Review Institutional Policies: Before proceeding, consult your institution's Chemical Hygiene Plan (CHP) and waste disposal guidelines.[1][2] Your Environmental Health and Safety (EHS) department is a critical resource.
-
Assess Physical State: Determine if the waste is a solid, liquid, or a solution.
-
Determine pH (for aqueous solutions): If the compound is in an aqueous solution, measure the pH. A pH of ≤ 2 or ≥ 12.5 indicates the characteristic of corrosivity.
-
Evaluate Reactivity: Based on its chemical structure (a carboxylic acid), it is not expected to be highly reactive. However, it should not be mixed with strong bases or oxidizing agents.[9]
-
Toxicity Assessment: While specific toxicity data is unavailable, many organic molecules can be harmful to aquatic life. As a precaution, it is prudent to assume the compound may have some level of environmental toxicity.
-
Final Determination: In the absence of complete data, and in the interest of safety and regulatory compliance, it is recommended to manage 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid as a hazardous waste.
III. Disposal Workflow
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste contractor.
Figure 1: A stepwise workflow for the safe disposal of this compound, from laboratory generation to final disposal.
Step-by-Step Disposal Procedures:
-
Segregation: At the point of generation, segregate waste containing this compound.
-
Solid Waste: Collect in a designated, robust, and sealable container. It is best practice to classify this as non-halogenated organic solid waste.
-
Liquid Waste (in organic solvent): Collect in a designated, leak-proof, and sealable container. Classify as non-halogenated organic liquid waste.
-
Aqueous Solutions: If the concentration is low, consult with your EHS department for potential treatment options. Otherwise, collect in a designated aqueous waste container. Do not dispose of this chemical down the drain. [5][6]
-
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste was added)
-
The primary hazards (e.g., "Irritant")
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.
-
Waste Pickup and Disposal: Once the waste container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to arrange for pickup. The EHS department will then manage the waste according to "cradle-to-grave" regulations, ensuring it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[9][10]
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Scoop up the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's EHS department immediately.[5]
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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SAFETY DATA SHEET: Methyl 5-((4-formyl-2-methoxyphenoxy)methyl)furan-2-carboxylate. Aaron Chemicals. [Link]
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3-Methyl-2-furoic acid | C6H6O3. PubChem. [Link]
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5-methyl-2-furan carboxylic acid, 1917-15-3. The Good Scents Company. [Link]
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2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3. PubChem. [Link]
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Personal protective equipment for handling 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
A Strategic Guide to the Safe Handling of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Deconstructing the Hazard Profile: A Functional Group Analysis
The structure of this compound dictates its potential reactivity and toxicity. Our safety protocol is built upon a conservative assessment of the hazards associated with its three key chemical domains:
-
Furan Ring: Furan and its derivatives are known for potential toxicity, including liver effects, and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] A critical, and often overlooked, hazard is the potential for furan compounds to form explosive peroxides when exposed to air and light over time.[3][4]
-
Carboxylic Acid: The carboxylic acid group imparts acidic properties. Solid, powdered carboxylic acids can cause significant skin, eye, and respiratory tract irritation upon contact or inhalation.[5][6][7]
-
Aromatic Ether (Phenoxymethyl group): Ethers are a well-known class of flammable solvents.[8] While the high molecular weight and solid nature of this compound reduce its volatility compared to diethyl ether, the ether linkage still presents a potential for peroxide formation.[9][10]
Based on this composite analysis, we must treat this compound as a potentially toxic, irritant, and peroxide-forming substance.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of specific equipment is directly linked to the hazards identified in our functional group analysis.
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) | Rationale for Selection |
| Eye & Face Contact | Causes serious eye irritation or potential burns from dust.[5][11] | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of dust generation.[2][5] | Goggles provide a seal against airborne particulates. The face shield offers a broader barrier against splashes and dust clouds. |
| Skin Contact | Causes skin irritation.[7][11][12] Potential for absorption through the skin.[1] | Chemical-resistant lab coat, fully buttoned. Nitrile gloves (double-gloving recommended). Fully enclosed shoes.[5][6] | A lab coat protects underlying clothing and skin. Nitrile gloves provide good resistance to a range of chemicals, and double-gloving minimizes the risk of exposure from undetected pinholes. |
| Inhalation | May cause respiratory tract irritation if inhaled as a dust.[5][12] | All handling of the solid compound must occur within a certified chemical fume hood to minimize dust inhalation.[5][8] | Engineering controls like a fume hood are the most effective way to prevent respiratory exposure to chemical dusts. |
Glove Selection and Use:
It is critical to understand that gloves provide splash protection and have a limited breakthrough time.[8] For this compound, it is recommended to change gloves immediately upon contamination or every 15-20 minutes during prolonged handling to prevent potential permeation.[4]
Operational Protocol: From Weighing to Waste
Adherence to a strict, step-by-step workflow is crucial for minimizing exposure and ensuring a safe experimental environment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for safe handling.
Step-by-Step Methodology
-
Preparation and Engineering Controls:
-
Designated Area: All work with solid this compound must be conducted in a designated area within a properly functioning chemical fume hood.[5]
-
Remove Ignition Sources: Ensure the work area is free from heat sources, sparks, and open flames.[8][13][14]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, anti-static weigh boats, glassware, and appropriately labeled hazardous waste containers.[5]
-
-
Handling the Compound:
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are inspected for defects before use.[15]
-
Weighing: Carefully weigh the required amount of the compound. Use gentle motions to avoid creating airborne dust.
-
Dissolution: When preparing solutions, always add the solid compound slowly to the solvent to avoid splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the correct order: outer gloves, lab coat, inner gloves, and finally, eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[15][16]
-
Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is a non-negotiable component of laboratory safety.
Spill Response Protocol
Caption: Immediate actions for a chemical spill.
In the event of a spill:
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.[17]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand or vermiculite to cover and contain the spill. Do not use paper towels or other combustible materials.[13][17]
-
Collect and Dispose: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[17] Use non-sparking tools if there is any fire risk.[1][13]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[3]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[5][17]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container compatible with the solvent used. Never dispose of this chemical down the drain.[3][13]
-
Final Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[17] Due to the furan content, incineration at a specialized facility is the most probable disposal route.[17][18]
By integrating this comprehensive safety framework into your laboratory operations, you can confidently handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- ECHEMI. (n.d.). Furan SDS, 110-00-9 Safety Data Sheets.
- Government of Canada. (2023). Furan Compounds Group - information sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Furan-d4.
- Apollo Scientific. (2023). Furan-3-boronic acid, pinacol ester.
- BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- BenchChem. (2025). Safe Disposal of 2-Furanacetamide: A Procedural Guide.
- University of St Andrews. (2010). Ethers - Handling and control of exposure.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- University of Bristol. (2024). Ethers | Health & Safety. Retrieved from University of Bristol Health and Safety Department.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of Wisconsin-Madison. (n.d.). Use of Ether - Environment, Health & Safety.
- ChemScene. (n.d.). This compound.
- Princeton University. (n.d.).
- Thermo Fisher Scientific. (2010).
- Sigma-Aldrich. (2025). 2,5-Furandicarboxylic acid - SAFETY DATA SHEET.
- TCI Chemicals. (2024).
- Aaron Chemicals LLC. (2024). Methyl 5-((4-formyl-2-methoxyphenoxy)methyl)
- Srivastava, J.N. (2000). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Medical Journal, Armed Forces India, 56(1), 1-2.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
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- 7. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
